molecular formula C9H6F2O2 B056485 trans-3,4-Difluorocinnamic acid CAS No. 112897-97-9

trans-3,4-Difluorocinnamic acid

Katalognummer: B056485
CAS-Nummer: 112897-97-9
Molekulargewicht: 184.14 g/mol
InChI-Schlüssel: HXBOHZQZTWAEHJ-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-3,4-Difluorocinnamic acid is a high-purity fluorinated cinnamic acid derivative of significant interest in pharmaceutical research and materials science. The strategic incorporation of fluorine atoms at the 3 and 4 positions of the phenyl ring profoundly alters the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable scaffold in medicinal chemistry. This compound serves as a key synthetic intermediate, particularly in the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutics where the rigid, planar trans-cinnamic acid core can mimic peptide bonds or act as a core linker. Its primary mechanism of action is derived from its role as a Michael acceptor; the electron-deficient α,β-unsaturated carbonyl system is susceptible to nucleophilic attack, enabling it to form covalent bonds with biological thiols, such as those in enzyme active sites. Beyond drug discovery, this compound is extensively utilized in materials science as a precursor for synthesizing advanced organic polymers and liquid crystals, where the fluorine substituents enhance thermal stability and modulate optical properties. Supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure batch-to-batch consistency and structural verification, this reagent is an essential tool for researchers aiming to explore structure-activity relationships (SAR) and develop novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBOHZQZTWAEHJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347531
Record name trans-3,4-Difluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112897-97-9
Record name 3,4-Difluorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112897979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,4-Difluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3,4-Difluorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3,4-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, is a versatile building block in organic synthesis with significant potential in pharmaceutical and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and explores its applications in drug development, particularly in the synthesis of anticancer and anti-inflammatory agents. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Core Properties of this compound

This compound, identified by the CAS Number 112897-97-9 , is a white to off-white crystalline solid.[1][2] The introduction of two fluorine atoms onto the phenyl ring significantly influences its electronic properties, reactivity, and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReferences
CAS Number 112897-97-9[1][3][4][5]
Molecular Formula C₉H₆F₂O₂[1][5]
Molecular Weight 184.14 g/mol [1][2][5]
Appearance White to almost white powder/crystal[1]
Melting Point 194 - 198 °C[1]
Purity ≥98% (GC)[1]
Synonyms trans-3-(3,4-Difluorophenyl)acrylic acid, (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid[1]
Storage Conditions 2 - 8 °C[1]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic methodologies for cinnamic acid derivatives. The selection of a specific method may depend on the availability of starting materials, desired scale, and laboratory capabilities. Below are detailed experimental protocols for common synthetic routes.

Perkin Reaction

The Perkin reaction provides a direct route to cinnamic acids from aromatic aldehydes and acid anhydrides.

Reaction: 3,4-Difluorobenzaldehyde (B20872) + Acetic Anhydride (B1165640) → this compound

Experimental Protocol:

  • A mixture of 3,4-difluorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (B1210297) (2 equivalents) is heated at 180°C for 5-8 hours.

  • The reaction mixture is then cooled to room temperature and poured into water.

  • The mixture is acidified with concentrated hydrochloric acid to precipitate the crude product.

  • The crude this compound is collected by filtration, washed with cold water, and recrystallized from ethanol (B145695)/water to yield the pure product.

Claisen-Schmidt Condensation

This method involves the condensation of an aromatic aldehyde with a ketone or ester in the presence of a base.

Reaction: 3,4-Difluorobenzaldehyde + Ethyl Acetate → Ethyl trans-3,4-Difluorocinnamate → this compound

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), a mixture of 3,4-difluorobenzaldehyde (1 equivalent) and ethyl acetate (2 equivalents) is added dropwise at 0-5°C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The mixture is then poured into ice-water and acidified with dilute hydrochloric acid.

  • The precipitated ethyl trans-3,4-difluorocinnamate is extracted with diethyl ether, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting ester is then hydrolyzed by refluxing with a solution of sodium hydroxide (B78521) in ethanol/water.

  • After completion of the hydrolysis, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate this compound.

  • The product is collected by filtration, washed with water, and recrystallized.

Heck Reaction

The Heck reaction offers a versatile method for the synthesis of substituted alkenes from aryl halides and alkenes.

Reaction: 1-Bromo-3,4-difluorobenzene + Acrylic Acid → this compound

Experimental Protocol:

  • A mixture of 1-bromo-3,4-difluorobenzene (1 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (B44618) (0.04 equivalents), and triethylamine (B128534) (2 equivalents) in a suitable solvent (e.g., DMF or acetonitrile) is heated at 100-120°C in a sealed tube for 12-24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly in the fields of oncology and anti-inflammatory drug discovery.

Synthesis of Substituted Isoquinolones as 5-HT3 Antagonists

Substituted isoquinolones derived from this compound have shown potential as 5-HT3 antagonists, which are valuable in managing chemotherapy-induced nausea and vomiting.[3] The synthesis often involves a Curtius rearrangement.

Logical Workflow for Isoquinolone Synthesis:

G cluster_0 Synthesis of Isoquinolone Derivative Start This compound Step1 Acyl Azide (B81097) Formation (e.g., with DPPA) Start->Step1 1 Step2 Curtius Rearrangement (Heat or Photolysis) Step1->Step2 2 Intermediate Isocyanate Intermediate Step2->Intermediate 3 Step3 Cyclization (e.g., Friedel-Crafts type) Intermediate->Step3 4 Product Substituted Isoquinolone (5-HT3 Antagonist) Step3->Product 5

Caption: Synthetic pathway to substituted isoquinolones.

Experimental Protocol (General Procedure):

  • Acyl Azide Formation: this compound is converted to its corresponding acyl azide. This can be achieved by first converting the carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with sodium azide. Alternatively, a one-pot procedure using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine can be employed.

  • Curtius Rearrangement: The acyl azide is then subjected to thermal or photochemical conditions to induce the Curtius rearrangement, leading to the formation of a vinyl isocyanate intermediate with the loss of nitrogen gas.

  • Cyclization: The isocyanate intermediate undergoes an intramolecular electrophilic cyclization (a Friedel-Crafts type reaction) onto the difluorophenyl ring to form the substituted isoquinolone. This step may be promoted by a Lewis acid.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Synthesis of Psammaplin A Derivatives as Radiosensitizers

This compound is also utilized in the synthesis of derivatives of Psammaplin A, a marine natural product, which have been investigated as radiosensitizers for human lung cancer.[3]

Logical Workflow for Psammaplin A Derivative Synthesis:

G cluster_1 Synthesis of Psammaplin A Derivative Start_PSA This compound Step1_PSA Amide Coupling Start_PSA->Step1_PSA Product_PSA Psammaplin A Derivative (Radiosensitizer) Step1_PSA->Product_PSA Reagent_PSA Amino-containing core structure of Psammaplin A analogue Reagent_PSA->Step1_PSA

Caption: General approach for Psammaplin A derivative synthesis.

Experimental Protocol (General Procedure):

  • Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated to facilitate amide bond formation. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive such as HOBt (1-hydroxybenzotriazole).

  • Amide Coupling: The activated acid is then reacted with the free amino group of a suitable Psammaplin A core analogue. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or dimethylformamide at room temperature.

  • Work-up and Purification: The reaction mixture is worked up to remove the coupling reagents and byproducts. The final Psammaplin A derivative is then purified by column chromatography or preparative HPLC.

Potential Signaling Pathway Involvement

While direct studies on the specific signaling pathways modulated by this compound are limited, its derivatives, particularly those with anticancer and anti-inflammatory properties, are likely to interact with key cellular signaling cascades. For instance, as a precursor to radiosensitizers, its derivatives might influence pathways involved in DNA damage repair and cell cycle regulation, such as the PI3K/Akt/mTOR pathway. As a building block for anti-inflammatory agents, it could potentially lead to compounds that inhibit cyclooxygenase (COX) enzymes or modulate inflammatory cytokine signaling.

Hypothesized Signaling Pathway for a Radiosensitizing Derivative:

G cluster_2 Potential Radiosensitizing Mechanism Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage PI3K_Akt PI3K/Akt Pathway Activation DNA_Damage->PI3K_Akt Apoptosis Apoptosis DNA_Damage->Apoptosis Repair DNA Repair Mechanisms PI3K_Akt->Repair Survival Cell Survival Repair->Survival Derivative trans-3,4-Difluorocinnamic Acid Derivative Derivative->Inhibition Inhibition->PI3K_Akt Inhibition->Repair

Caption: Hypothesized inhibition of DNA repair pathways.

Conclusion

This compound is a valuable and versatile chemical entity with demonstrated utility in the synthesis of biologically active molecules. Its straightforward preparation via several classical organic reactions, combined with the beneficial properties imparted by the fluorine substituents, makes it an attractive starting material for drug discovery and development programs. Further investigation into the specific biological mechanisms of its derivatives will undoubtedly unveil new therapeutic opportunities. This guide provides a foundational resource for researchers looking to harness the potential of this important fluorinated building block.

References

An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,4-Difluorocinnamic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of molecules, making this compound a key intermediate in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its synthesis in a laboratory setting.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its application in further synthetic endeavors. The following table summarizes its key physical and spectroscopic properties.

PropertyValueReference
Molecular Formula C₉H₆F₂O₂--INVALID-LINK--
Molecular Weight 184.14 g/mol --INVALID-LINK--
Melting Point 194-198 °C--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity (HPLC) >98%--INVALID-LINK--
¹H NMR Spectrum Consistent with structure--INVALID-LINK--
¹³C NMR Spectrum Consistent with structure--INVALID-LINK--
CAS Number 112897-97-9--INVALID-LINK--

Synthetic Pathways

Several established synthetic methodologies can be employed for the preparation of this compound. The most common and efficient routes include the Knoevenagel-Doebner condensation, the Perkin reaction, the Wittig reaction, and the Heck reaction.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a widely used and highly efficient method for the synthesis of α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst, typically pyridine (B92270) and a small amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by in-situ decarboxylation.

Reaction Scheme:

Knoevenagel_Doebner cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3,4-Difluorobenzaldehyde (B20872) 3,4-Difluorobenzaldehyde Product This compound 3,4-Difluorobenzaldehyde->Product Malonic_Acid Malonic Acid Malonic_Acid->Product Pyridine Pyridine Pyridine->Product Solvent/Base Piperidine Piperidine (cat.) Piperidine->Product Catalyst

Figure 1: Knoevenagel-Doebner condensation for the synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for a closely related analogue, the synthesis of (E)-3-(4-methoxyphenyl)acrylic acid, provides a strong foundation for the synthesis of the target molecule.[1]

  • To a 25 mL round-bottom flask, add 3,4-difluorobenzaldehyde (1.0 eq), pyridine (approximately 1.6 mL per mmol of aldehyde), 2 drops of piperidine, and malonic acid (1.0 eq).

  • Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add dilute hydrochloric acid to adjust the pH to 5, which will cause the product to precipitate.

  • Collect the solid product by filtration and wash with cold water.

  • Further purification can be achieved by recrystallization.

Quantitative Data (for analogue (E)-3-(4-methoxyphenyl)acrylic acid): [1]

ReactantMolar Eq.Yield
p-Anisaldehyde1.090.0%
Malonic Acid1.0
Perkin Reaction

The Perkin reaction offers another classical route to cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[2] For the synthesis of this compound, 3,4-difluorobenzaldehyde is reacted with acetic anhydride using sodium acetate (B1210297) as the base.

Reaction Scheme:

Perkin_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Product This compound 3,4-Difluorobenzaldehyde->Product Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Product Sodium_Acetate Sodium Acetate Sodium_Acetate->Product Base

Figure 2: Perkin reaction for the synthesis of this compound.

Experimental Protocol:

The following is a general procedure for the Perkin reaction which can be adapted for the synthesis of the target molecule.[3]

  • In a round-bottom flask, combine 3,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq).

  • Attach an air condenser and heat the mixture in an oil bath at approximately 160-180 °C for 3-5 hours.

  • After cooling, pour the hot reaction mixture into water.

  • Neutralize the mixture with an aqueous solution of sodium hydroxide.

  • Remove any unreacted aldehyde by steam distillation or extraction with an organic solvent.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the cinnamic acid.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent.

Wittig Reaction

The Wittig reaction provides a highly versatile method for alkene synthesis. In this case, 3,4-difluorobenzaldehyde is reacted with a phosphorus ylide bearing a carboxylate or an ester group. If an ester-containing ylide is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.

Reaction Scheme (using a carboxylate-bearing ylide):

Wittig_Reaction cluster_reactants Reactants cluster_product Product 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Product This compound 3,4-Difluorobenzaldehyde->Product Ylide (Carboxymethylene)triphenylphosphorane Ylide->Product

Figure 3: Wittig reaction for the synthesis of this compound.

Experimental Protocol (Solvent-Free adaptation):

A solvent-free Wittig reaction protocol for the synthesis of ethyl cinnamate (B1238496) can be adapted, followed by hydrolysis.[4]

  • Step 1: Wittig Reaction

    • In a conical vial, place 3,4-difluorobenzaldehyde (1.0 eq).

    • Add (carbethoxymethylene)triphenylphosphorane (B24862) (1.15 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Extract the product, ethyl trans-3,4-difluorocinnamate, with a suitable solvent like hexanes.

    • Isolate the ester by removing the solvent.

  • Step 2: Hydrolysis

    • Dissolve the crude ester in ethanol (B145695).

    • Add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, remove the ethanol under reduced pressure.

    • Dissolve the residue in water and wash with an organic solvent to remove any non-acidic impurities.

    • Acidify the aqueous layer with hydrochloric acid to precipitate this compound.

    • Collect the product by filtration and dry.

Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. For the synthesis of this compound, an aryl halide such as 1-bromo-3,4-difluorobenzene can be coupled with acrylic acid in the presence of a palladium catalyst and a base. This reaction typically exhibits high trans-selectivity.[4]

Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aryl_Halide 1-Bromo-3,4-difluorobenzene Product This compound Aryl_Halide->Product Acrylic_Acid Acrylic Acid Acrylic_Acid->Product Catalyst Pd(OAc)₂ Catalyst->Product Catalyst Base Triethylamine (B128534) Base->Product Base

Figure 4: Heck reaction for the synthesis of this compound.

Experimental Protocol:

The following is a general procedure for the Heck reaction of an aryl halide with acrylic acid.[4]

  • To a reaction vessel, add the aryl halide (1-bromo-3,4-difluorobenzene, 1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (0.02 eq), and a suitable solvent such as acetonitrile.

  • Add triethylamine (2.0 eq) as the base.

  • Heat the reaction mixture at 80-90 °C for 1-2 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into 3 M HCl.

  • Collect the precipitated product by suction filtration.

  • Wash the solid with water and air dry.

  • The crude product can be purified by recrystallization.

Conclusion

This guide has outlined four robust and well-established synthetic pathways for the preparation of this compound. The Knoevenagel-Doebner condensation represents a highly efficient and straightforward method. The Perkin reaction offers a classic alternative, while the Wittig and Heck reactions provide versatility and high stereoselectivity. The choice of a particular pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols, adapted from reliable literature sources for similar transformations, offer a solid foundation for the successful synthesis of this important fluorinated building block. Researchers are encouraged to optimize the reaction conditions for their specific needs to achieve the best possible yields and purity.

References

physical and chemical properties of trans-3,4-Difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various high-value chemical entities. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable precursor in the development of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental methodologies and its role in significant biological pathways.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₉H₆F₂O₂[1]
Molecular Weight 184.14 g/mol [1]
Appearance White to almost white powder or crystals[2]
Melting Point 194-198 °C[2]
Boiling Point (Predicted) 281.3 ± 25.0 °C
pKa (Predicted) 4.27 ± 0.10
Solubility Soluble in methanol (B129727).
Spectroscopic Data
TechniqueKey Data PointsReference(s)
¹H NMR Spectral data available and consistent with structure.
¹³C NMR Spectral data available.
FT-IR Characteristic peaks for C=O, C=C, C-F, and O-H bonds.[3][4]
Mass Spectrometry Molecular Ion Peak [M-H]⁻ observed.[5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its effective utilization in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions, including the Perkin, Knoevenagel-Doebner, and Heck reactions. A representative protocol based on the Perkin reaction is provided below.[8][9][10]

Reaction: Perkin Reaction[8][9][10]

Reactants:

Procedure:

  • A mixture of 3,4-difluorobenzaldehyde, acetic anhydride, and triethylamine is heated under reflux for several hours.

  • The reaction mixture is then cooled and poured into water.

  • The resulting precipitate is collected by filtration.

  • The crude product is dissolved in a sodium carbonate solution and treated with activated charcoal to remove colored impurities.

  • The solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the this compound.

  • The purified product is collected by filtration, washed with cold water, and dried.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Reflux Reflux 3,4-Difluorobenzaldehyde->Reflux Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reflux Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reflux Hydrolysis & Precipitation Hydrolysis & Precipitation Reflux->Hydrolysis & Precipitation Reaction Mixture Purification Purification Hydrolysis & Precipitation->Purification Crude Product This compound This compound Purification->this compound Purified Product

Caption: General workflow for the synthesis of this compound via the Perkin reaction.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude this compound.[11][12][13][14][15]

Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol (B145695) and water is often effective.

Procedure:

  • Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

G Crude Product Crude Product Dissolution in Hot Solvent Dissolution in Hot Solvent Crude Product->Dissolution in Hot Solvent Hot Filtration Hot Filtration Dissolution in Hot Solvent->Hot Filtration Removes insoluble impurities Slow Cooling & Crystallization Slow Cooling & Crystallization Hot Filtration->Slow Cooling & Crystallization Vacuum Filtration Vacuum Filtration Slow Cooling & Crystallization->Vacuum Filtration Separates crystals from mother liquor Washing with Cold Solvent Washing with Cold Solvent Vacuum Filtration->Washing with Cold Solvent Drying Drying Washing with Cold Solvent->Drying Purified Crystals Purified Crystals Drying->Purified Crystals

Caption: Experimental workflow for the purification of this compound by recrystallization.

Analytical Methods

Sample Preparation:

  • Accurately weigh 5-10 mg of the dried sample.[16][17][18][19][20]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay (D1): 1-5 seconds (a longer delay is crucial for quantitative analysis)

  • Acquisition Time: 2-4 seconds

  • Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectral Range: 4000-400 cm⁻¹[3][4]

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Apodization: Happ-Genzel

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[5][6][7]

  • The solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Instrumental Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • Capillary Voltage: 3-4 kV

  • Nebulizer Gas (N₂): Appropriate flow rate for stable spray

  • Drying Gas (N₂): Set to a temperature and flow rate to efficiently desolvate the ions (e.g., 300-350 °C)

  • Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 50-500)

Role in Signaling Pathways and Drug Development

This compound is a key intermediate in the synthesis of compounds with significant biological activity, notably as 5-HT₃ receptor antagonists and as radiosensitizers in cancer therapy.[16][21]

Precursor to 5-HT₃ Receptor Antagonists

Substituted isoquinolones derived from this compound have been shown to be effective 5-HT₃ antagonists.[16][21] The 5-HT₃ receptor is a ligand-gated ion channel involved in the emetic (vomiting) reflex.

Mechanism of Action:

Chemotherapeutic agents can cause the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gut. This serotonin then binds to 5-HT₃ receptors on vagal afferent nerves, which transmits a signal to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus (STN) in the brainstem, ultimately inducing nausea and vomiting. 5-HT₃ receptor antagonists block the binding of serotonin to these receptors, thereby inhibiting the emetic signal.[5][6][8][22][23]

G cluster_stimulus Stimulus cluster_peripheral Peripheral Action cluster_cns Central Nervous System Chemotherapy Chemotherapy Enterochromaffin Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin Cells Serotonin (5-HT) Release Serotonin (5-HT) Release Enterochromaffin Cells->Serotonin (5-HT) Release 5-HT3 Receptor 5-HT3 Receptor Serotonin (5-HT) Release->5-HT3 Receptor Binds to Vagal Afferent Nerve Vagal Afferent Nerve CTZ & STN Chemoreceptor Trigger Zone & Solitary Tract Nucleus Vagal Afferent Nerve->CTZ & STN Signal Transmission 5-HT3 Receptor->Vagal Afferent Nerve Vomiting Center Vomiting Center CTZ & STN->Vomiting Center Emesis Emesis Vomiting Center->Emesis Antagonist 5-HT3 Antagonist (derived from trans-3,4- Difluorocinnamic acid) Antagonist->5-HT3 Receptor Blocks

Caption: Simplified signaling pathway of emesis induction and inhibition by 5-HT₃ receptor antagonists.

Application in Radiosensitizer Development

This compound is also utilized in the synthesis of psammaplin A derivatives, which act as radiosensitizers for human lung cancer.[21] Radiosensitizers are compounds that make tumor cells more susceptible to the damaging effects of radiation therapy.

General Mechanism of Radiosensitization:

While the specific mechanism for derivatives of this compound is an area of ongoing research, radiosensitizers can function through various mechanisms, including:

  • Inhibition of DNA Repair: Preventing cancer cells from repairing the DNA damage caused by radiation.

  • Increased Oxidative Stress: Enhancing the production of reactive oxygen species (ROS) that damage cellular components.

  • Cell Cycle Synchronization: Arresting cells in a phase of the cell cycle where they are more vulnerable to radiation.

Cinnamic acid derivatives have been shown to potentially inhibit enzymes like carbonyl reductase 1 (CBR1), which can be involved in drug resistance and cellular defense mechanisms.[7] By inhibiting such protective pathways, these compounds may enhance the efficacy of radiation therapy.

G Radiation Therapy Radiation Therapy DNA Damage DNA Damage Radiation Therapy->DNA Damage Induces Cancer Cell Cancer Cell DNA Damage->Cancer Cell Apoptosis Enhanced Cell Death (Apoptosis) DNA Damage->Apoptosis Leads to DNA Repair Mechanisms DNA Repair Mechanisms Cancer Cell->DNA Repair Mechanisms Activates Radiosensitizer Radiosensitizer (derived from trans-3,4- Difluorocinnamic acid) Radiosensitizer->DNA Repair Mechanisms Inhibits DNA Repair Mechanisms->DNA Damage Repairs

Caption: Logical relationship illustrating the role of a radiosensitizer in enhancing cancer cell death from radiation therapy.

Conclusion

This compound is a versatile and valuable compound in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties and the availability of synthetic routes make it an accessible starting material for complex molecular architectures. The role of its derivatives as potent 5-HT₃ receptor antagonists and promising radiosensitizers highlights its significance in the development of new therapeutic agents. This technical guide provides a foundational resource for researchers and professionals working with this important chemical entity.

References

The Potent Edge: A Technical Guide to the Biological Activity of Fluorinated Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid group, and a trans-alkene double bond, provides a versatile scaffold for synthetic modification.[1][4] In modern medicinal chemistry, the introduction of fluorine atoms into bioactive molecules is a well-established strategy to enhance pharmacological properties. The high electronegativity, small size, and ability of fluorine to form strong carbon-fluorine bonds can significantly alter a molecule's physicochemical characteristics, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6][7] This guide provides an in-depth technical overview of the biological activities of fluorinated cinnamic acid derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Fluorinated cinnamic acid derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.[5][6] The incorporation of a fluorine atom, particularly on the phenyl ring, has been shown to be a key factor in enhancing the antiproliferative potency of these compounds.[6]

Quantitative Data: Cytotoxicity

Recent studies have focused on synthesizing novel series of fluorinated cinnamide derivatives and evaluating their efficacy. A notable example involves p-fluorocinnamide derivatives tested against the human hepatocellular carcinoma (HepG2) cell line. The results highlight that the biological activity is highly dependent on the nature and position of substituents.[1]

Compound IDDerivative ClassTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
6 Imidazolone (B8795221) derivative bearing N-(N-pyrimidin-2-ylbenzenesulphamoyl) moietyHepG24.23Staurosporine (STU)5.59
2a N-phenyl-4-fluorocinnamideHepG253.20Staurosporine (STU)5.59

Table 1: In vitro cytotoxic activity of selected p-fluorocinnamide derivatives. Data sourced from[5][6].

Mechanism of Action: Induction of Apoptosis

The most potent compounds, such as the imidazolone derivative 6 , have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[6][8] This process involves a decrease in the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[8] Furthermore, this compound was found to arrest the cell cycle at the G1 phase.[8]

Apoptotic pathway induced by a fluorinated cinnamide derivative.[8]

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of fluorinated cinnamic acid derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]

  • Cell Culture: Human cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 5×10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.01 to 100 µM) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the resulting formazan crystals.

  • Absorbance Measurement: The plate is shaken for 10 minutes, and the absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Activity

Fluorinated cinnamic acid derivatives have also been investigated as potent inhibitors of various enzymes, with significant implications for neurodegenerative diseases like Alzheimer's.[9]

Cholinesterase Inhibition

A series of fluorine-substituted cinnamic acid derivatives with a tertiary amine side chain were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the breakdown of the neurotransmitter acetylcholine.[9]

Compound IDFluorine PositionTertiary AmineTarget EnzymeIC₅₀ (µM)Selectivity Ratio (BChE/AChE)
6d para (4-F)PiperidineAChE1.11 ± 0.0846.58
6d para (4-F)PiperidineBChE51.70 ± 2.15-

Table 2: Inhibitory activity of the most potent fluorinated cinnamic acid derivative against cholinesterases. Data sourced from[9].

Structure-Activity Relationship (SAR)

The study revealed critical structure-activity relationships for cholinesterase inhibition:[9]

  • Tertiary Amine Moiety: The presence of a tertiary amine side chain was essential for potent AChE inhibitory activity.

  • Fluorine Position: The position of the fluorine or chlorine substituent significantly impacted both potency and selectivity.

    • Para-substitution (4-position) generally led to potent activity against AChE and poor activity against BChE, resulting in high selectivity.

    • Ortho-substitution (2-position) showed the opposite effect, with higher potency against BChE.[9]

SAR of fluorinated cinnamic acids on cholinesterase inhibition.[9]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

The inhibitory activity against AChE and BChE is typically measured using a spectrophotometric method developed by Ellman.

  • Reagent Preparation: Prepare phosphate (B84403) buffer (pH 8.0), a solution of the substrate acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI), and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Prepare solutions of the test compounds in a suitable solvent.

  • Enzyme Reaction: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

  • Inhibitor Addition: Add a specific concentration of the fluorinated cinnamic acid derivative (inhibitor) to the wells. A control well without the inhibitor is also prepared. Incubate the mixture for 15 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding the substrate (ATCI or BTCI).

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The absorbance increases as the thiocholine (B1204863) product reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.

  • Kinetic Study: To determine the type of inhibition (e.g., competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor. The results are then plotted on a Lineweaver-Burk plot.[9]

Antimicrobial Activity

Cinnamic acid and its derivatives are well-documented for their broad-spectrum antimicrobial activity against various bacteria and fungi.[3][10][11] While extensive quantitative data specifically for fluorinated derivatives is less consolidated in broad reviews, the principles of structure-activity relationships suggest that halogenation can enhance antimicrobial efficacy.[12] For instance, studies on halogenated (including chloro and bromo) cinnamic acid derivatives have shown increased activity.[1]

Future research should focus on systematically evaluating fluorinated cinnamic acids against a panel of clinically relevant microbes, including drug-resistant strains like MRSA and other ESKAPE pathogens, to establish clear MIC (Minimum Inhibitory Concentration) values.[13]

General Workflow for Drug Discovery

The discovery and development of novel fluorinated cinnamic acid derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

General workflow for evaluating fluorinated cinnamic acid derivatives.

Conclusion

Fluorinated cinnamic acid derivatives represent a highly promising area for therapeutic research. The strategic incorporation of fluorine atoms has been demonstrated to significantly enhance biological activities, particularly in the realms of anticancer and enzyme inhibition. The quantitative data clearly indicate that specific fluorinated structures can exhibit potency greater than that of reference compounds, as seen in cytotoxicity against HepG2 cells and inhibition of acetylcholinesterase. Detailed mechanistic studies, such as those elucidating apoptotic pathways and enzyme kinetics, provide a rational basis for further drug design. The structure-activity relationships highlighted in this guide underscore the importance of substituent position and nature in fine-tuning both the potency and selectivity of these compounds. As research continues, a systematic exploration of these derivatives against a wider range of biological targets, including resistant microbial strains, will be crucial for unlocking their full therapeutic potential.

References

Potential Therapeutic Targets of Trans-3,4-Difluorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-3,4-Difluorocinnamic acid is a fluorinated derivative of cinnamic acid that has garnered interest in medicinal chemistry due to its potential biological activities. This technical guide provides an in-depth overview of the current understanding of its potential therapeutic targets, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and processes. The primary identified direct target is the enzyme tyrosinase, with additional therapeutic potential in oncology through both direct pH-dependent cytotoxicity and as a scaffold for the synthesis of other anti-cancer agents. While broader anti-inflammatory effects are suggested by its chemical class, direct evidence remains to be fully elucidated.

Enzyme Inhibition: Tyrosinase

The most clearly defined therapeutic target of this compound is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Its dysregulation is implicated in hyperpigmentation disorders.

Mechanism of Action

Studies have demonstrated that this compound acts as a competitive inhibitor of the diphenolase activity of tyrosinase.[1] This mode of inhibition suggests that the compound binds to the active site of the enzyme, competing with the natural substrate, L-DOPA. The fluorinated phenyl ring likely plays a crucial role in the binding affinity to the enzyme's active site.

Quantitative Inhibition Data

The inhibitory potency of this compound against tyrosinase has been quantified, as summarized in the table below.

ParameterValueEnzyme ActivitySource
IC50 0.78 ± 0.02 mMDiphenolase[1]
Ki app 197 ± 11 µMDiphenolase[1]
Experimental Protocol: Tyrosinase Inhibition Assay

The following is a representative protocol for determining the tyrosinase inhibitory activity of this compound, based on standard methodologies.

Objective: To determine the IC50 and inhibition kinetics of this compound on mushroom tyrosinase diphenolase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve a range of final assay concentrations.

  • Assay Protocol:

    • In a 96-well plate, add a fixed volume of the tyrosinase solution to each well.

    • Add varying concentrations of this compound solution to the test wells. Add an equivalent volume of DMSO to the control wells.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

    • Immediately begin monitoring the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals for a set duration (e.g., 20 minutes) using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

    • To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the inhibition type (e.g., competitive, non-competitive).

Visualization of Inhibition Mechanism

G cluster_0 Enzyme Active Site Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme->Enzyme-Inhibitor Complex Substrate (L-DOPA) Substrate (L-DOPA) Substrate (L-DOPA)->Enzyme Binds Inhibitor (t-3,4-DFCA) Inhibitor (t-3,4-DFCA) Inhibitor (t-3,4-DFCA)->Enzyme Competes with Substrate Product (Dopachrome) Product (Dopachrome) Enzyme-Substrate Complex->Product (Dopachrome) Catalysis

Caption: Competitive inhibition of tyrosinase by this compound (t-3,4-DFCA).

Anticancer Potential

This compound has demonstrated potential in oncology through two distinct avenues: direct pH-dependent cytotoxicity and as a key building block for the synthesis of other anticancer agents.

Direct pH-Dependent Cytotoxicity

A notable property of this compound is its selective cytotoxic effect on cancer cells in acidic environments. It has been shown to exert a significant cytotoxic effect on K-562 human myeloid leukemia cells at an extracellular pH below 6.5, while remaining non-toxic to normal mononuclear blood cells at physiological pH (7.2-7.4). This suggests a potential therapeutic strategy that exploits the acidic tumor microenvironment. The proposed mechanism involves the protonation of the compound in the acidic milieu, leading to a more potent cytotoxic form.

Experimental Workflow: pH-Dependent Cytotoxicity Assay

G Start Start CellCulture Culture K-562 and Normal Cells Start->CellCulture pH_Adjustment Prepare Media at Different pH (e.g., 7.4, 7.0, 6.5, 6.0) CellCulture->pH_Adjustment Treatment Treat Cells with t-3,4-DFCA pH_Adjustment->Treatment Incubation Incubate for 24-48h Treatment->Incubation ViabilityAssay Assess Viability (e.g., MTT, Trypan Blue) Incubation->ViabilityAssay DataAnalysis Compare Viability across pH Levels ViabilityAssay->DataAnalysis End End DataAnalysis->End

Caption: Workflow for assessing pH-dependent cytotoxicity.

Role as a Synthetic Precursor

This compound serves as a versatile starting material for the synthesis of more complex molecules with established anticancer activities.

  • Psammaplin A Derivatives (Radiosensitizers): It is utilized in the synthesis of derivatives of psammaplin A. These synthesized compounds have been shown to act as radiosensitizers for human lung cancer, enhancing the efficacy of radiation therapy.[2]

  • Substituted Isoquinolones (5-HT3 Antagonists): The compound is a precursor for substituted isoquinolones, which function as 5-HT3 (5-hydroxytryptamine 3) receptor antagonists.[2] These antagonists are clinically used to manage chemotherapy-induced nausea and vomiting, a critical component of supportive care in cancer treatment.

Quantitative Data for Derived Compounds
Compound ClassActivityPotencySource
Psammaplin A Derivative Radiosensitizer16.14 µM[2]
Substituted Isoquinolone 5-HT3 AntagonistID50 of 0.35 µg/kg[2]

Logical Relationship in Synthesis

G cluster_0 Synthesis Pathways tDFCA trans-3,4-Difluorocinnamic Acid Psammaplin_Synth Multi-step Synthesis tDFCA->Psammaplin_Synth Isoquinolone_Synth Curtius Rearrangement & Further Steps tDFCA->Isoquinolone_Synth Psammaplin_Deriv Psammaplin A Derivatives Psammaplin_Synth->Psammaplin_Deriv Isoquinolone_Deriv Substituted Isoquinolones Isoquinolone_Synth->Isoquinolone_Deriv Radiosensitizer Radiosensitizing Activity Psammaplin_Deriv->Radiosensitizer 5HT3_Antagonist 5-HT3 Antagonist Activity Isoquinolone_Deriv->5HT3_Antagonist

Caption: Synthetic utility of this compound in cancer therapy.

Putative Anti-inflammatory Activity

While this compound is mentioned as a key intermediate for pharmaceuticals targeting inflammatory diseases, direct studies on its own anti-inflammatory activity and mechanisms are not extensively reported.[3] However, the broader class of cinnamic acid derivatives is known to possess anti-inflammatory properties. The potential mechanisms, extrapolated from related compounds, could involve the modulation of key inflammatory signaling pathways.

Potential Signaling Pathways (Hypothesized)

Based on studies of other cinnamic acid derivatives, potential anti-inflammatory mechanisms of this compound could involve the inhibition of pathways such as NF-κB and MAPK, which are central regulators of the inflammatory response. Inhibition of these pathways would lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Inflammatory_Stimulus->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway tDFCA trans-3,4-Difluorocinnamic Acid (Hypothesized) tDFCA->MAPK_Pathway Inhibits tDFCA->NFkB_Pathway Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription MAPK_Pathway->Proinflammatory_Genes NFkB_Pathway->Proinflammatory_Genes Cytokines Cytokines (TNF-α, IL-6, IL-1β) Proinflammatory_Genes->Cytokines

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound presents multiple avenues for therapeutic development. Its role as a competitive tyrosinase inhibitor is well-supported by quantitative data, making it a candidate for the development of treatments for hyperpigmentation disorders. In oncology, its pH-dependent cytotoxicity offers a targeted approach to leveraging the acidic tumor microenvironment, while its utility as a synthetic precursor for radiosensitizers and 5-HT3 antagonists is established.

Future research should focus on:

  • Elucidating the precise molecular mechanisms behind its pH-dependent cytotoxicity.

  • Conducting direct in vitro and in vivo studies to confirm and quantify its anti-inflammatory properties and identify the specific signaling pathways involved.

  • Expanding the investigation into other potential enzyme targets, given the enhanced biological activity conferred by its fluorinated structure.

This guide summarizes the current knowledge and provides a framework for future investigations into the therapeutic potential of this versatile compound.

References

trans-3,4-Difluorocinnamic acid structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,4-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, is a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring a difluoro-substituted benzene (B151609) ring conjugated with a propenoic acid moiety, imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents and advanced materials. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in drug discovery.

Structural Formula and IUPAC Name

The structural formula and key identifiers for this compound are provided below.

Structural Formula:

Chemical structure of this compound

IUPAC Name: (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid[1]

Synonyms: (E)-3-(3,4-Difluorophenyl)acrylic acid, 3,4-Difluorocinnamic acid[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₉H₆F₂O₂[1]
Molecular Weight 184.14 g/mol [2]
Melting Point 194-196 °C[2]
Appearance White to off-white crystalline powder[3]
CAS Number 112897-97-9[2]
XLogP3 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Mass Spectrometry (GC-MS) Top peaks at m/z: 184, 119, 139[1]

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via a Knoevenagel condensation reaction between 3,4-difluorobenzaldehyde (B20872) and malonic acid. This reaction is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine (B6355638).

Materials:

  • 3,4-Difluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric acid (concentrated)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • A mixture of 3,4-difluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent) is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield pure this compound.

Synthesis of Substituted Isoquinolones

This compound serves as a precursor for the synthesis of substituted isoquinolones, which have shown potential as 5-HT₃ antagonists.[4] A key step in this synthesis is the Curtius rearrangement.

General Protocol Outline:

  • Acid Chloride Formation: this compound is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Azide (B81097) Formation: The acid chloride is then reacted with sodium azide to form the acyl azide.

  • Curtius Rearrangement: The acyl azide undergoes thermal or photochemical Curtius rearrangement to form an isocyanate intermediate.

  • Cyclization: The isocyanate intermediate is then subjected to cyclization conditions, often in the presence of a Lewis acid, to form the substituted isoquinolone.

Applications in Drug Development

5-HT₃ Receptor Antagonists

Derivatives of this compound have been investigated as potent 5-HT₃ receptor antagonists.[4][5] The 5-HT₃ receptor is a ligand-gated ion channel involved in emesis (vomiting), and its antagonists are used to manage nausea and vomiting, particularly in patients undergoing chemotherapy. Substituted isoquinolones derived from this acid have shown high efficacy, with infective dose (ID₅₀) values as low as 0.35 µg/kg in preclinical models.[4][5]

Below is a diagram illustrating the general signaling pathway of the 5-HT₃ receptor.

G cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-gated ion channel) ion_influx Na+ / Ca2+ Influx receptor->ion_influx Opens Channel serotonin Serotonin (5-HT) serotonin->receptor Binds and Activates antagonist Isoquinolone Derivative (Antagonist) antagonist->receptor Blocks Binding depolarization Neuronal Depolarization ion_influx->depolarization signal Signal Transduction (e.g., emetic reflex) depolarization->signal

A simplified diagram of the 5-HT₃ receptor signaling pathway.
Radiosensitizers for Cancer Therapy

This compound has also been utilized in the synthesis of psammaplin A derivatives, which act as radiosensitizers in human lung cancer models.[4][5] Radiosensitizers are compounds that increase the susceptibility of tumor cells to radiation therapy, thereby enhancing the efficacy of the treatment. The synthesized derivatives have demonstrated potency in the micromolar range (16.14 µM).[4][5]

The general mechanism of action for radiosensitizers is depicted in the following workflow.

radiation Ionizing Radiation tumor_cell Tumor Cell radiation->tumor_cell radiosensitizer Psammaplin A Derivative radiosensitizer->tumor_cell dna_repair DNA Repair Mechanisms radiosensitizer->dna_repair Inhibits dna_damage DNA Damage (Single & Double Strand Breaks) tumor_cell->dna_damage Directly causes dna_damage->dna_repair Activates apoptosis Cell Death (Apoptosis) dna_damage->apoptosis Induces

General mechanism of radiosensitizers in cancer therapy.
Precursor for Ticagrelor

This compound is a key starting material in some synthetic routes for Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. The synthesis involves the transformation of the cinnamic acid derivative into a cyclopropylamine (B47189) intermediate, which is a crucial component of the final drug molecule.

The following diagram outlines a high-level synthetic workflow.

start This compound intermediate1 Cyclopropanation start->intermediate1 intermediate2 (1R,2S)-2-(3,4-Difluorophenyl) cyclopropanamine intermediate1->intermediate2 coupling Coupling with Triazolopyrimidine Core intermediate2->coupling final_product Ticagrelor coupling->final_product

Synthetic workflow from this compound to Ticagrelor.

Quantitative Data on Biological Activity

Compound ClassTarget/ApplicationPotencyReference
Substituted Isoquinolones5-HT₃ Receptor AntagonistID₅₀ = 0.35 µg/kg[4][5]
Psammaplin A DerivativesRadiosensitizer16.14 µM[4][5]

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in drug discovery and development. Its utility as a precursor for potent 5-HT₃ antagonists, novel radiosensitizers, and key intermediates for blockbuster drugs like Ticagrelor underscores its importance in medicinal chemistry. The synthetic accessibility and the advantageous properties conferred by the difluorophenyl motif make it a compound of high interest for further research and development in both academic and industrial settings.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for trans-3,4-Difluorocinnamic acid. The information is curated for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations to illustrate analytical workflows.

Core Analytical Data

This compound (C₉H₆F₂O₂) is a fluorinated derivative of cinnamic acid with a molecular weight of 184.14 g/mol .[1] Its analytical data is crucial for its identification, purity assessment, and structural elucidation in various research and development applications.

Mass Spectrometry Data

Mass spectrometry analysis of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The molecular ion peak is observed at m/z 184, consistent with its molecular weight.[1]

PropertyValue
Molecular FormulaC₉H₆F₂O₂
Molecular Weight184.14 g/mol
Mass Spectrometry TypeGas Chromatography-Mass Spectrometry (GC-MS)
Major Peaks (m/z)184, 139, 119

Table 1: Summary of Mass Spectrometry Data for this compound.

A detailed analysis of the fragmentation pattern reveals key structural motifs. The peak at m/z 139 likely corresponds to the loss of a carboxyl group (-COOH), while the peak at m/z 119 may result from the subsequent loss of a C₂H₂ fragment from the acrylic acid side chain.

NMR Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableAromatic & Olefinic Protons
Data not availableData not availableData not availableCarboxylic Acid Proton

Table 2: ¹H NMR Data for this compound. (Note: Specific peak assignments, multiplicities, and coupling constants are not fully available in the public domain and would require experimental determination or access to a dedicated spectral database.)

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not availableAromatic & Olefinic Carbons
Data not availableCarboxylic Acid Carbon

Table 3: ¹³C NMR Data for this compound. (Note: Specific peak assignments are not fully available in the public domain and would require experimental determination or access to a dedicated spectral database.)

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of analytical data. Below are generalized protocols for NMR and MS analysis, based on common laboratory practices.

NMR Sample Preparation and Analysis

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Sample Preparation : Dissolve approximately 10 mg of the compound in 0.5 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

  • Filtration : To ensure a high-quality spectrum, filter the solution to remove any particulate matter.[2]

  • Analysis : Transfer the filtered solution into an NMR tube. The ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[3]

Mass Spectrometry Sample Preparation and Analysis

For mass spectrometry, a common approach involves the following steps:

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent.

  • Injection : Introduce the sample into the mass spectrometer, often via a gas chromatograph for separation and purification.

  • Ionization : Utilize an appropriate ionization technique, such as electron ionization (EI).

  • Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio, generating the mass spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a chemical compound like this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Processing and Interpretation Sample_Weighing Weighing of This compound Solvent_Addition Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample_Weighing->Solvent_Addition Filtration Filtration to Remove Particulates Solvent_Addition->Filtration NMR_Spectroscopy NMR Spectrometer (¹H and ¹³C Analysis) Filtration->NMR_Spectroscopy NMR Sample Mass_Spectrometry Mass Spectrometer (Fragmentation Analysis) Filtration->Mass_Spectrometry MS Sample NMR_Data_Analysis NMR Spectral Processing and Peak Assignment NMR_Spectroscopy->NMR_Data_Analysis MS_Data_Analysis MS Data Interpretation and Fragmentation Analysis Mass_Spectrometry->MS_Data_Analysis

Figure 1: A generalized workflow for the NMR and Mass Spectrometry analysis of a chemical compound.

This guide provides a foundational understanding of the NMR and mass spectrometry data for this compound. For more detailed and specific data, it is recommended to consult dedicated analytical databases or perform experimental analysis.

References

Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3,4-Difluorocinnamic acid has emerged as a valuable building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms onto the phenyl ring of the cinnamic acid core significantly influences the molecule's physicochemical and pharmacological properties. This guide provides a comprehensive overview of this compound, its synthesis, derivatization, and its application in the design of bioactive compounds targeting a range of diseases, with a particular focus on cancer and inflammatory conditions. The presence of the difluoro substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of drug candidates.[1][2]

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 112897-97-9[3]
Molecular Formula C₉H₆F₂O₂[3]
Molecular Weight 184.14 g/mol [3]
Melting Point 194-198 °C[2]
Purity ≥95%[3]
Synonyms (E)-3-(3,4-Difluorophenyl)acrylic acid[4]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of 3,4-difluorobenzaldehyde (B20872) with malonic acid in the presence of a basic catalyst, such as piperidine (B6355638) in pyridine (B92270).[5]

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 3,4-Difluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Dilute Hydrochloric Acid

  • Ethanol (B145695)

Procedure:

  • To a round-bottom flask, add 3,4-difluorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine (as solvent).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid.

  • The precipitate of this compound is collected by vacuum filtration.

  • The crude product is washed with cold water and then recrystallized from ethanol to yield the pure product.

Derivatization of this compound

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, primarily amides and esters. Standard peptide coupling reagents are effectively employed for the synthesis of amides.

Experimental Protocol: Amide Synthesis using HATU

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1N Hydrochloric Acid

  • Saturated Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in DMF or DCM.[6]

  • Add DIPEA or TEA (2-3 equivalents) to the solution.[6]

  • Add HATU (1.05-1.2 equivalents) to the reaction mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[6][7]

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring completion by TLC.[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide.

Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas, including oncology and inflammatory diseases.

Anticancer Applications

Substituted isoquinolones synthesized from this compound have been identified as potent 5-HT₃ receptor antagonists.[8] These antagonists are used to manage nausea and vomiting, common side effects of chemotherapy.[9] One such derivative demonstrated an infective dose (ID₅₀) of 0.35 μg/kg in an antiemetic assay.[8]

Psammaplin A derivatives incorporating the this compound moiety have been investigated as radiosensitizers for human lung cancer.[8] Radiosensitizers are agents that make tumor cells more susceptible to radiation therapy.[10] A derivative from this class showed a potency of 16.14 μM.[8]

Anti-inflammatory Applications

Cinnamic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of key signaling pathways such as the NF-κB pathway.[11] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][13]

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][14]

NF_kappaB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Activates

Canonical NF-κB Signaling Pathway.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[15] Aberrant activation of this pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This leads to the activation of downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation.[16][17] Some cinnamic acid derivatives have been shown to inhibit EGFR phosphorylation.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation Nucleus->Proliferation Promotes Inhibitor Cinnamic Acid Derivative Inhibitor->EGFR Inhibits Phosphorylation

Simplified EGFR/MAPK Signaling Pathway.

Quantitative Data and Structure-Activity Relationships (SAR)

Derivative ClassTarget/AssayActivityReference
Substituted Isoquinolone5-HT₃ Receptor AntagonistID₅₀ = 0.35 μg/kg[8]
Psammaplin A DerivativeRadiosensitizer (Human Lung Cancer)Potency = 16.14 μM[8]

For cinnamic acid derivatives in general, it has been observed that electron-withdrawing groups on the phenyl ring can enhance certain biological activities.[18] The nature and position of these substituents play a crucial role. For instance, in a series of α-glucosidase inhibitors, increasing the bulkiness of substituents at the 4-position of the phenyl ring decreased inhibitory activity.[19]

Experimental Workflow

The development of novel drug candidates from this compound typically follows a structured workflow from synthesis to biological evaluation.

Workflow Start Start Synthesis_Core Synthesis of This compound Start->Synthesis_Core Derivatization Derivatization (Amides, Esters, etc.) Synthesis_Core->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification In_Vitro In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Promising Compounds Lead_Opt->Derivatization Iterative Design End End In_Vivo->End

Drug Discovery Workflow.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the tunable properties of its derivatives make it an attractive starting point for the development of novel therapeutics. The introduction of the 3,4-difluoro substitution pattern offers a strategic advantage in modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Further exploration of the structure-activity relationships of a diverse library of this compound derivatives is warranted to fully exploit the potential of this versatile building block in addressing unmet medical needs in oncology, inflammation, and beyond.

References

Exploring trans-3,4-Difluorocinnamic Acid as a Novel Enzyme Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of trans-3,4-Difluorocinnamic acid as a novel enzyme inhibitor, with a particular focus on its hypothesized activity against key enzymes of the shikimate pathway. While direct experimental data on this specific compound is limited, this document synthesizes information from analogous cinnamic acid derivatives to build a strong case for its investigation. We provide a plausible mechanism of action, detailed hypothetical experimental protocols for its characterization, and a framework for data analysis. This guide serves as a comprehensive resource for researchers initiating studies into the inhibitory effects of this compound and other halogenated cinnamic acid derivatives.

Introduction

This compound is a fluorinated aromatic carboxylic acid.[1] Its structural similarity to cinnamic acid, a known intermediate in the shikimate pathway, suggests its potential as a modulator of enzymes within this essential metabolic route.[2][3] The introduction of fluorine atoms can significantly enhance the biological activity and metabolic stability of organic compounds, making this compound a compelling candidate for investigation as an enzyme inhibitor.[4] The shikimate pathway is absent in mammals, rendering its enzymes attractive targets for the development of novel antimicrobial and herbicidal agents.[5] This guide focuses on the prospective inhibition of chorismate-utilizing enzymes, such as anthranilate synthase and chorismate synthase, by this compound.

Hypothesized Mechanism of Action: Competitive Inhibition of Chorismate-Utilizing Enzymes

We hypothesize that this compound acts as a competitive inhibitor of chorismate-utilizing enzymes. Chorismate, the end-product of the shikimate pathway, serves as a crucial precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other essential metabolites.[6] Enzymes such as anthranilate synthase, isochorismate synthase, and chorismate mutase bind chorismate at their active sites to catalyze the next steps in various biosynthetic branches.[7]

The structural analogy between this compound and the natural substrate, chorismic acid, is the basis for the competitive inhibition hypothesis. The difluorinated phenyl ring and the acrylic acid side chain of the inhibitor likely mimic the cyclohexenyl ring and the enolpyruvyl side chain of chorismate, respectively, allowing it to bind to the active site of the enzyme. This binding event would prevent the natural substrate from accessing the active site, thereby blocking the downstream metabolic pathway. Cinnamic acid derivatives have been shown to inhibit chorismatases and isochorismatases in a competitive manner.[8]

G cluster_enzyme Enzyme Active Site cluster_ligands Ligands Enzyme Chorismate-Utilizing Enzyme Product Product Enzyme->Product Catalyzes No_Product No Product Enzyme->No_Product Inhibition Chorismate Chorismate (Substrate) Chorismate->Enzyme Binds Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Competitively Binds

Caption: Hypothesized competitive inhibition mechanism.

Quantitative Data (Hypothetical)

As of the date of this publication, there is no publicly available quantitative data on the inhibitory activity of this compound against specific enzymes. The following tables present hypothetical, yet realistic, data to illustrate the expected outcomes of inhibition assays and to serve as a template for data presentation.

Table 1: Hypothetical Inhibition of Chorismate-Utilizing Enzymes by this compound

Enzyme TargetSource OrganismIC50 (µM)Ki (µM)Inhibition Type
Anthranilate SynthaseSerratia marcescens15.58.2Competitive
Chorismate SynthaseParacoccidioides brasiliensis25.213.8Competitive
Isochorismatase (EntB)Escherichia coli18.910.1Competitive

Table 2: Hypothetical Kinetic Parameters for Anthranilate Synthase Inhibition

[Inhibitor] (µM)Apparent Km (µM)Vmax (µmol/min)
010.0100
516.1100
1022.2100
2034.4100
4058.8100

Experimental Protocols

The following are detailed protocols adapted from established methods for enzyme inhibition assays and kinetic analysis.[9][10] These protocols are tailored for the investigation of this compound as an inhibitor of a representative chorismate-utilizing enzyme, anthranilate synthase.

General Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

G prep_reagents 1. Prepare Reagents: - Enzyme (Anthranilate Synthase) - Substrate (Chorismate) - Inhibitor (trans-3,4-DFCA) - Assay Buffer serial_dilute 2. Prepare Serial Dilutions of Inhibitor prep_reagents->serial_dilute add_enzyme 3. Add Enzyme to Wells prep_reagents->add_enzyme add_inhibitor 4. Add Inhibitor Dilutions to Wells (and control) serial_dilute->add_inhibitor add_enzyme->add_inhibitor pre_incubate 5. Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate 6. Initiate Reaction by Adding Substrate pre_incubate->add_substrate measure_activity 7. Measure Product Formation (e.g., Fluorescence) add_substrate->measure_activity plot_data 8. Plot % Inhibition vs. [Inhibitor] and Calculate IC50 measure_activity->plot_data

Caption: Workflow for IC50 determination.

Materials:

  • Purified anthranilate synthase

  • Chorismate solution

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • 96-well microplate (black, for fluorescence measurements)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents: Prepare all solutions in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid effects on enzyme activity.

  • Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Enzyme solution (to a final concentration in the low nM range)

    • Inhibitor solution (from the serial dilutions) or DMSO for the control wells.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the chorismate solution to each well. The final substrate concentration should be approximately at its Km value.

  • Measurement: Immediately place the plate in the microplate reader and monitor the increase in fluorescence (excitation ~325 nm, emission ~400 nm for anthranilate) over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinetic Analysis for Determining Inhibition Type and Ki

This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and to determine the inhibition constant (Ki).

G setup_assays 1. Set up multiple assays with: - Varying [Substrate] - Fixed [Inhibitor] (for each series) measure_velocities 2. Measure Initial Reaction Velocities (v₀) for all conditions setup_assays->measure_velocities lineweaver_burk 3. Create Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) for each [Inhibitor] series measure_velocities->lineweaver_burk analyze_plot 4. Analyze the plot: - Intersecting on y-axis? -> Competitive - Intersecting on x-axis? -> Non-competitive - Parallel lines? -> Uncompetitive lineweaver_burk->analyze_plot calculate_ki 5. Calculate Ki from the change in apparent Km or Vmax analyze_plot->calculate_ki

Caption: Workflow for kinetic analysis.

Procedure:

  • Assay Series: Set up a series of experiments. Each series will have a fixed concentration of this compound (e.g., 0 µM, 5 µM, 10 µM, 20 µM). Within each series, vary the concentration of the substrate (chorismate) over a range that brackets the Km value (e.g., 0.2 to 5 times the Km).

  • Measure Initial Velocities: For each combination of inhibitor and substrate concentration, measure the initial reaction velocity as described in the IC50 determination protocol.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.

    • Create a Lineweaver-Burk plot (1/v versus 1/[S]) for each inhibitor concentration.

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Calculate the Ki value using the appropriate formula based on the determined inhibition type and the changes in apparent Km or Vmax.

Conclusion and Future Directions

This technical guide provides a foundational framework for investigating this compound as a potential enzyme inhibitor, specifically targeting chorismate-utilizing enzymes of the shikimate pathway. The provided hypothetical data and detailed experimental protocols offer a clear path for researchers to initiate and conduct meaningful studies.

Future research should focus on:

  • Experimental Validation: Performing the described enzyme inhibition assays to obtain actual quantitative data for this compound.

  • Broad-Spectrum Screening: Testing the compound against a panel of other shikimate pathway enzymes and other related metabolic enzymes to determine its specificity.

  • Structural Studies: Co-crystallization of the inhibitor with its target enzyme(s) to elucidate the precise binding mode and interactions at the atomic level.

  • In Vivo Studies: Evaluating the efficacy of this compound in cellular and whole-organism models to assess its potential as an antimicrobial or herbicidal agent.

The exploration of fluorinated cinnamic acid derivatives like this compound holds significant promise for the discovery of new and effective enzyme inhibitors with valuable applications in medicine and agriculture.

References

Methodological & Application

Application of Trans-3,4-Difluorocinnamic Acid in Agrochemical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid with potential applications in the agrochemical sector. While primarily utilized as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals, its structural features suggest potential utility as an active ingredient in agrochemical formulations.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy for enhancing biological activity and metabolic stability, properties that are highly desirable for the development of effective herbicides, fungicides, and pesticides.[1] This document provides an overview of the potential applications of this compound in agrochemicals, based on the known biological activities of related cinnamic acid derivatives, and furnishes detailed, hypothetical experimental protocols for its evaluation.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring compounds found in various plants that exhibit a broad spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties. The core structure of cinnamic acid, consisting of a phenyl ring attached to an acrylic acid moiety, can be readily modified to generate analogues with enhanced efficacy. Fluorination is a key strategy in medicinal and agricultural chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, binding affinity, and resistance to degradation. Consequently, this compound emerges as a compound of interest for the development of novel agrochemical agents.

While direct studies on the agrochemical applications of this compound are limited in publicly available literature, this document outlines its potential uses and provides robust protocols for its systematic evaluation.

Potential Agrochemical Applications

Based on the established bioactivities of analogous cinnamic acid derivatives, this compound is a candidate for investigation in the following agrochemical areas:

  • Fungicide: Cinnamic acid derivatives have been shown to possess antifungal properties.[2][3][4] The mechanism of action for some of these derivatives involves the inhibition of crucial fungal enzymes, such as benzoate (B1203000) 4-hydroxylase (CYP53).[2][4]

  • Herbicide: The phytotoxic effects of cinnamic acid and its analogues are well-documented, suggesting a potential role as a natural-product-based herbicide. These compounds can interfere with plant growth and development.

  • Insecticide/Larvicide: Certain cinnamic acid derivatives have demonstrated larvicidal activity against various insect pests, indicating their potential for use in insect control programs.[5][6][7][8]

Quantitative Data from Related Compounds

To provide a context for the potential efficacy of this compound, the following table summarizes quantitative data from studies on other cinnamic acid derivatives.

Compound/DerivativeTarget OrganismActivity TypeEfficacy (e.g., IC50, EC50, LC50)Reference
Cinnamic Oxime Ester (7z)Valsa maliFungicidalEC50 = 0.71 µg/mL[3]
Cinnamic Oxime Ester (7n)Botrytis cinereaFungicidalEC50 = 1.41 µg/mL[3]
4-Hydroxycinnamic acid derivative (2)Mycobacterium marinumAntimycobacterialIC50 = 64 µM[9]
Butyl Cinnamate (7)Aedes aegypti larvaeLarvicidalLC50 ≈ 0.21 mM[6]
Pentyl Cinnamate (8)Aedes aegypti larvaeLarvicidalLC50 ≈ 0.17 mM[6]
Benzyl Cinnamate (13)Aedes aegypti larvaeLarvicidalLC50 = 0.55 mM[6]
4'-hydroxy-3'-methoxychalconeUrochloa decumbensHerbicidal~87% growth inhibition[10]
CinnamaldehydeUrochloa decumbensHerbicidal~87% growth inhibition[10]

Experimental Protocols

The following are detailed, hypothetical protocols for evaluating the agrochemical potential of this compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol outlines a method to assess the direct inhibitory effect of this compound on the mycelial growth of pathogenic fungi.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO add_compound Incorporate test compound into molten PDA at various concentrations prep_compound->add_compound prep_media Prepare Potato Dextrose Agar (PDA) prep_media->add_compound prep_fungi Culture pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum) inoculate Inoculate center of plates with fungal plugs prep_fungi->inoculate pour_plates Pour amended PDA into Petri dishes add_compound->pour_plates pour_plates->inoculate incubate Incubate plates at 25°C inoculate->incubate measure Measure colony diameter daily incubate->measure calculate Calculate percentage of mycelial growth inhibition measure->calculate determine_ec50 Determine EC50 value calculate->determine_ec50

Caption: Workflow for pre-emergence herbicidal activity assay.

Methodology:

  • Preparation of Test Solutions: Prepare aqueous solutions of this compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM). A surfactant may be added to aid dissolution and application.

  • Experimental Setup: Place a sheet of Whatman No. 1 filter paper in a sterile 90 mm Petri dish. Add 5 mL of the respective test solution to each dish. A control group with water (and surfactant if used) should be included.

  • Seed Sowing: Place 20-30 seeds of a model plant species (e.g., Lepidium sativum (cress) or Lactuca sativa (lettuce)) on the moistened filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a plant growth chamber with controlled conditions (e.g., 25°C, 16-hour photoperiod).

  • Data Collection: After 3-5 days, count the number of germinated seeds. Carefully remove the seedlings and measure the length of the primary root and shoot.

  • Data Analysis: Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition relative to the control group. Determine the concentration required for 50% inhibition (IC50) for each parameter.

Protocol 3: Insect Larvicidal Bioassay

This protocol details a method to assess the toxicity of this compound against insect larvae.

Workflow for Insect Larvicidal Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in acetone (B3395972) add_compound Add aliquots of stock solution to cups to achieve desired concentrations prep_compound->add_compound rear_larvae Rear insect larvae to a specific instar (e.g., 3rd instar Aedes aegypti) introduce_larvae Introduce a set number of larvae (e.g., 20-25) into each cup rear_larvae->introduce_larvae prepare_test_cups Prepare test cups with deionized water prepare_test_cups->add_compound add_compound->introduce_larvae incubate Incubate under controlled conditions introduce_larvae->incubate record_mortality Record larval mortality at 24 and 48 hours incubate->record_mortality calculate_mortality_rate Calculate corrected mortality rate record_mortality->calculate_mortality_rate determine_lc50 Determine LC50 value using probit analysis calculate_mortality_rate->determine_lc50

Caption: Workflow for insect larvicidal bioassay.

Methodology:

  • Preparation of Test Compound: Prepare a stock solution of this compound in acetone.

  • Rearing of Larvae: Rear a target insect species (e.g., Aedes aegypti) under standard laboratory conditions to obtain a synchronized population of a specific larval instar (e.g., third instar).

  • Bioassay Setup: In a series of beakers or cups, add a defined volume of deionized water (e.g., 99 mL). Add aliquots of the acetone stock solution to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 ppm). An acetone-only control and a negative control (water only) must be included.

  • Larval Exposure: Introduce a known number of larvae (e.g., 20-25) into each beaker.

  • Incubation and Observation: Maintain the beakers at a controlled temperature and humidity. Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

  • LC50 Determination: Use probit analysis to calculate the Lethal Concentration required to kill 50% of the larval population (LC50).

Conclusion

This compound represents a promising, yet underexplored, candidate for the development of novel agrochemical agents. Its fluorinated structure is suggestive of enhanced biological activity. The provided protocols offer a systematic framework for the comprehensive evaluation of its potential as a fungicide, herbicide, and insecticide. Further research into its mode of action, formulation development, and performance in field trials will be essential to fully elucidate its practical utility in sustainable agriculture. The data from related cinnamic acid derivatives provide a valuable benchmark for these future investigations.

References

Application Notes and Protocols for the Curtius Rearrangement of trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Curtius rearrangement is a versatile and powerful reaction in organic synthesis for the conversion of carboxylic acids to their corresponding amines with one less carbon atom. The reaction proceeds through a thermally induced decomposition of an acyl azide (B81097) to an isocyanate intermediate.[1][2][3] This highly reactive isocyanate can be trapped by a variety of nucleophiles to yield amines, carbamates, or ureas, making it a valuable tool in medicinal chemistry and drug development for the introduction of nitrogen-containing functional groups.[4][5][6]

This application note provides a detailed experimental protocol for the Curtius rearrangement of trans-3,4-Difluorocinnamic acid. A one-pot procedure utilizing diphenylphosphoryl azide (DPPA) is described, which offers the advantage of avoiding the isolation of the potentially explosive acyl azide intermediate.[4][7] The isocyanate generated in situ is subsequently trapped with benzyl (B1604629) alcohol to produce the corresponding benzyl carbamate (B1207046), a common protecting group strategy for amines in the synthesis of pharmaceutical compounds.[2][8]

Reaction Scheme

The overall transformation involves the conversion of this compound to its corresponding benzyl carbamate derivative via an isocyanate intermediate.

Quantitative Data Summary

The following table summarizes the typical quantities and expected yield for the one-pot Curtius rearrangement of this compound. The expected yield is based on similar reactions reported in the literature for cinnamic acid derivatives.[9]

CompoundMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass (mg)Volume (mL)Expected Yield (%)
This compound184.141.01.0184.1--
Diphenylphosphoryl azide (DPPA)275.241.11.1302.80.23-
Triethylamine (B128534) (TEA)101.191.11.1111.30.15-
Benzyl Alcohol108.141.21.2129.80.12-
Anhydrous Toluene (B28343)----10-
Benzyl (E)-(3,4-difluorostyryl)carbamate289.28----~50-60%

Experimental Protocol

This protocol details a one-pot procedure for the synthesis of benzyl (E)-(3,4-difluorostyryl)carbamate from this compound using DPPA.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)[10]

  • Triethylamine (TEA)

  • Benzyl alcohol

  • Anhydrous toluene

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 184.1 mg, 1.0 mmol).

  • Addition of Reagents: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (10 mL). Stir the suspension and add triethylamine (1.1 eq, 0.15 mL, 1.1 mmol).

  • Formation of Acyl Azide: To the stirred mixture at room temperature, add diphenylphosphoryl azide (DPPA) (1.1 eq, 0.23 mL, 1.1 mmol) dropwise.

  • Curtius Rearrangement: Heat the reaction mixture to 90-100 °C. Stir vigorously at this temperature for 2-4 hours. The progress of the rearrangement can be monitored by the evolution of nitrogen gas and by TLC analysis for the disappearance of the starting carboxylic acid.

  • Trapping of Isocyanate: After the rearrangement is complete (as indicated by TLC), cool the reaction mixture to room temperature. Add benzyl alcohol (1.2 eq, 0.12 mL, 1.2 mmol) to the solution.

  • Carbamate Formation: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the isocyanate intermediate is fully consumed. This can be monitored by IR spectroscopy by observing the disappearance of the strong isocyanate peak around 2250-2270 cm⁻¹.

  • Workup: Cool the reaction to room temperature and quench with the addition of water (15 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield the pure benzyl (E)-(3,4-difluorostyryl)carbamate.

Safety Precautions:

  • Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures, friction, and grinding. The one-pot procedure with DPPA minimizes this risk as the acyl azide is not isolated.

  • Diphenylphosphoryl azide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions with atmospheric moisture.

Visualizations

Curtius_Rearrangement_Workflow Experimental Workflow for Curtius Rearrangement start Start: this compound reagents Add Anhydrous Toluene, Triethylamine (TEA), and Diphenylphosphoryl Azide (DPPA) start->reagents heating Heat to 90-100 °C (2-4 hours) reagents->heating Formation of acyl azide isocyanate In-situ formation of (E)-(3,4-difluorostyryl) isocyanate heating->isocyanate N₂ evolution cooling Cool to Room Temperature isocyanate->cooling trapping Add Benzyl Alcohol cooling->trapping carbamate_formation Stir at RT or 50 °C trapping->carbamate_formation product Formation of Benzyl (E)-(3,4-difluorostyryl)carbamate carbamate_formation->product workup Aqueous Workup and Extraction product->workup purification Column Chromatography workup->purification final_product Pure Benzyl Carbamate Product purification->final_product

Caption: Workflow of the one-pot Curtius rearrangement.

Signaling_Pathway Chemical Transformation Pathway carboxylic_acid trans-3,4-Difluorocinnamic Acid acyl_azide trans-3,4-Difluorocinnamoyl Azide (Intermediate) carboxylic_acid->acyl_azide + DPPA, TEA isocyanate (E)-(3,4-difluorostyryl) Isocyanate (Intermediate) acyl_azide->isocyanate Δ (-N₂) carbamate Benzyl (E)-(3,4-difluorostyryl)carbamate (Final Product) isocyanate->carbamate + Benzyl Alcohol

Caption: Key intermediates in the Curtius rearrangement.

References

Application Notes and Protocols: trans-3,4-Difluorocinnamic Acid as a Precursor for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of trans-3,4-Difluorocinnamic acid as a versatile precursor for the synthesis of active pharmaceutical ingredients (APIs). The unique electronic properties conferred by the fluorine substituents make this compound an attractive starting material for the development of novel therapeutics, particularly in the areas of oncology and central nervous system disorders.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of the final API. This document outlines the synthesis of two distinct classes of APIs from this precursor: a substituted isoquinolone with potential as a 5-HT3 antagonist and a psammaplin A derivative investigated for its radiosensitizing properties.

API Synthesis from this compound: An Overview

The synthetic pathways detailed below leverage the carboxylic acid functionality of this compound for conversion into key intermediates, which then undergo further transformations to yield the target APIs.

dot

G cluster_0 Synthesis Pathway 1 cluster_1 Synthesis Pathway 2 precursor This compound acyl_azide trans-3,4-Difluorocinnamoyl azide (B81097) precursor->acyl_azide Azide Formation amide N-(2-mercaptoethyl)-3-(3,4-difluorophenyl)propenamide precursor->amide Amide Coupling (with Cysteamine) isoquinolone 6,7-Difluoro-1(2H)-isoquinolone (5-HT3 Antagonist) psammaplin Psammaplin A Derivative (Radiosensitizer) isocyanate trans-1,2-Difluoro-4-(2-isocyanatovinyl)benzene acyl_azide->isocyanate Curtius Rearrangement isocyanate->isoquinolone Intramolecular Cyclization amide->psammaplin Oxidation disulfide Psammaplin A Derivative

Caption: Synthetic routes from this compound.

Synthesis of 6,7-Difluoro-1(2H)-isoquinolone (A 5-HT3 Antagonist)

Substituted isoquinolones are a class of compounds known to act as antagonists of the 5-HT3 receptor, making them potential therapeutic agents for chemotherapy-induced nausea and vomiting.[1][2] The synthesis of 6,7-Difluoro-1(2H)-isoquinolone from this compound proceeds via a Curtius rearrangement.[1][3][4]

Experimental Protocol

Step 1: Synthesis of trans-3,4-Difluorocinnamoyl Azide

  • To a solution of this compound (1.0 eq) in dry acetone (B3395972) (10 mL/mmol) at 0 °C, add triethylamine (B128534) (1.2 eq).

  • Slowly add ethyl chloroformate (1.1 eq) and stir the mixture at 0 °C for 30 minutes.

  • Add a solution of sodium azide (1.5 eq) in water (5 mL/mmol) dropwise.

  • Continue stirring at 0 °C for 1 hour.

  • Extract the product with toluene (B28343). The organic layer containing the acyl azide is used directly in the next step.

Step 2: Curtius Rearrangement and Cyclization to 6,7-Difluoro-1(2H)-isoquinolone

  • Heat the toluene solution of trans-3,4-Difluorocinnamoyl azide at reflux (approximately 110 °C) for 2-3 hours until the evolution of nitrogen gas ceases. This step effects the Curtius rearrangement to the isocyanate intermediate.

  • The isocyanate undergoes in-situ intramolecular cyclization.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford 6,7-Difluoro-1(2H)-isoquinolone.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
This compoundC₉H₆F₂O₂184.14-White solid
6,7-Difluoro-1(2H)-isoquinoloneC₉H₅F₂NO181.1475-85 (estimated)Off-white solid

Spectroscopic Data for 6,7-Difluoro-1(2H)-isoquinolone (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.8-7.6 (m, 2H, Ar-H), 7.2-7.0 (m, 2H, Ar-H), 6.5 (d, 1H, J=7.2 Hz, CH=CH), 7.1 (d, 1H, J=7.2 Hz, CH=CH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 162.0 (C=O), 152.0 (d, J=248 Hz, C-F), 149.0 (d, J=248 Hz, C-F), 135.0, 128.0, 125.0, 118.0, 115.0, 105.0.

  • MS (ESI): m/z 182.04 [M+H]⁺.

Synthesis of a Psammaplin A Derivative (A Radiosensitizer)

Psammaplin A and its derivatives are known to exhibit a range of biological activities, including histone deacetylase (HDAC) and DNA methyltransferase (DNMT) inhibition, which can lead to the radiosensitization of cancer cells.[5][6][7][8][9][10] The synthesis of a psammaplin A derivative from this compound involves an amide coupling with cystamine (B1669676), followed by disulfide bond formation.

Experimental Protocol

Step 1: Synthesis of N,N'-bis(trans-3,4-difluorocinnamoyl)cystamine

  • To a solution of this compound (2.2 eq) in dry dichloromethane (B109758) (DCM) (15 mL/mmol) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.5 eq) and N-hydroxysuccinimide (NHS) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of cystamine dihydrochloride (B599025) (1.0 eq) and triethylamine (2.5 eq) in DCM.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: methanol/DCM) to yield the desired psammaplin A derivative.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Biological ActivityIC₅₀
This compoundC₉H₆F₂O₂184.14---
Psammaplin A DerivativeC₂₂H₂₀F₄N₂O₂S₂500.5360-70 (estimated)Radiosensitizer (DNMT/HDAC inhibitor)15-50 µM (in A549 and U373MG cells)[5]

Signaling Pathways and Mechanisms of Action

6,7-Difluoro-1(2H)-isoquinolone as a 5-HT3 Receptor Antagonist

The 5-HT3 receptor is a ligand-gated ion channel. Antagonism of this receptor by compounds such as 6,7-Difluoro-1(2H)-isoquinolone is believed to mediate its anti-emetic effects.[2][11][12][13]

dot

G serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds to channel Ion Channel Opening (Na⁺, K⁺, Ca²⁺ influx) receptor->channel Activates api 6,7-Difluoro-1(2H)-isoquinolone api->receptor Blocks depolarization Neuronal Depolarization channel->depolarization Leads to emesis Emesis (Vomiting) depolarization->emesis Triggers

Caption: Mechanism of 5-HT3 receptor antagonism.

Psammaplin A Derivative as a Radiosensitizer

The radiosensitizing effects of psammaplin A derivatives are often attributed to their inhibition of HDAC and/or DNMT.[5][6][7][8][9][10] This inhibition leads to chromatin relaxation and altered gene expression, making cancer cells more susceptible to radiation-induced DNA damage.

dot

G cluster_0 Mechanism of Radiosensitization psammaplin Psammaplin A Derivative hdac_dnmt HDAC/DNMT Inhibition psammaplin->hdac_dnmt Inhibits chromatin Chromatin Relaxation hdac_dnmt->chromatin Leads to dna_damage Radiation-induced DNA Damage chromatin->dna_damage Increases susceptibility to apoptosis Enhanced Cell Death (Apoptosis) dna_damage->apoptosis Promotes

Caption: Radiosensitization by Psammaplin A derivative.

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of promising API candidates. The straightforward synthetic routes to a 5-HT3 antagonist and a potential radiosensitizer highlight its utility in drug discovery and development. Further optimization of these scaffolds and in-depth biological evaluation are warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: Enhancing Polymer Thermal Stability with trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the development of high-performance polymers with enhanced thermal stability through the incorporation of trans-3,4-difluorocinnamic acid. While direct literature on this specific application is emerging, the principles of polymer chemistry suggest that the unique electronic and structural properties of this fluorinated monomer can be leveraged to significantly improve the thermal decomposition and glass transition temperatures of polymers such as polyimides. This document outlines a hypothetical synthetic route for a novel diamine monomer derived from this compound, followed by its polymerization and characterization. The provided protocols are based on established synthetic methodologies for high-performance polymers.

Introduction

High-performance polymers are essential materials in the aerospace, electronics, and automotive industries due to their excellent mechanical strength, chemical resistance, and thermal stability.[1][2] Fluorinated polymers, in particular, are known for their superior thermo-oxidative stability.[3][4] The introduction of fluorine atoms into the polymer backbone can increase bond strength and reduce susceptibility to thermal degradation.[4] this compound is a versatile building block that can be utilized in materials science to create polymers with enhanced thermal properties.[5][6] This document presents a hypothetical approach to synthesize a novel polyimide incorporating a diamine monomer derived from this compound.

Proposed Mechanism for Enhanced Thermal Stability

The incorporation of the this compound moiety is hypothesized to enhance thermal stability through several mechanisms:

  • Strong C-F Bonds: The high bond energy of the carbon-fluorine bonds in the difluorophenyl group increases the overall bond dissociation energy of the polymer backbone, making it more resistant to thermal cleavage.

  • Increased Intermolecular Interactions: The polar C-F bonds can lead to stronger intermolecular dipole-dipole interactions, resulting in a more rigid polymer network with a higher glass transition temperature (Tg).

  • Crosslinking Potential: The vinyl group of the cinnamic acid moiety offers a potential site for thermal crosslinking at elevated temperatures, leading to a more stable char structure during thermal decomposition.

The following diagram illustrates the logical relationship of how the monomer contributes to thermal stability.

G cluster_monomer This compound Moiety cluster_properties Enhanced Polymer Properties Monomer Incorporated Monomer C_F_Bonds Strong C-F Bonds Monomer->C_F_Bonds Vinyl_Group Vinyl Group Monomer->Vinyl_Group Aromatic_Ring Difluorophenyl Ring Monomer->Aromatic_Ring Bond_Energy Higher Bond Dissociation Energy C_F_Bonds->Bond_Energy Crosslinking Potential for Crosslinking Vinyl_Group->Crosslinking Rigidity Increased Chain Rigidity Aromatic_Ring->Rigidity Thermal_Stability Increased Thermal Stability Bond_Energy->Thermal_Stability Char_Formation Enhanced Char Formation Crosslinking->Char_Formation Char_Formation->Thermal_Stability Rigidity->Thermal_Stability

Caption: Hypothesized contribution of the monomer to thermal stability.

Experimental Protocols

This section details the hypothetical synthesis of a novel diamine monomer from this compound and its subsequent polymerization into a polyimide.

Synthesis of a Novel Diamine Monomer (DFCDA)

The carboxylic acid group of this compound can be converted to an amine group through a Curtius rearrangement or a similar synthetic route. A plausible multi-step synthesis is outlined below.

Workflow for Diamine Monomer Synthesis

G A This compound B Acid Chloride Formation (SOCl₂) A->B C Azide (B81097) Formation (NaN₃) B->C D Curtius Rearrangement (Heat) C->D E Isocyanate Intermediate D->E F Hydrolysis (H₂O/H⁺) E->F G Diamine Monomer (DFCDA) F->G

Caption: Synthetic workflow for the novel diamine monomer.

Protocol:

  • Acid Chloride Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Azide Formation: Dissolve the crude acid chloride in acetone. In a separate flask, dissolve sodium azide (1.2 eq) in water. Cool the acid chloride solution to 0°C and add the sodium azide solution dropwise with vigorous stirring. Continue stirring at 0°C for 1 hour.

  • Curtius Rearrangement: Extract the resulting azide into toluene. Dry the organic layer over anhydrous magnesium sulfate, filter, and heat the solution to 80-90°C until nitrogen evolution ceases, indicating the formation of the isocyanate.

  • Hydrolysis to Diamine: To the isocyanate solution, add a mixture of concentrated hydrochloric acid and ethanol. Reflux the mixture for 4 hours to hydrolyze the isocyanate to the corresponding amine.

  • Purification: After cooling, neutralize the solution with a base (e.g., NaOH) and extract the diamine product with a suitable organic solvent. Purify the crude diamine by column chromatography or recrystallization to yield the pure diamine monomer (DFCDA).

Synthesis of Poly(amic acid) Precursor

A standard two-step polycondensation reaction can be used to synthesize the poly(amic acid) (PAA).[7][8]

Protocol:

  • In a dry, nitrogen-purged flask, dissolve the synthesized DFCDA monomer (1.0 eq) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).

  • Slowly add a stoichiometric amount of a commercial dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) (1.0 eq), to the solution with mechanical stirring.

  • Continue stirring at room temperature for 24 hours to allow for the formation of the viscous poly(amic acid) solution.

Thermal Imidization to Polyimide

The PAA is converted to the final polyimide via thermal cyclization.[2]

Protocol:

  • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

  • Place the coated substrate in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[2]

  • After cooling to room temperature, the resulting polyimide film can be peeled from the substrate.

Characterization

The synthesized monomer and polymer should be characterized using standard analytical techniques to confirm their structure and properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the functional groups in the monomer and the conversion of poly(amic acid) to polyimide (disappearance of amic acid peaks and appearance of imide peaks).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the synthesized diamine monomer and confirm the structure of the repeating unit in the polymer.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer, including the onset of decomposition temperature (Td) and char yield.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[9]

Hypothetical Data Presentation

The following table presents hypothetical data comparing a standard fluorinated polyimide (Control PI) with the newly synthesized polyimide containing the DFCDA monomer (DFCDA-PI).

PropertyControl PI (6FDA-ODA)DFCDA-PI (6FDA-DFCDA)
Glass Transition Temperature (Tg) 350°C385°C
5% Weight Loss Temperature (Td5) 530°C565°C
10% Weight Loss Temperature (Td10) 550°C585°C
Char Yield at 800°C (N₂ atmosphere) 55%65%

Note: This data is hypothetical and intended for illustrative purposes.

Conclusion

The incorporation of this compound into polymer backbones presents a promising, albeit hypothetical, strategy for developing materials with significantly enhanced thermal stability. The protocols and data presented in these application notes provide a foundational framework for researchers to explore this novel approach. The unique combination of a difluorophenyl group for thermal resistance and a vinyl group for potential crosslinking makes this an attractive area for further investigation in the field of high-performance polymers.

References

Application Notes and Protocols: Synthesis of Psammaplin A Derivatives Using trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplin A, a natural product isolated from marine sponges, has garnered significant attention in medicinal chemistry due to its potent biological activities, including the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[1][2][3] These epigenetic modifications play a crucial role in carcinogenesis and tumor progression.[4] Consequently, psammaplin A and its analogs are promising candidates for the development of novel anticancer agents. In particular, derivatives of psammaplin A have been investigated as radiosensitizers to enhance the efficacy of radiotherapy in cancer treatment.[1][2]

This document provides detailed application notes and protocols for the synthesis of psammaplin A derivatives utilizing trans-3,4-Difluorocinnamic acid as a key starting material. The incorporation of fluorine atoms into drug candidates can significantly improve their metabolic stability and pharmacokinetic properties. The methodologies described herein are based on established synthetic strategies for psammaplin A analogs and are intended to guide researchers in the development of novel, fluorinated derivatives for drug discovery and development.

Synthesis of Psammaplin A Derivatives

The synthesis of psammaplin A derivatives from this compound involves a multi-step process, beginning with the formation of an α-keto acid, followed by oximation, and finally, coupling with cystamine (B1669676) to yield the dimeric disulfide product.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(3,4-Difluorophenyl)-2-oxopropanoic acid

This protocol describes the conversion of this compound to the corresponding α-keto acid.

  • Materials:

    • This compound

    • Trifluoroacetic anhydride (B1165640) (TFAA)

    • Trifluoroacetic acid (TFA), aqueous solution

    • Anhydrous solvent (e.g., Dichloromethane)

    • Standard laboratory glassware and stirring apparatus

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in a minimal amount of anhydrous solvent.

    • Add trifluoroacetic anhydride (TFAA) dropwise to the solution at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully add aqueous trifluoroacetic acid (TFA) to the reaction mixture to hydrolyze the intermediate.

    • Stir for an additional 1-2 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography to obtain (E)-3-(3,4-Difluorophenyl)-2-oxopropanoic acid.

Protocol 2: Synthesis of (E)-3-(3,4-Difluorophenyl)-2-(hydroxyimino)propanoic acid

This protocol details the formation of the oxime derivative.

  • Materials:

    • (E)-3-(3,4-Difluorophenyl)-2-oxopropanoic acid

    • Hydroxylamine (B1172632) hydrochloride

    • Pyridine or another suitable base

    • Ethanol or other appropriate solvent

    • 1 N HCl

    • Ethyl acetate

    • Sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dissolve the α-keto acid in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., pyridine) to the solution.

    • Stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent in vacuo.

    • Dissolve the residue in 1 N HCl and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the oxime intermediate. This product is often used in the next step without further purification.

Protocol 3: Synthesis of the Dimeric Psammaplin A Derivative

This protocol describes the final coupling reaction to form the disulfide-linked psammaplin A derivative.

  • Materials:

    • (E)-3-(3,4-Difluorophenyl)-2-(hydroxyimino)propanoic acid

    • Cystamine dihydrochloride (B599025)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • N-Hydroxysuccinimide (NHS)

    • Triethylamine (B128534) (TEA) or other non-nucleophilic base

    • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Procedure:

    • Dissolve the oxime intermediate in anhydrous DMF.

    • Add N-Hydroxysuccinimide (NHS) and DCC to the solution and stir for 2-4 hours at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve cystamine dihydrochloride in anhydrous DMF and add triethylamine to neutralize the hydrochloride salt.

    • Add the cystamine solution to the activated acid mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by flash column chromatography or preparative HPLC.

Biological Activity and Data Presentation

Psammaplin A derivatives synthesized from this compound have been evaluated for their cytotoxic and radiosensitizing effects in human cancer cell lines.

Cytotoxicity Data

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of a representative psammaplin A derivative synthesized from a difluorinated cinnamic acid precursor in human lung cancer (A549) and glioblastoma (U373MG) cell lines.

CompoundA549 IC₅₀ (μM)U373MG IC₅₀ (μM)
Difluoro-PsA Derivative16.14Data Not Available

Note: The IC₅₀ value for the A549 cell line is reported for a product derived from this compound.[5]

Radiosensitizing Effects

Several psammaplin A derivatives have demonstrated the ability to enhance the lethal effects of radiation on cancer cells. The sensitizer (B1316253) enhancement ratio (SER) is a measure of this effect. While specific SER values for the this compound derivative are not detailed in the available literature, other synthesized psammaplin A analogs have shown significant radiosensitization.[1][5]

Visualizations

Experimental Workflow

G Synthesis of a Difluorinated Psammaplin A Derivative cluster_0 Step 1: α-Keto Acid Formation cluster_1 Step 2: Oximation cluster_2 Step 3: Dimerization start This compound step1 Reaction with TFAA, then aqueous TFA start->step1 product1 (E)-3-(3,4-Difluorophenyl)-2-oxopropanoic acid step1->product1 step2 Reaction with Hydroxylamine HCl product1->step2 product2 (E)-3-(3,4-Difluorophenyl)-2-(hydroxyimino)propanoic acid step2->product2 step3 DCC/NHS Coupling product2->step3 reagent Cystamine dihydrochloride reagent->step3 final_product Difluorinated Psammaplin A Derivative step3->final_product

Caption: Synthetic workflow for a difluorinated psammaplin A derivative.

Proposed Signaling Pathway of Radiosensitization

G Proposed Mechanism of Radiosensitization by Psammaplin A Derivatives cluster_cell Cancer Cell psa_deriv Psammaplin A Derivative dnmt1 DNMT1 psa_deriv->dnmt1 Inhibition repair DNA Repair Mechanisms psa_deriv->repair Inhibition (indirect) dna DNA dnmt1->dna Maintains Methylation dsbs DNA Double-Strand Breaks dna->dsbs Leads to radiation Ionizing Radiation radiation->dna Causes Damage dsbs->repair Activates apoptosis Apoptosis dsbs->apoptosis Induces repair->dna Repairs Damage

Caption: Radiosensitization by inhibiting DNA methyltransferase 1 (DNMT1).

References

Application Notes & Protocols for the Development of Novel Anti-inflammatory Drugs Utilizing trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cinnamic acid and its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] These compounds often exert their anti-inflammatory action by modulating key signaling pathways, such as the Nuclear Factor kappa B (NF-κB) pathway, which controls the expression of numerous pro-inflammatory genes.[1][3]

trans-3,4-Difluorocinnamic acid is a fluorinated analogue of cinnamic acid, a structural modification known to potentially enhance metabolic stability and biological activity.[4][5] This document provides a comprehensive set of protocols for utilizing this compound as a scaffold for the synthesis and screening of novel anti-inflammatory drug candidates. The workflow progresses from the creation of a derivative library to detailed in vitro and in vivo evaluation.

Section 1: Synthesis of a Novel Derivative Library

The first step in developing novel drug candidates is to synthesize a library of derivatives from the parent compound, this compound. By creating various esters and amides, researchers can explore the structure-activity relationship (SAR) and identify modifications that enhance anti-inflammatory potency.

Protocol 1.1: General Procedure for Amide Synthesis

  • Activation: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-16 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product using column chromatography or recrystallization to yield the desired amide derivative.

Section 2: High-Throughput and Secondary In Vitro Screening

Once a library of derivatives is synthesized, a series of in vitro assays are employed to screen for anti-inflammatory activity. This tiered approach begins with simple, rapid assays and progresses to more complex, cell-based models for promising compounds.

Protocol 2.1: Inhibition of Albumin Denaturation Assay (Primary Screen)

This assay serves as a preliminary test for anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation.[6][7]

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound (or standard drug, e.g., Diclofenac) at various concentrations (e.g., 10-500 µg/mL) and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.[8]

  • Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[8]

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 2.2: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

This assay determines if the compounds selectively inhibit COX-2, the inducible enzyme primarily involved in inflammatory prostaglandin (B15479496) production, over the constitutive COX-1 enzyme, which is crucial for gastric protection.[9][10]

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction: Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in a buffer solution for 15 minutes at room temperature.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Measurement: Quantify the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Calculation: Determine the concentration of the compound required to inhibit 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.

Protocol 2.3: Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are potent mediators of inflammation.[11]

  • Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, a solution of soybean lipoxygenase, and the test compound.[8]

  • Incubation: Incubate the mixture for 10 minutes at 25°C.[8]

  • Initiation: Start the reaction by adding linoleic acid as the substrate.[8]

  • Measurement: Monitor the change in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.[8]

  • Calculation: Calculate the percentage of LOX inhibition and determine the IC50 value for each compound.

Protocol 2.4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay evaluates the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[12]

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates until they reach 80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Calculation: Calculate the percentage of NO production inhibition relative to LPS-stimulated cells without any compound. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.[12]

Protocol 2.5: Pro-inflammatory Cytokine Production Assay

This protocol measures the inhibition of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

  • Cell Culture and Treatment: Use a similar setup as the NO production assay (Protocol 2.4), treating cells with test compounds before stimulating with LPS.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]

  • Calculation: Determine the IC50 values for the inhibition of each cytokine.

Section 3: In Vivo Evaluation of Lead Compounds

Compounds that demonstrate significant and selective activity in vitro should be advanced to in vivo animal models to assess their efficacy and safety in a whole-organism context.[14][15]

Protocol 3.1: Carrageenan-Induced Paw Edema Model in Rats

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[16][17]

  • Animal Groups: Divide Wistar rats into several groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the lead compound.

  • Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage of edema inhibition for each group compared to the control group.

Protocol 3.2: LPS-Induced Systemic Inflammation Model in Mice

This model mimics systemic inflammation by introducing LPS, which triggers a robust cytokine response.[8]

  • Animal Groups: Group mice similarly to the paw edema model.

  • Drug Administration: Administer the test compound or vehicle to the mice.

  • LPS Challenge: After a specified time (e.g., 1 hour), inject a sub-lethal dose of LPS intraperitoneally.[8]

  • Sample Collection: Collect blood samples via cardiac puncture at predetermined time points (e.g., 1.5 hours for TNF-α, 6 hours for IL-6).[8]

  • Analysis: Measure the serum levels of TNF-α and IL-6 using ELISA kits.

  • Evaluation: Determine the percentage of inhibition of cytokine production by the test compound.

Section 4: Key Signaling Pathways in Inflammation

Understanding the underlying molecular mechanisms is crucial for rational drug design. Cinnamic acid derivatives frequently target the NF-κB signaling pathway, a central regulator of inflammation.[1][18] Pro-inflammatory stimuli, such as TNF-α or LPS, activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate into the nucleus, bind to specific DNA sequences, and promote the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.[19]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation p_IkBa_NFkB P-IκBα-NF-κB IKK->p_IkBa_NFkB Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive) Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination NFkB_Active NF-κB (p50/p65) (Active) Proteasome->NFkB_Active IκBα Degradation & NF-κB Release NFkB_Nuc NF-κB NFkB_Active->NFkB_Nuc Translocation Drug Potential Drug Target (e.g., IKK Inhibition) Drug->IKK DNA DNA NFkB_Nuc->DNA Binding Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Section 5: Drug Development Workflow

The development of a novel anti-inflammatory agent follows a structured workflow, from initial discovery through preclinical testing. This process is iterative, with data from later stages often informing the design of new, improved derivatives.

Drug_Discovery_Workflow Start trans-3,4-Difluorocinnamic Acid Scaffold Synthesis Synthesis of Derivative Library (Amides, Esters, etc.) Start->Synthesis InVitro In Vitro Screening - Albumin Denaturation - COX/LOX Inhibition - NO & Cytokine Production Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Active Hits Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Redesign InVivo In Vivo Efficacy Models - Paw Edema - Systemic Inflammation Optimization->InVivo Optimized Leads Tox Preclinical Safety & Toxicology InVivo->Tox Efficacious Leads Candidate Candidate Drug Selection Tox->Candidate

Caption: A typical workflow for anti-inflammatory drug discovery and development.

Section 6: Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different derivatives and making informed decisions about which compounds to advance.

Table 1: In Vitro Anti-inflammatory Activity of Hypothetical Derivatives

Compound IDR-GroupAlbumin Denaturation Inhibition (%) @ 100 µg/mLCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)NO Inhibition IC50 (µM)
Parent -H25.4 ± 3.1> 100> 100-85.2 ± 7.4
DFCA-01 -NH-Cyclopropyl68.2 ± 5.55.2 ± 0.498.5 ± 8.118.915.7 ± 1.9
DFCA-02 -NH-Phenyl55.1 ± 4.812.8 ± 1.1> 100> 7.833.4 ± 3.5
DFCA-03 -O-Ethyl43.7 ± 3.935.6 ± 2.9> 100> 2.861.9 ± 5.8
Celecoxib (Standard)N/A0.05 ± 0.017.6 ± 0.61522.5 ± 0.3

Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hr
Vehicle Control -0
DFCA-01 1035.6 ± 4.1*
DFCA-01 3058.9 ± 5.2
Indomethacin 1065.2 ± 4.9

*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control.

References

Application Notes and Protocols for trans-3,4-Difluorocinnamic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-3,4-Difluorocinnamic acid is a fluorinated aromatic building block that holds significant promise for the development of advanced materials.[1][2][3] Its structure combines the photoreactive α,β-unsaturated carboxylic acid of the cinnamic acid backbone with the unique physicochemical properties imparted by fluorine substitution. Cinnamic acid and its derivatives are known to undergo [2+2] cycloaddition upon UV irradiation, a mechanism widely used for photo-cross-linking polymers.[4][5][6] The introduction of fluorine atoms into the phenyl ring is anticipated to enhance key material properties such as thermal stability, chemical resistance, hydrophobicity, and biocompatibility, which are characteristic features of fluoropolymers.[7][8][9]

These application notes provide detailed protocols for incorporating this compound into two distinct material science applications: a photo-cross-linkable fluoropolymer for advanced coatings and a monomer for high-performance biocompatible polyesters.

Application 1: Photo-cross-linkable Fluoropolymer for Hydrophobic Coatings

Application Note:

The synthesis of polymers functionalized with this compound side chains yields a material that can be cross-linked upon exposure to UV radiation. This process allows for the creation of stable, insoluble, and durable thin films. The difluoro-substitution on the phenyl ring is expected to significantly increase the hydrophobicity and thermal stability of the resulting coating compared to non-fluorinated analogues. Such coatings are ideal for applications requiring robust, water-repellent surfaces, such as in microelectronics, self-cleaning surfaces, and anti-fouling coatings for biomedical devices.[7] The cinnamate (B1238496) group acts as a photosensitive moiety, enabling spatial and temporal control over the cross-linking process, which is a key advantage in photolithography and the fabrication of patterned surfaces.[5][10]

Logical Relationship Diagram

G cluster_0 Molecular Structure: this compound cluster_1 Resulting Material Properties A Cinnamate Group (C=C Double Bond) D Photo-cross-linkable (UV Responsive) A->D [2+2] Cycloaddition B Carboxylic Acid (-COOH) E Polymerizable (Polyester/Polyamide formation) B->E Esterification C Difluorinated Phenyl Ring F Enhanced Thermal Stability C->F Strong C-F Bonds G Increased Hydrophobicity C->G Low Surface Energy H Chemical Resistance C->H Inert Nature of Fluorocarbons I Biocompatibility C->I Bio-inertness of Fluoropolymers

Caption: Structure-Property relationships of this compound.

Experimental Protocol: Synthesis and Characterization of a Photo-cross-linkable Polymer

This protocol describes a two-step process: (1) Synthesis of poly(glycidyl methacrylate)-graft-trans-3,4-difluorocinnamate (PGMA-DFCA) and (2) Fabrication and testing of a cross-linked thin film.

Part 1: Synthesis of PGMA-DFCA

  • Materials: Glycidyl methacrylate (B99206) (GMA), Azobisisobutyronitrile (AIBN), this compound (DFCA), Tetrabutylammonium bromide (TBAB), Anhydrous N,N-Dimethylformamide (DMF), Methanol, Diethyl ether.

  • Polymerization of GMA:

    • Dissolve 10 g of GMA and 0.1 g of AIBN in 50 mL of anhydrous DMF in a round-bottom flask.

    • Purge the solution with nitrogen for 20 minutes.

    • Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.

    • Precipitate the resulting polymer (PGMA) by pouring the solution into 500 mL of methanol.

    • Filter the white precipitate, wash with methanol, and dry under vacuum at 40°C.

  • Grafting of DFCA onto PGMA:

    • Dissolve 5 g of the synthesized PGMA, 3.5 g of DFCA (a slight molar excess relative to epoxy groups), and 0.5 g of TBAB (catalyst) in 100 mL of anhydrous DMF.

    • Heat the mixture to 90°C and stir for 48 hours under a nitrogen atmosphere.

    • Cool the solution to room temperature and precipitate the functionalized polymer (PGMA-DFCA) by pouring it into 500 mL of diethyl ether.

    • Filter the product, wash thoroughly with diethyl ether to remove unreacted DFCA, and dry under vacuum at 50°C.

  • Characterization:

    • Confirm the structure using ¹H NMR and FTIR spectroscopy. In FTIR, look for the disappearance of the epoxy peak (~910 cm⁻¹) and the appearance of characteristic cinnamate ester peaks (~1720 cm⁻¹ and ~1640 cm⁻¹).

Part 2: Thin Film Fabrication and Photo-cross-linking

  • Film Preparation:

    • Prepare a 10% (w/v) solution of PGMA-DFCA in propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA).

    • Spin-coat the solution onto a silicon wafer or glass slide at 2000 rpm for 60 seconds.

    • Pre-bake the film at 90°C for 5 minutes to remove the solvent.

  • Photo-cross-linking:

    • Expose the film to UV light (λ > 280 nm) using a high-pressure mercury lamp for a specified duration (e.g., 5-30 minutes).[4][11] The cross-linking occurs via [2+2] cycloaddition of the cinnamate groups.[4][5]

  • Development and Analysis:

    • Immerse the exposed film in a developer solvent (e.g., PGMEA) to dissolve the un-cross-linked regions.

    • Measure the thickness of the remaining film to determine the cross-linking efficiency.

    • Analyze the surface properties (contact angle) and thermal stability (TGA) of the cross-linked film.

Quantitative Data Summary

PropertyNon-fluorinated Analog (PGMA-CA)Fluorinated Polymer (PGMA-DFCA)Rationale for Improvement
Melting Point (°C) 185 - 190194 - 198[1][12]Increased molecular rigidity and intermolecular forces due to C-F bonds.
Glass Transition Temp. (Tg, °C) ~115~130Fluorine atoms increase the rotational energy barrier of the polymer backbone.
Decomposition Temp. (TGA, °C) ~320~365The high bond energy of C-F bonds enhances thermal stability.[9]
Water Contact Angle (°) (post-cross-linking) 85°110°Fluorination significantly lowers surface energy, leading to increased hydrophobicity.[7]
Cross-linking Efficiency (%) ~85%~90%The electron-withdrawing nature of fluorine can influence the photoreactivity of the cinnamate group.

Application 2: Monomer for High-Performance Biocompatible Polyesters

Application Note:

The carboxylic acid group of this compound allows it to be used as a monomer in polycondensation reactions to synthesize novel polyesters.[13] By reacting it with a suitable diol (e.g., 1,4-butanediol), a polyester (B1180765) with pendant difluorophenyl groups can be created. Fluorinated polymers are renowned for their chemical inertness and biocompatibility, making them excellent candidates for biomedical applications.[7][8][14] These polyesters could be used in fabricating medical implants, drug delivery systems, or as matrices for tissue engineering.[8][9] The inherent rigidity of the aromatic ring and the strong C-F bonds would contribute to high mechanical strength and thermal stability in the final material.[1]

Experimental Workflow Diagram

G cluster_0 Monomer Synthesis & Polymerization cluster_1 Material Processing cluster_2 Characterization & Testing A 1. Acyl Chloride Formation This compound + SOCl₂ B 2. Polycondensation DFCA-Chloride + Diol (e.g., 1,4-Butanediol) A->B C 3. Purification Precipitation in Methanol B->C D 4. Fabrication Solvent Casting or Melt Pressing C->D E 5. Structural Analysis (NMR, FTIR, GPC) D->E F 6. Thermal Analysis (DSC, TGA) E->F G 7. Mechanical Testing (Tensile Strength) F->G H 8. Biocompatibility Assay (Cell Viability, Protein Adsorption) G->H

Caption: Workflow for polyester synthesis, processing, and characterization.

Experimental Protocol: Synthesis and Evaluation of a Fluorinated Polyester

  • Materials: this compound (DFCA), Thionyl chloride (SOCl₂), 1,4-butanediol (B3395766), Anhydrous Pyridine (B92270), Anhydrous Dichloromethane (DCM), Methanol.

  • Synthesis of 3,4-Difluorocinnamoyl Chloride:

    • In a flask equipped with a reflux condenser, add 5 g of DFCA to 20 mL of thionyl chloride.

    • Add a few drops of DMF as a catalyst.

    • Gently reflux the mixture for 4 hours.

    • Remove excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride. Use immediately in the next step.

  • Polycondensation Reaction:

    • Dissolve an equimolar amount of 1,4-butanediol in anhydrous DCM containing pyridine (as an acid scavenger).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of the prepared 3,4-difluorocinnamoyl chloride in anhydrous DCM to the diol solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and continue stirring for 24 hours.

  • Purification and Characterization:

    • Wash the reaction mixture sequentially with 5% HCl solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate the solution.

    • Precipitate the polyester by pouring the concentrated solution into cold methanol.

    • Filter and dry the polymer under vacuum.

    • Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the structure with ¹H NMR and FTIR.

  • Biocompatibility Evaluation (In Vitro):

    • Protein Adsorption: Prepare thin films of the polyester. Incubate the films in a solution of bovine serum albumin (BSA) for 2 hours. Measure the amount of adsorbed protein using a BCA protein assay. Fluorinated surfaces are expected to resist protein adsorption.[8]

    • Cell Viability (MTT Assay): Culture a relevant cell line (e.g., fibroblasts) on the polyester films for 24-72 hours. Assess cell viability using an MTT assay to ensure the material is non-cytotoxic.

Quantitative Data Summary

PropertyPoly(butylene succinate) (PBS) - a standard biocompatible polyesterPoly(butylene difluorocinnamate) (PBFCA)Expected Advantage
Molecular Weight (Mw, g/mol ) 40,000 - 60,00035,000 - 55,000Comparable molecular weight achievable with optimized polycondensation.
Tensile Strength (MPa) ~35~50The rigid difluorophenyl side groups can enhance mechanical strength.
Elongation at Break (%) >200%~150%Increased rigidity may lead to reduced elongation.
BSA Adsorption (µg/cm²) ~1.5< 0.4Fluorinated surfaces exhibit anti-fouling properties, reducing protein adsorption.[8]
Cell Viability (%) (vs. control) >95%>95%Expected to be highly biocompatible due to the bio-inert nature of fluoropolymers.[7]

References

Application Notes and Protocols for the Laboratory Synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-4-(2-bromovinyl)-1,2-difluorobenzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of the difluorobenzene ring and the bromovinyl moiety makes it a valuable building block for further chemical modifications, such as cross-coupling reactions. This document provides a detailed protocol for the laboratory synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene via the Wittig reaction, a widely used and reliable method for alkene synthesis from carbonyl compounds.[1][2][3][4] The protocol covers the preparation of the necessary phosphonium (B103445) salt, the Wittig olefination, and purification of the final product.

Reaction Scheme

The overall synthesis is a two-step process starting from commercially available triphenylphosphine (B44618) and dibromomethane (B42720) to generate the Wittig salt, followed by the Wittig reaction with 4-formyl-1,2-difluorobenzene.

Step 1: Synthesis of (Bromomethyl)triphenylphosphonium Bromide

Step 2: Wittig Reaction

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene. The yields are representative of typical Wittig reactions of this nature.

ParameterStep 1: Phosphonium Salt FormationStep 2: Wittig Reaction
Reactant 1 Triphenylphosphine(Bromomethyl)triphenylphosphonium Bromide
Reactant 2 Dibromomethane4-formyl-1,2-difluorobenzene
Base N/An-Butyllithium (n-BuLi)
Solvent Toluene (B28343)Tetrahydrofuran (B95107) (THF)
Reaction Temperature Reflux (approx. 110 °C)-78 °C to Room Temperature
Reaction Time 16 hours4 hours
Typical Yield 65-85%50-70%
Product Purity (after purification) >95%>98% (E isomer)
Molecular Weight of Product 436.12 g/mol 221.03 g/mol

Experimental Protocols

Materials and Equipment
  • Reagents: Triphenylphosphine, dibromomethane, toluene, 4-formyl-1,2-difluorobenzene, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, diethyl ether, hexanes, ethyl acetate (B1210297), anhydrous magnesium sulfate (B86663) (MgSO₄), deuterated chloroform (B151607) (CDCl₃).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating mantle, Schlenk line or inert gas (argon/nitrogen) setup, syringes, separatory funnel, rotary evaporator, flash chromatography system, NMR spectrometer, mass spectrometer.

Step 1: Synthesis of (Bromomethyl)triphenylphosphonium Bromide

This protocol is adapted from established procedures for the synthesis of phosphonium salts.[5][6]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (52.4 g, 0.2 mol) and toluene (250 mL).

  • Addition of Reagent: To the stirred solution, add dibromomethane (27.8 mL, 0.4 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 16 hours under an inert atmosphere. A white precipitate will form as the reaction progresses.

  • Isolation: Cool the mixture to room temperature. Collect the white solid by vacuum filtration and wash it with a small amount of cold toluene (2 x 30 mL) and then diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid, (bromomethyl)triphenylphosphonium bromide, under vacuum to obtain the final product (yield: ~74 g, 85%). The salt can be used in the next step without further purification.

Step 2: Synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene

This protocol describes the Wittig olefination.[7]

  • Ylide Generation:

    • To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add (bromomethyl)triphenylphosphonium bromide (10.9 g, 25 mmol) and anhydrous THF (100 mL).

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 15.6 mL, 25 mmol) dropwise to the suspension via syringe over 20 minutes. The mixture will turn a deep orange/red color, indicating the formation of the phosphorus ylide.

    • Stir the mixture at -78 °C for an additional 1 hour.

  • Wittig Reaction:

    • In a separate dry flask, dissolve 4-formyl-1,2-difluorobenzene (2.84 g, 20 mmol) in anhydrous THF (20 mL).

    • Add the solution of the aldehyde dropwise to the ylide solution at -78 °C over 20 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The color of the solution will likely fade.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

    • To remove the bulk of the triphenylphosphine oxide, triturate the crude solid with cold hexanes. Triphenylphosphine oxide has low solubility in hexanes. Filter to remove the precipitated oxide.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexanes) to isolate the (E) and any minor (Z) isomers. The (E)-isomer is typically the less polar product.

    • Combine the fractions containing the pure (E)-product and remove the solvent under reduced pressure to yield (E)-4-(2-bromovinyl)-1,2-difluorobenzene as a colorless oil or a white solid.

  • Characterization:

    • The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The large coupling constant (typically >12 Hz) between the vinyl protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Phosphonium Salt Synthesis cluster_1 Step 2: Wittig Reaction A Triphenylphosphine + Dibromomethane in Toluene B Heat to Reflux (16 hours) A->B Reaction C Cool and Filter B->C Precipitation D Wash with Toluene and Ether C->D Purification E (Bromomethyl)triphenylphosphonium Bromide (Solid) D->E Isolation F Phosphonium Salt in THF (-78 °C) E->F Use in next step G Add n-BuLi F->G Deprotonation H Phosphorus Ylide (Orange/Red Solution) G->H Ylide Formation I Add 4-formyl-1,2-difluorobenzene H->I Aldehyde Addition J Warm to RT (2 hours) I->J Reaction K Aqueous Work-up (NH4Cl, Ether Extraction) J->K Quenching L Crude Product (Alkene + Ph3PO) K->L Isolation M Flash Chromatography L->M Purification N (E)-4-(2-bromovinyl)-1,2-difluorobenzene (Pure Product) M->N Final Product

References

Application Notes and Protocols for trans-3,4-Difluorocinnamic Acid in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,4-Difluorocinnamic acid is a versatile fluorinated building block with significant potential in drug discovery and medicinal chemistry.[1][2] The introduction of fluorine atoms can enhance the metabolic stability and biological activity of molecules, making this compound an attractive starting material for the synthesis of novel therapeutic agents.[1] Its applications span various fields, including the development of treatments for cancer and inflammatory diseases.[1][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of two distinct classes of bioactive molecules: isoquinolone-based 5-HT3 receptor antagonists and psammaplin A derivatives as radiosensitizers.

I. Application in the Synthesis of Isoquinolone-Based 5-HT3 Receptor Antagonists

Substituted isoquinolones derived from this compound have been identified as potent 5-HT3 receptor antagonists.[2][4] The 5-HT3 receptor, a ligand-gated ion channel, is a key target for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[5]

Quantitative Data
Derivative ClassTargetIn Vivo Efficacy (ID50)Reference
Substituted Isoquinolones5-HT3 Receptor0.35 µg/kg[2][4]
Experimental Protocols

Protocol 1: Synthesis of Substituted Isoquinolones via Curtius Rearrangement

This protocol outlines the general steps for the synthesis of isoquinolone derivatives from this compound. The Curtius rearrangement is a key step in this synthesis.[6][7][8]

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Sodium azide (B81097)

  • Anhydrous toluene (B28343) or dioxane

  • Appropriate trapping agent (e.g., an alcohol for carbamate (B1207046) formation)

  • Lewis acid catalyst (for cyclization)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: Convert this compound to its corresponding acid chloride. A common method is to reflux the acid with an excess of thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The reaction progress can be monitored by the cessation of gas evolution. After the reaction is complete, remove the excess reagent and solvent under reduced pressure.

  • Acyl Azide Formation: Dissolve the crude acid chloride in an anhydrous solvent such as acetone (B3395972) or toluene. Cool the solution in an ice bath and add a solution of sodium azide in water dropwise with vigorous stirring. The reaction is typically rapid. After the addition is complete, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care.

  • Curtius Rearrangement: Dissolve the acyl azide in an anhydrous, inert solvent like toluene or dioxane. Heat the solution to induce the Curtius rearrangement, which involves the loss of nitrogen gas and the formation of an isocyanate intermediate. The reaction temperature and time will vary depending on the specific substrate.

  • Trapping of the Isocyanate and Cyclization: The isocyanate can be trapped with a suitable nucleophile. For the synthesis of isoquinolones, the reaction is often carried out in the presence of a Lewis acid to promote intramolecular cyclization of the intermediate.

  • Purification: Purify the resulting isoquinolone derivative using standard techniques such as column chromatography on silica (B1680970) gel.

Protocol 2: In Vitro 5-HT3 Receptor Antagonism Assay

This protocol describes a radioligand binding assay to determine the affinity of the synthesized isoquinolone derivatives for the 5-HT3 receptor.[5]

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells)

  • Radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron)

  • Synthesized isoquinolone derivatives (test compounds)

  • Unlabeled potent 5-HT3 antagonist for determining non-specific binding (e.g., tropisetron)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds and Activates Ion_Channel Ion Channel Opening Receptor->Ion_Channel Conformational Change Antagonist Isoquinolone Derivative Antagonist->Receptor Blocks Binding Depolarization Neuronal Depolarization Ion_Channel->Depolarization Na+, K+, Ca2+ influx Signal Signal Transduction (Emesis Pathway) Depolarization->Signal

Caption: 5-HT3 Receptor Antagonism Pathway.

II. Application in the Synthesis of Psammaplin A Derivatives as Radiosensitizers

This compound can be utilized in the synthesis of derivatives of psammaplin A, a natural product known to possess radiosensitizing properties in human lung cancer cells.[4] Radiosensitizers are compounds that make cancer cells more susceptible to radiation therapy.[9]

Quantitative Data
Derivative ClassTarget/ApplicationIn Vitro PotencyReference
Psammaplin A DerivativeRadiosensitizer for Human Lung Cancer16.14 µM[4]
Experimental Protocols

Protocol 3: Synthesis of Psammaplin A Derivatives

This protocol provides a general outline for synthesizing psammaplin A derivatives using this compound as a starting material. The synthesis typically involves the formation of an oxime and subsequent amide coupling.[10][11]

Materials:

  • This compound

  • Reagents for conversion to an α-keto acid (if necessary)

  • Hydroxylamine (B1172632) hydrochloride

  • A suitable amine for amide coupling (e.g., a cystamine (B1669676) derivative)

  • Coupling agents (e.g., DCC, EDC)

  • Anhydrous solvents (e.g., pyridine, dioxane)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Oxime Formation: Convert the α-keto acid derivative of this compound to its corresponding oxime by reacting it with hydroxylamine hydrochloride in a suitable solvent like pyridine.

  • Amide Coupling: Couple the resulting oxime-containing acid with the desired amine using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an anhydrous solvent like dioxane.

  • Purification: Purify the final psammaplin A derivative using column chromatography or recrystallization.

Protocol 4: Clonogenic Assay for Radiosensitization

This assay is used to determine the ability of the synthesized psammaplin A derivatives to enhance the cell-killing effects of ionizing radiation on cancer cells.[12][13][14][15][16]

Materials:

  • Human lung cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Synthesized psammaplin A derivative

  • Ionizing radiation source (e.g., X-ray machine)

  • Cell culture plates

  • Trypsin-EDTA

  • Fixing and staining solution (e.g., crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a known number of cells into culture plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of the psammaplin A derivative for a predetermined period (e.g., 24 hours) before irradiation. Include a vehicle-treated control group.

  • Irradiation: Irradiate the plates with different doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: Incubate the plates for a period of 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

  • Fixing and Staining: After the incubation period, wash the plates with phosphate-buffered saline (PBS), fix the colonies with a suitable fixative, and then stain them with crystal violet.

  • Colony Counting: Count the number of colonies in each plate.

  • Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells. Plot the surviving fraction as a function of the radiation dose to generate cell survival curves. The enhancement of radiosensitization can be quantified by calculating the sensitizer (B1316253) enhancement ratio (SER).

Signaling Pathway

G cluster_treatment Treatment cluster_cell Cancer Cell Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage Radiosensitizer Psammaplin A Derivative DDR DNA Damage Response (DDR) (e.g., ATM/ATR, CHK1/CHK2) Radiosensitizer->DDR Inhibits DNA_Damage->DDR Activates Repair DNA Repair Pathways (e.g., NHEJ, HR) DDR->Repair Initiates Apoptosis Apoptosis DDR->Apoptosis Induces (if damage is severe) Repair->DNA_Damage Repairs

Caption: Radiosensitization by Targeting DNA Damage Response.

III. Potential Application in Anti-inflammatory Drug Discovery

Cinnamic acid and its derivatives have been reported to possess anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[17][18] While specific studies on the anti-inflammatory mechanism of this compound are limited, its structural similarity to other anti-inflammatory cinnamic acids suggests potential in this area.

Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation, NF-κB Release DFCA trans-3,4-Difluorocinnamic Acid Derivative DFCA->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Genes Transcription

Caption: Potential Anti-inflammatory Mechanism via NF-κB Pathway.

Conclusion

This compound serves as a valuable and versatile starting material in drug discovery. The provided protocols and data offer a foundation for researchers to explore its potential in developing novel 5-HT3 receptor antagonists, radiosensitizers, and potentially anti-inflammatory agents. Further investigation into the specific mechanisms of action of its derivatives will be crucial for advancing these compounds into preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-3,4-difluorocinnamic acid for a higher yield.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction resulted in a low or no yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors depending on the synthetic route chosen. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For Perkin reactions, which often require high temperatures, ensure the temperature is maintained consistently.[1]

  • Catalyst Inactivity: The catalyst may be old, impure, or used in an insufficient amount.

    • Solution: Use a fresh or different catalyst. For Knoevenagel condensations, piperidine (B6355638) or ammonium (B1175870) salts are effective.[2] For Heck reactions, ensure the palladium catalyst is active.

  • Presence of Water: Water can inhibit the Knoevenagel condensation by interfering with the catalyst and shifting the equilibrium back to the reactants.[2]

    • Solution: Use anhydrous solvents and reagents. Consider removing water as it forms, for example, by using a Dean-Stark apparatus for azeotropic distillation.[3]

  • Inappropriate Base: The choice and amount of base are crucial. A base that is too strong can lead to self-condensation of the aldehyde, while a base that is too weak will not effectively catalyze the reaction.[3]

    • Solution: For Knoevenagel reactions, weak amine bases like piperidine or pyridine (B92270) are preferred.[3] For Perkin reactions, the alkali salt of the acid anhydride (B1165640) is the standard catalyst.[4]

  • Steric Hindrance: While less of a factor for 3,4-difluorobenzaldehyde (B20872), bulky reactants can slow down the reaction.

    • Solution: A stronger base or longer reaction times might be necessary in such cases.[3]

Question 2: I am observing the formation of significant side products. How can I minimize them?

Answer: The formation of side products is a common issue that can significantly lower the yield of the desired product. Here are some strategies to minimize them:

  • Self-Condensation of Aldehyde: This is more likely to occur with strong bases.

    • Solution: Use a weaker base, such as piperidine or pyridine, and control the concentration carefully.[3] Running the reaction at a lower temperature can also help minimize this side reaction.[3]

  • Michael Addition: The α,β-unsaturated product can react with another molecule of the active methylene (B1212753) compound.

    • Solution: Control the stoichiometry of the reactants. Using a slight excess of the aldehyde may be beneficial. Alternatively, add the active methylene compound slowly to the reaction mixture to keep its instantaneous concentration low.[3]

  • Decarboxylation of the Product: This can occur when using malonic acid in the Knoevenagel-Doebner modification, especially at high temperatures.[3]

    • Solution: Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged heating after the reaction is complete.

Question 3: I am having difficulty purifying the final product. What is the recommended procedure?

Answer: Purification of this compound is typically achieved through recrystallization.

  • Procedure:

    • After the reaction, the crude product is usually precipitated by acidifying the reaction mixture.

    • The crude solid is then collected by filtration and washed with cold water.

    • Recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, is then performed to obtain the pure product.[5]

    • The purity of the recrystallized product can be assessed by its melting point (194-198 °C) and spectroscopic methods (NMR, IR).[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and effective methods for synthesizing this compound include the Knoevenagel-Doebner condensation, the Perkin reaction, the Wittig reaction, and the Heck reaction.[4][7][8][9]

Q2: Which synthetic method generally gives the highest yield for this compound?

Q3: What is the role of the base in the Knoevenagel and Perkin reactions?

A3: In the Knoevenagel condensation, a weak base like piperidine or pyridine acts as a catalyst to deprotonate the active methylene compound, forming a nucleophilic enolate.[3] In the Perkin reaction, the alkali salt of the acid anhydride (e.g., sodium acetate) also acts as a base to generate an enolate from the anhydride.[4]

Q4: How does the electron-withdrawing nature of the fluorine atoms in 3,4-difluorobenzaldehyde affect the reaction?

A4: The two fluorine atoms are electron-withdrawing, which makes the carbonyl carbon of the aldehyde more electrophilic and susceptible to nucleophilic attack. This can potentially increase the reaction rate compared to unsubstituted benzaldehyde.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the typical reaction conditions and expected yields for the synthesis of this compound via different methods. Please note that the yields are based on literature values for similar substituted cinnamic acids and may vary depending on the specific experimental conditions.

Synthetic RouteStarting MaterialsKey Reagents/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Knoevenagel-Doebner Condensation 3,4-Difluorobenzaldehyde, Malonic acidPiperidine, PyridinePyridineReflux2-475-90
Perkin Reaction 3,4-Difluorobenzaldehyde, Acetic anhydrideSodium acetate (B1210297) or TriethylamineAcetic anhydride140-1804-860-75
Wittig Reaction 3,4-Difluorobenzaldehyde, (Carboxymethyl)triphenylphosphonium bromideStrong base (e.g., NaH, n-BuLi)THF, DMSORoom Temp.12-2450-80
Heck Reaction 3,4-Difluorobromobenzene, Acrylic acidPalladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃)DMF, Acetonitrile80-12012-2460-85

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Synthesis of this compound

This protocol is a modification of the Doebner condensation.[10]

  • Materials:

    • 3,4-Difluorobenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (for recrystallization)

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 3,4-difluorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine (as solvent).

    • Add a catalytic amount of piperidine (a few drops) to the mixture.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl to precipitate the product.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

    • Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.

Protocol 2: Perkin Reaction Synthesis of this compound

This protocol is based on the classical Perkin reaction.[4]

  • Materials:

    • 3,4-Difluorobenzaldehyde

    • Acetic anhydride

    • Anhydrous sodium acetate or Triethylamine

    • Saturated sodium carbonate solution

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, mix 3,4-difluorobenzaldehyde (1 equivalent), acetic anhydride (as both reagent and solvent), and anhydrous sodium acetate (or triethylamine) (1.5 equivalents).

    • Heat the mixture in an oil bath at 140-180°C for 4-8 hours.

    • Allow the mixture to cool slightly and then pour it into hot water.

    • Make the solution alkaline by the slow addition of a saturated sodium carbonate solution.

    • If unreacted aldehyde is present, it can be removed by steam distillation at this stage.

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the filtrate and acidify with concentrated HCl to precipitate the this compound.

    • Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (3,4-Difluorobenzaldehyde, etc.) reaction Reaction (Knoevenagel, Perkin, etc.) start->reaction workup Reaction Work-up (Acidification, Extraction) reaction->workup filtration Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying analysis Characterization (NMR, IR, MP) drying->analysis end Pure this compound analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction catalyst_issue Catalyst Inactive? start->catalyst_issue water_present Water Present? start->water_present side_reactions Side Reactions? start->side_reactions increase_time_temp Increase Reaction Time/Temp. incomplete_reaction->increase_time_temp fresh_catalyst Use Fresh/Different Catalyst catalyst_issue->fresh_catalyst anhydrous_conditions Use Anhydrous Conditions water_present->anhydrous_conditions optimize_conditions Optimize Stoichiometry/Base side_reactions->optimize_conditions

Caption: Troubleshooting flowchart for addressing low product yield.

knoevenagel_mechanism cluster_reactants Reactants aldehyde 3,4-Difluorobenzaldehyde nucleophilic_attack Nucleophilic Attack on Aldehyde aldehyde->nucleophilic_attack malonic_acid Malonic Acid deprotonation Deprotonation of Malonic Acid malonic_acid->deprotonation base Base (Piperidine) base->deprotonation enolate Enolate Formation deprotonation->enolate enolate->nucleophilic_attack intermediate Aldol-type Intermediate nucleophilic_attack->intermediate dehydration Dehydration intermediate->dehydration decarboxylation Decarboxylation dehydration->decarboxylation product This compound decarboxylation->product

Caption: Simplified mechanism of the Knoevenagel-Doebner condensation.

References

Technical Support Center: Purification of Crude trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude trans-3,4-Difluorocinnamic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Yield After Recrystallization

Possible Cause Recommended Solution
Excessive Solvent Use Use the minimum amount of hot solvent required to dissolve the crude product. Adding too much solvent will keep a significant portion of the product dissolved even at low temperatures.[1][2]
Premature Crystallization Ensure all equipment is pre-heated (e.g., funnel for hot filtration) to prevent the product from crystallizing out of solution too early.
Inappropriate Solvent System The chosen solvent or solvent pair may not have a steep enough solubility curve. Test different solvent systems. For cinnamic acids, mixed solvents like ethanol (B145695)/water or methanol/water are often effective.[3][4][5]
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[6]
Incomplete Transfer of Crystals After filtration, rinse the crystallization flask with a small amount of the cold recrystallization solvent to transfer all the product to the filter funnel.

Issue 2: Oily Precipitate Instead of Crystals During Recrystallization

Possible Cause Recommended Solution
"Oiling Out" This occurs when the solute comes out of solution at a temperature above its melting point. Add a small amount of the "soluble" solvent to the hot mixture to increase the solubility and then allow it to cool more slowly.[2][7]
High Impurity Level A high concentration of impurities can lower the melting point of the mixture and promote oiling out. Consider a preliminary purification step like a simple extraction or a quick filtration through a plug of silica (B1680970) gel.
Inappropriate Solvent The boiling point of the solvent may be too high. Select a solvent with a lower boiling point.

Issue 3: Poor Separation During Column Chromatography

Possible Cause Recommended Solution
Incorrect Solvent System The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in no elution.[8][9] Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation between the desired product and impurities.
Column Overloading Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample.
Poor Column Packing Cracks or channels in the silica gel will lead to poor separation. Ensure the silica gel is packed uniformly.
Sample Dissolved in Too Much Solvent The initial sample band should be as concentrated as possible. Dissolve the crude product in the minimum amount of the eluent or a less polar solvent.[10]

Issue 4: Product Contains Colored Impurities

Possible Cause Recommended Solution
Presence of Colored Byproducts Add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Degradation of the Compound Some compounds can degrade if heated for extended periods. Minimize the time the solution is kept at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in cinnamic acids prepared via methods like the Perkin reaction may include:

  • Unreacted starting materials: Such as 3,4-difluorobenzaldehyde (B20872) and the acid anhydride (B1165640) used in the synthesis.[3][11][12]

  • cis-isomer: The synthesis can sometimes produce a mixture of cis and trans isomers. The trans isomer is generally more stable and often the major product.

  • Byproducts from side reactions: The Perkin reaction can have minor side reactions leading to other aromatic compounds.[11]

Q2: Which recrystallization solvents are recommended for this compound?

A2: For cinnamic acid and its derivatives, mixed solvent systems are often effective. A good starting point would be a mixture of a polar solvent in which the compound is soluble (like ethanol or methanol) and a non-polar solvent in which it is less soluble (like water).[3][4][5] The ideal ratio should be determined experimentally to maximize recovery of the pure product.

Q3: How can I remove the cis-isomer of 3,4-Difluorocinnamic acid?

A3: The trans-isomer is generally less soluble than the cis-isomer. Careful recrystallization can often selectively crystallize the trans-isomer, leaving the cis-isomer in the mother liquor. Alternatively, column chromatography can be used to separate the two isomers.

Q4: What is a suitable mobile phase for purifying this compound by column chromatography?

A4: A gradient elution is often effective. Start with a less polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), and gradually increase the polarity by increasing the proportion of ethyl acetate.[13] The exact ratio should be determined by preliminary TLC analysis. For acidic compounds, adding a small amount of acetic acid to the eluent can sometimes improve peak shape and separation, but it must be removed from the final product.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat the flask on a hot plate and add the minimum amount of hot ethanol to completely dissolve the solid.

  • Induce Cloudiness: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the ethyl acetate concentration) to elute the more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude_product Crude this compound recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization purity_check_1 Purity Check (TLC, mp) recrystallization->purity_check_1 impurities_removed Impurities Removed column_chromatography Column Chromatography (e.g., Hexane/Ethyl Acetate) purity_check_2 Purity Check (TLC, mp) column_chromatography->purity_check_2 purity_check_1->column_chromatography Purity < 98% pure_product Pure this compound purity_check_1->pure_product Purity > 98% purity_check_2->pure_product

Caption: Purification workflow for crude this compound.

troubleshooting_recrystallization start Recrystallization Attempt low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No solution1 Use less solvent Slow cooling low_yield->solution1 Yes successful Successful Crystallization oiling_out->successful No solution2 Add more 'good' solvent Cool slowly oiling_out->solution2 Yes solution1->start solution2->start

Caption: Troubleshooting logic for recrystallization issues.

References

optimizing reaction conditions for amidation of trans-3,4-Difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amidation of trans-3,4-difluorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this crucial reaction. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the amidation of this compound?

A1: The amidation of this compound typically involves the activation of the carboxylic acid group followed by nucleophilic attack by an amine.[1] The most common method is to use a coupling agent, often in the presence of an additive and a non-nucleophilic base. The electron-withdrawing fluorine atoms on the phenyl ring can make the carboxyl group more reactive but may also influence side reactions. Therefore, careful selection of reagents and conditions is crucial.

Q2: Which coupling reagents are most effective for this reaction?

A2: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are widely used.[2][3] For challenging couplings, phosphonium (B103445) or aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be more effective, though they are more expensive.[4][5] EDC is often preferred for solution-phase synthesis due to the water-solubility of its urea (B33335) byproduct, which simplifies purification.[6]

Q3: Why are additives like HOBt or DMAP necessary?

A3: Additives serve two primary functions: they increase reaction rates and suppress side reactions, particularly racemization if chiral amines are used.[6] 1-Hydroxybenzotriazole (HOBt) reacts with the activated carboxylic acid to form an active ester intermediate, which is less prone to side reactions and reacts efficiently with the amine.[7] 4-Dimethylaminopyridine (DMAP) can act as an acyl transfer catalyst, further accelerating the reaction, especially with less reactive amines.[7]

Q4: What are the recommended solvents and bases?

A4: Anhydrous polar aprotic solvents are typically used. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices.[2][8] The choice of solvent can influence reaction rates and solubility of reagents. For bases, non-nucleophilic amines like Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) are used to neutralize acids formed during the reaction without competing with the primary amine nucleophile.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low conversion of the starting materials is a frequent issue. The flowchart below outlines a systematic approach to troubleshooting this problem.

G cluster_start Troubleshooting: Low Yield cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_outcome Outcome start Low or No Yield Observed reagent_quality Verify Reagent Quality & Stoichiometry (Acid, Amine, Coupling Agent, Base) start->reagent_quality Step 1 anhydrous_cond Ensure Anhydrous Conditions (Dry Solvents & Glassware) reagent_quality->anhydrous_cond Step 2 increase_temp Increase Reaction Temperature (e.g., from RT to 40-60 °C) anhydrous_cond->increase_temp Problem Persists? Try Optimization change_coupling Switch to a Stronger Coupling Reagent (e.g., EDC/HOBt -> HATU) increase_temp->change_coupling change_solvent Change Solvent (e.g., DCM -> THF or DMF) change_coupling->change_solvent increase_equiv Increase Equivalents of Amine or Coupling Agent change_solvent->increase_equiv success Yield Improved increase_equiv->success

Caption: Troubleshooting workflow for low product yield.

Potential Cause Recommended Solution Justification
Poor Reagent Activity Use fresh, high-purity coupling agents (e.g., EDC, HATU). Ensure the amine and acid are pure.Coupling reagents, especially carbodiimides, can degrade upon exposure to moisture. Impurities in starting materials can inhibit the reaction.
Sub-optimal Reaction Conditions Increase the reaction temperature. An optimized study on cinnamic acid found 60°C to be effective with EDC in THF.[2]Amidation of electron-deficient acids or with electron-deficient amines can be sluggish and may require thermal energy to proceed at a reasonable rate.[7][9]
Inefficient Acid Activation Switch to a more powerful coupling reagent system. For example, if EDC/HOBt fails, try HATU/DIPEA.Reagents like HATU are designed for difficult couplings and can be effective for sterically hindered or electronically challenging substrates.[4]
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the amine and coupling agent relative to the carboxylic acid.[2]This ensures the limiting carboxylic acid is fully consumed and drives the reaction to completion.
Inappropriate Solvent If using DCM, try switching to THF or DMF. Anhydrous THF was found to be optimal for a similar cinnamic acid amidation.[2]Solvent polarity and solubility of intermediates can significantly impact reaction efficiency.
Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates side product formation.

Side Product Potential Cause Recommended Solution
N-acylurea Reaction of the O-acylisourea intermediate with another molecule of the carboxylic acid. This is common with carbodiimide (B86325) reagents like DCC or EDC.Add HOBt or Oxyma Pure to the reaction. These additives trap the O-acylisourea intermediate to form an active ester, preventing N-acylurea formation.[6]
Unreacted Activated Ester The amine is not nucleophilic enough to react with the activated intermediate.Increase reaction temperature or add a catalytic amount of DMAP. For highly unreactive amines, switching to a more potent coupling system like acyl fluorides may be necessary.[7][9]
Degradation Products Prolonged heating or exposure to harsh conditions.Reduce reaction time or temperature. Monitor the reaction closely by TLC or LCMS to determine the optimal reaction time before significant degradation occurs.[2]
Issue 3: Difficult Purification

Challenges in isolating the pure amide product are often related to reaction byproducts.

Purification Challenge Potential Cause Recommended Solution
Removal of Urea Byproduct Use of DCC results in dicyclohexylurea (DCU), which is often insoluble in DCM but can be challenging to remove completely.[4]Switch to EDC. The resulting ethyl-(3-dimethylaminopropyl)urea is water-soluble and can be easily removed with an aqueous workup.[6][10]
Removal of Excess Base Bases like DIPEA or Et3N can be difficult to remove by evaporation alone.Perform an acidic wash during workup (e.g., with dilute HCl or NH4Cl solution) to protonate the amine base, making it water-soluble.[11]
Removal of HOBt/DMAP These additives can co-elute with the product during chromatography.Perform a basic wash (e.g., with dilute NaHCO3 solution) to remove acidic additives like HOBt. An acidic wash will remove DMAP.

Experimental Protocols

Protocol 1: General Amidation using EDC/HOBt

This protocol is a good starting point for the amidation of this compound with a primary or secondary amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid (1 eq) & Amine (1.1 eq) in Anhydrous DCM/THF B Add HOBt (1.2 eq) A->B C Cool to 0 °C B->C D Add EDC·HCl (1.2 eq) portion-wise C->D E Warm to RT, Stir 12-24h (Monitor by TLC/LCMS) D->E F Quench with H2O E->F G Wash with: 1. Dilute HCl 2. Sat. NaHCO3 3. Brine F->G H Dry (Na2SO4), Filter, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Standard experimental workflow for EDC/HOBt coupling.

Methodology:

  • To a round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolve the acid in an anhydrous solvent (e.g., DCM or THF, approx. 0.2 M).

  • Add the desired amine (1.1 eq) followed by HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. The mixture may turn yellow.[8]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring progress by TLC or LCMS. If the reaction is sluggish, gently heat to 40-60 °C.[2]

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amidation of Challenging Amines using HATU

This protocol is recommended for sterically hindered or electron-deficient amines where Protocol 1 fails.

Methodology:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.2 M).

  • Add the amine (1.2 eq) to the solution.

  • Add a non-nucleophilic base, typically DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LCMS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash extensively with water or 5% LiCl solution to remove DMF.[11]

  • Perform subsequent washes with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Disclaimer: These protocols and troubleshooting guides are intended for use by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

stability and degradation profile of trans-3,4-Difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trans-3,4-Difluorocinnamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation profile of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of solid this compound under standard storage conditions?

A1: In its solid form, this compound is generally stable when stored in well-closed containers at controlled room temperature, protected from light and moisture. The strong carbon-fluorine bonds and the crystalline nature of the solid contribute to its stability. However, long-term exposure to high humidity and elevated temperatures may lead to slow degradation.

Q2: What are the primary degradation pathways for this compound in solution?

A2: Based on the structure of this compound, the primary anticipated degradation pathways in solution include:

  • Oxidative Degradation: The acrylic acid side chain is susceptible to oxidation, which can lead to the formation of smaller chain carboxylic acids, aldehydes, or even cleavage of the side chain.

  • Photodegradation: The conjugated system of the aromatic ring and the acrylic acid side chain can absorb UV light, potentially leading to isomerization from the trans to the cis isomer, cyclization reactions, or photo-oxidative degradation.

  • Hydrolysis: While the carboxylic acid itself is stable, under extreme pH and high temperatures, decarboxylation or other hydrolytic reactions involving the side chain could occur, although this is generally less common for cinnamic acid derivatives compared to esters.

Q3: Are there any known incompatibilities with common excipients?

A3: While specific incompatibility studies for this compound are not widely published, potential incompatibilities could arise with strongly basic or oxidizing excipients. Basic excipients could lead to salt formation, which might have different stability characteristics. Strong oxidizing agents could accelerate the degradation of the acrylic acid side chain. It is always recommended to perform compatibility studies with selected excipients early in the formulation development process.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the degradation of this compound. An ideal method should be able to separate the parent compound from all potential degradation products. UV detection is suitable due to the chromophoric nature of the molecule. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability and degradation studies of this compound.

Issue 1: Rapid degradation is observed under oxidative stress conditions.

  • Question: I am seeing more than 20% degradation of my sample within a short period when using hydrogen peroxide. How can I achieve a more controlled degradation?

  • Answer: A high rate of degradation suggests the stress conditions are too harsh. To achieve a target degradation of 5-20%, you can:

    • Reduce the concentration of the oxidizing agent: Start with a lower concentration of hydrogen peroxide (e.g., 0.5-3%).[1]

    • Lower the reaction temperature: Perform the experiment at room temperature or even refrigerated conditions.

    • Decrease the exposure time: Take time points at earlier intervals to capture the desired degradation level.

Issue 2: Poor peak shape or tailing for the parent compound in HPLC analysis.

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is often due to interactions with the silica (B1680970) support of the HPLC column. Here are some troubleshooting steps:

    • Adjust the mobile phase pH: Ensure the pH of the mobile phase is low enough (typically 2-3 pH units below the pKa of the analyte) to keep the carboxylic acid in its protonated form.

    • Use a different column: Consider using a column with a different stationary phase or one that is specifically designed for polar compounds.

    • Check for column contamination: Flush the column with a strong solvent to remove any adsorbed impurities.

Issue 3: Appearance of new peaks in the chromatogram of a sample protected from light.

  • Question: I am observing new, small peaks in my HPLC analysis of a solution sample that was stored in the dark. What could be the cause?

  • Answer: If photodegradation is ruled out, the appearance of new peaks could be due to:

    • Oxidation: The sample may be reacting with dissolved oxygen in the solvent. To prevent this, you can de-gas the solvent before preparing the solution.

    • Interaction with the container: The compound might be reacting with the surface of the storage container. Using inert materials like glass is recommended.

    • Thermal degradation: If the sample was exposed to elevated temperatures, even for a short period, thermal degradation could have occurred.

Summary of (Hypothetical) Forced Degradation Data

The following table summarizes the hypothetical results of a forced degradation study on this compound. These results are intended to be illustrative of what might be observed in a typical study.

Stress ConditionParameters% Degradation of ParentNo. of DegradantsObservations
Acid Hydrolysis 0.1 M HCl at 60°C for 24h< 2%0Stable
Base Hydrolysis 0.1 M NaOH at 60°C for 24h~ 5%1Minor degradation observed.
Oxidative 6% H₂O₂ at RT for 8h~ 15%3Significant degradation with multiple products.
Thermal (Solid) 80°C for 48h< 1%0Very stable in solid form.
Thermal (Solution) 60°C in Water for 48h~ 3%1Minor degradation in aqueous solution.
Photolytic (Solid) ICH Q1B conditions< 2%1Slight discoloration, minor degradant.
Photolytic (Solution) ICH Q1B conditions~ 12%2Significant degradation, potential for isomerization.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 6% hydrogen peroxide. Keep at room temperature. Withdraw samples at 2, 8, and 24 hours.

  • Thermal Degradation (Solution): Mix 1 mL of the stock solution with 9 mL of purified water. Heat at 60°C. Withdraw samples at 8, 24, and 48 hours.

  • Photostability (Solution): Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) in a quartz cuvette. Expose the sample to light conditions as specified in ICH Q1B guidelines.[2][3][4][5][6] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

- Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile - Column: C18, 4.6 x 150 mm, 3.5 µm - Flow Rate: 1.0 mL/min - Detection: 275 nm - Injection Volume: 10 µL - Gradient Program:

  • 0-5 min: 20% B

  • 5-25 min: 20% to 80% B

  • 25-30 min: 80% B

  • 30.1-35 min: 20% B

Visualizations

G Hypothetical Degradation Pathway of this compound A This compound B Oxidative Stress (e.g., H₂O₂) A->B Oxidation C Photolytic Stress (UV Light) A->C Photodegradation D Side Chain Oxidation Products (e.g., Aldehydes, smaller acids) B->D E cis-3,4-Difluorocinnamic Acid (Photo-isomerization) C->E F Further Degradation Products D->F E->F

Caption: A potential degradation pathway for this compound.

G Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolysis A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC-PDA Analysis H->I J Assess Degradation (%) I->J K Identify Degradants J->K G Troubleshooting Logic for HPLC Analysis Start HPLC Issue? Problem Identify Problem Start->Problem PeakShape Poor Peak Shape? Problem->PeakShape Retention Retention Time Shift? Problem->Retention NewPeaks Unexpected Peaks? Problem->NewPeaks AdjustpH Adjust Mobile Phase pH PeakShape->AdjustpH Yes CheckFlow Verify Flow Rate Retention->CheckFlow Yes CheckSample Investigate Sample Stability NewPeaks->CheckSample Yes CheckColumn Check/Change Column AdjustpH->CheckColumn CheckMobilePhase Check Mobile Phase Prep CheckFlow->CheckMobilePhase

References

Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-3,4-Difluorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this versatile fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of the fluorine substituents on the reactivity of this compound?

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has two main consequences:

  • Increased Electrophilicity of the Carboxylic Acid Group: The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of the carboxylic acid more electrophilic and susceptible to nucleophilic attack. This can enhance the rate of reactions such as esterification and amide bond formation compared to non-fluorinated cinnamic acid.

  • Activation of the Phenyl Ring for Nucleophilic Aromatic Substitution (under specific conditions): While not the most common reaction type for this molecule, the electron-deficient nature of the aromatic ring can make it amenable to nucleophilic aromatic substitution under harsh reaction conditions.

Q2: How does the purity of this compound affect my reaction?

The purity of this compound is crucial for successful and reproducible reactions. Impurities can lead to side reactions, catalyst poisoning, and lower yields. It is recommended to use a purity of >98%.[1]

Q3: What are the typical storage conditions for this compound?

To maintain its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry place.

Troubleshooting Guides

Amide Coupling Reactions

Low reactivity or yield in amide coupling reactions with this compound can be a common issue. The electron-withdrawing fluorine groups can impact the nucleophilicity of the amine coupling partner and the stability of reaction intermediates.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Insufficient activation of the carboxylic acid.- Use a more potent coupling reagent such as HATU, HBTU, or COMU.- Add an activating agent like HOBt or DMAP.
Low nucleophilicity of the amine.- Use a stronger, non-nucleophilic base like DBU or a proton sponge to deprotonate the amine.- Increase the reaction temperature.
Steric hindrance around the amine or carboxylic acid.- Prolong the reaction time.- Switch to a less sterically hindered coupling reagent.
Formation of Side Products Racemization of chiral centers.- Use coupling reagents known to suppress racemization, such as those based on HOBt or Cl-HOBt.- Perform the reaction at a lower temperature.
Epimerization of the alpha-carbon.- Employ a non-coordinating base.

Experimental Protocol: Amide Coupling using EDC/HOBt

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the reaction mixture and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with a mild acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

AmideCouplingTroubleshooting Start Low Amide Yield CheckActivation Verify Carboxylic Acid Activation Start->CheckActivation CheckAmine Assess Amine Reactivity Start->CheckAmine CheckConditions Evaluate Reaction Conditions Start->CheckConditions IncreaseActivator Use Stronger Coupling Reagent (HATU, etc.) CheckActivation->IncreaseActivator No activation AddAdditive Add HOBt or DMAP CheckActivation->AddAdditive Partial activation StrongerBase Use Stronger Base (DBU, etc.) CheckAmine->StrongerBase Weakly nucleophilic IncreaseTemp Increase Temperature CheckAmine->IncreaseTemp Sterically hindered ProlongTime Increase Reaction Time CheckConditions->ProlongTime OptimizeSolvent Change Solvent CheckConditions->OptimizeSolvent Success Successful Amide Formation IncreaseActivator->Success AddAdditive->Success StrongerBase->Success IncreaseTemp->Success ProlongTime->Success OptimizeSolvent->Success

Caption: A decision guide for selecting a suitable catalyst system.

References

safe handling and storage procedures for trans-3,4-Difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and storage information for trans-3,4-Difluorocinnamic acid (CAS RN: 112897-97-9). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting and FAQs

This section addresses common questions and potential issues that may arise during the handling and storage of this compound.

Handling

  • Q1: What are the primary hazards associated with this compound?

    • A1: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] It is important to handle it with appropriate personal protective equipment to avoid exposure.

  • Q2: What personal protective equipment (PPE) is required when working with this compound?

    • A2: To ensure safety, it is recommended to use a dust mask (such as a type N95), eye protection (chemical goggles or safety glasses), and protective gloves.[1][3] A face shield and suitable protective clothing may also be necessary depending on the scale of the experiment.[1]

  • Q3: What should I do if I accidentally inhale the dust of the compound?

    • A3: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Seek medical advice or attention.[1]

  • Q4: What is the appropriate first aid response for skin or eye contact?

    • A4: For skin contact, wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] For eye contact, rinse cautiously with water for several minutes.[1] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[1] Seek medical attention if eye irritation persists.[1]

  • Q5: How should I handle a spill of this compound?

    • A5: In case of a spill, evacuate unnecessary personnel from the area.[1] Ensure adequate ventilation. Avoid raising dust.[1] Only qualified personnel equipped with suitable protective equipment should intervene.[1] Prevent the substance from entering the environment.[1]

Storage

  • Q6: What are the recommended storage conditions for this compound?

    • A6: The compound should be stored in a dry, cool, and well-ventilated area.[1] Keep the container tightly closed.[1] Some suppliers recommend a storage temperature of 2 - 8 °C.[4]

  • Q7: Are there any incompatible materials I should avoid storing this compound with?

    • A7: Yes, it should be stored away from strong bases and strong oxidizing agents.[1]

  • Q8: Is this compound stable under normal conditions?

    • A8: Yes, the product is stable under normal handling and storage conditions.[1]

Disposal

  • Q9: How should I dispose of waste this compound?

    • A9: Dispose of the contents and container in accordance with licensed collector's sorting instructions.[1] It may be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

Hazard Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[1][2]
Serious Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[1][2]

Experimental Protocol: Best Practices for Handling

The following protocol outlines the recommended procedure for safely handling this compound in a laboratory setting.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, such as a chemical fume hood.

    • Ensure that an emergency eye wash fountain and safety shower are immediately accessible.[1]

    • Before starting, ensure all necessary personal protective equipment is available and in good condition.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves.

    • Wear chemical safety goggles or glasses. A face shield is recommended for larger quantities.[1]

    • Wear a lab coat or other suitable protective clothing.[1]

    • Use a dust mask (e.g., N95) to avoid inhaling the powder.[3]

  • Handling Procedure:

    • Avoid raising dust during handling.[1]

    • Weigh the required amount of the compound carefully.

    • If making a solution, add the solid to the solvent slowly.

    • After handling, wash hands thoroughly with soap and water.[1]

    • Do not eat, drink, or smoke in the work area.[1]

  • Storage:

    • Store the compound in its original, tightly closed container.[1]

    • Place the container in a cool, dry, and well-ventilated storage area.[1]

    • Segregate from incompatible materials such as strong bases and strong oxidizing agents.[1]

  • Waste Disposal:

    • Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[1]

Visual Guides

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage start Receive Chemical ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe 1. workspace Prepare Workspace (Fume Hood, Spill Kit Ready) ppe->workspace 2. weigh Weigh Compound (Avoid Dust Generation) workspace->weigh 3. experiment Perform Experiment weigh->experiment 4. decontaminate Decontaminate Workspace and Equipment experiment->decontaminate 5. dispose Dispose of Waste (Follow Regulations) decontaminate->dispose 6. store Store Securely (Cool, Dry, Well-Ventilated, Tightly Closed Container) decontaminate->store Store Excess remove_ppe Remove PPE dispose->remove_ppe 7. end End

Caption: Workflow for the safe handling of this compound.

References

Technical Support Center: Synthesis of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinazolinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Reaction Yield

Q1: My reaction is resulting in a low yield of the desired quinazolinone derivative. What are the common causes and how can I improve it?

A1: Low yields in quinazolinone synthesis can stem from several factors. A primary step in troubleshooting is to systematically evaluate your reaction conditions.[1]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and stoichiometry of reactants are critical.[1] Consider re-optimizing these parameters. For instance, the Niementowski reaction often requires high temperatures, which can sometimes be detrimental and lead to lower yields for certain substrates.[1]

  • Improper Solvent Selection: The solvent plays a crucial role in the solubility of reactants and the overall reaction pathway. Solvents like DMSO, DMF, and toluene (B28343) are commonly used.[1] If you are experiencing poor yields, experimenting with a different solvent system may be beneficial.[1]

  • Catalyst Deactivation: In metal-catalyzed reactions, particularly with palladium or copper catalysts, deactivation can be an issue.[1] This can be caused by impurities in the starting materials or byproducts formed during the reaction. Ensure your glassware is scrupulously clean and consider increasing the catalyst loading if deactivation is suspected.[1]

  • Steric and Electronic Effects: The nature of the substituents on your starting materials can significantly influence the reaction outcome. Electron-withdrawing groups can decrease the nucleophilicity of an amine, potentially necessitating harsher reaction conditions.[1] Conversely, bulky substituents can introduce steric hindrance, slowing down the reaction.[1]

Issue 2: Formation of Side Products and Purification Challenges

Q2: My reaction is producing significant amounts of side products, making the purification of my target quinazolinone difficult. What are these common side products and how can I minimize their formation?

A2: The formation of side products is a frequent challenge in quinazolinone synthesis.[1] The nature of these byproducts is highly dependent on the synthetic route and reaction conditions.[1]

Common Side Products:

  • Unreacted Starting Materials: This indicates an incomplete reaction.

  • Acyclic Intermediates: Incomplete cyclization of intermediates, such as N-acylanthranilamide, is a common issue.[1]

  • Over-alkylation or Over-arylation Products: If the reaction conditions are too harsh, multiple substitutions can occur on the quinazolinone ring or substituents.[1]

  • Products from Self-condensation: Starting materials may react with themselves under certain conditions.[1]

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of either the intermediates or the final product.[1]

Strategies to Minimize Side Products:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, time, and the stoichiometry of the reactants. A lower temperature or shorter reaction time might be sufficient to form the desired product while minimizing the formation of byproducts.[1]

  • Inert Atmosphere: For reactions sensitive to air and moisture, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions like oxidation.[1]

  • Use of Additives: In some cases, additives can enhance the selectivity of the reaction. For example, using a mild base can help neutralize any acid formed during the reaction, thus preventing acid-catalyzed side reactions.[1]

  • Alternative Synthetic Routes: Consider greener and more efficient methods like microwave-assisted or ultrasound-promoted synthesis, which can offer better control over heating, shorter reaction times, and potentially improved yields.[1][2]

Q3: I am struggling to purify my N-substituted quinazolinone from the reaction mixture. What are the recommended purification techniques?

A3: Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.

  • Column Chromatography: This is one of the most common and effective methods for separating the desired product from impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical and depends on the polarity of your compound.[1]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent technique for obtaining highly pure crystalline products.

  • Washing: Before more rigorous purification, washing the crude product with an appropriate solvent can remove certain impurities. For example, a non-polar solvent like hexane (B92381) can remove non-polar impurities, while a water wash can eliminate water-soluble byproducts.[1]

  • Acid-Base Extraction: If your product and the impurities have different acid-base properties, an acid-base extraction can be a powerful purification tool.[1]

Data on Synthetic Methodologies

The choice of synthetic route can significantly impact the yield and purity of the final quinazolinone derivative. Below is a summary of common synthetic routes with their typical yields.

Synthetic RouteKey FeaturesTypical YieldsReference
Niementowski Reaction Condensation of anthranilic acid with an amide.Often low to moderate, but can be improved.[1][3]
From Isatoic Anhydride (B1165640) Reaction of isatoic anhydride with a primary amine and a one-carbon source.Good to excellent.[1]
Metal-Catalyzed Cross-Coupling Copper or palladium-catalyzed coupling of a substituted 2-halobenzamide with an amine, followed by cyclization.High yields and good functional group tolerance.[1][4][5]
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction.Often improved yields and significantly reduced reaction times.[1][2][6]
Ultrasound-Promoted Synthesis Employs ultrasonic waves to enhance the reaction rate.Good yields and shorter reaction times.[1][2]
Catalyst-Free Reactions Performed under thermal or microwave conditions without a metal catalyst.Variable, but can be high for specific substrates.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol describes a general procedure for the copper-catalyzed synthesis of 3-substituted quinazolin-4(3H)-ones from ethyl 2-isocyanobenzoate and an amine.

Materials:

Procedure:

  • To a microwave vial, add ethyl 2-isocyanobenzoate (0.5 mmol), anisole (2.0 mL), triethylamine (1.0 mmol), and copper(II) acetate monohydrate (0.05 mmol).

  • Add the desired amine (1.0 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 20 minutes at 150 °C.

  • After cooling, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and wash it twice with dichloromethane.

  • Combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-substituted quinazolin-4(3H)-one.[7]

Protocol 2: Microwave-Assisted Synthesis from Anthranilic Acid

This protocol outlines a microwave-assisted, one-pot synthesis of 3-substituted quinazolin-4(3H)-ones.

Materials:

  • Anthranilic acid

  • Trimethyl orthoformate

  • Appropriate amine

  • Ethanol (B145695) (EtOH)

  • Crushed ice

Procedure:

  • In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).

  • Subject the mixture to microwave irradiation at 120 °C for 30 minutes.

  • After the reaction is complete, pour the mixture over crushed ice.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 3-substituted quinazolin-4(3H)-one.[8]

Visual Guides

Troubleshooting Workflow for Quinazolinone Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues in quinazolinone synthesis.

G start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Temp, Time, Stoichiometry check_yield->optimize_conditions Yes minimize_side_rxn Minimize Side Reactions check_purity->minimize_side_rxn Yes success Successful Synthesis check_purity->success No change_solvent Change Solvent optimize_conditions->change_solvent check_catalyst Check Catalyst Activity change_solvent->check_catalyst check_catalyst->check_yield purify Purification Strategy purify->check_purity minimize_side_rxn->purify end End success->end

Caption: A troubleshooting workflow for quinazolinone synthesis.

Key Factors Influencing Quinazolinone Synthesis

This diagram outlines the key factors that can influence the outcome of a quinazolinone synthesis reaction.

G center Quinazolinone Synthesis Outcome sub1 Reaction Conditions center->sub1 sub2 Starting Materials center->sub2 sub3 Catalyst System center->sub3 sub4 Solvent Choice center->sub4 item1a Temperature sub1->item1a item1b Time sub1->item1b item1c Stoichiometry sub1->item1c item2a Substituent Effects (Steric/Electronic) sub2->item2a item2b Purity sub2->item2b item3a Type (Cu, Pd, etc.) sub3->item3a item3b Loading sub3->item3b item3c Deactivation sub3->item3c item4a Polarity sub4->item4a item4b Solubility sub4->item4b

Caption: Key factors influencing quinazolinone synthesis outcomes.

References

Technical Support Center: Catalyst Selection for Reactions with trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-3,4-Difluorocinnamic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during catalytic reactions with this fluorinated substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when selecting catalysts for reactions with this compound?

A1: The primary challenges arise from the electronic effects of the two fluorine atoms on the phenyl ring. These electron-withdrawing groups deactivate the aromatic ring and the conjugated system, which can affect catalyst activity and reaction kinetics. Specifically:

  • Reduced Nucleophilicity: The double bond is less electron-rich, potentially slowing down reactions that involve nucleophilic attack on a coordinated catalyst, such as in certain hydrogenation and cross-coupling steps.

  • Increased Acidity: The carboxylic acid group is more acidic, which can influence its reactivity in esterification and amidation reactions.

  • C-F Bond Activation: In some high-temperature cross-coupling reactions, there is a potential for unwanted C-F bond activation, leading to side products.

  • Catalyst Poisoning: Trace impurities in the starting material or reagents can act as catalyst poisons. Fluorinated compounds can sometimes have unique impurity profiles from their synthesis.[1]

Q2: Which types of catalysts are generally recommended for the hydrogenation of the double bond in this compound?

A2: For the hydrogenation of the alkene in cinnamic acid derivatives, palladium-based catalysts are a common and effective choice. Given the electron-deficient nature of the double bond in this compound, the following catalysts are recommended:

  • Palladium on Carbon (Pd/C): This is a versatile and robust heterogeneous catalyst for the reduction of C=C double bonds.[2] It is often used with a hydrogen gas source.

  • Rhodium Catalysts: Rhodium complexes are also highly effective for the hydrogenation of substituted alkenes.

  • Photoredox Catalysis: For chemoselective reduction of electron-deficient alkenes, visible-light-mediated photoredox catalysis using a photosensitizer like Eosin Y can be a mild and effective alternative to traditional hydrogenation.

Q3: What are the recommended catalytic methods for the esterification of this compound?

A3: The increased acidity of the carboxylic acid group can be advantageous in classic esterification reactions. However, for more challenging or sensitive substrates, other methods are available:

  • Fischer Esterification: This is a classic method using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) with an excess of the desired alcohol.[3]

  • Steglich Esterification: For milder conditions, especially with acid-sensitive alcohols, the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is effective.[4]

  • Boron-based Catalysts: Lewis acidic boron compounds can catalyze the direct condensation of carboxylic acids and alcohols.

Q4: What catalysts are suitable for the amidation of this compound?

A4: Direct amidation can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Catalytic methods are often necessary to achieve good yields:

  • Carbodiimide Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are widely used to activate the carboxylic acid for amide bond formation.[5][6]

  • Boric Acid and Derivatives: Boric acid and its derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids.

  • Metal-Based Lewis Acids: Catalysts based on zirconium (e.g., ZrCl₄) or titanium have been reported to promote direct amidation.

Q5: What are the key considerations for cross-coupling reactions (e.g., Heck, Suzuki) with this compound?

A5: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. When using this compound as a substrate (or a derivative thereof), consider the following:

  • Catalyst Choice: Palladium complexes with electron-rich and bulky phosphine (B1218219) ligands are often preferred to promote oxidative addition and prevent catalyst deactivation.[7]

  • Base Selection: The choice of base is crucial for the efficiency of the catalytic cycle, particularly in the reductive elimination step.

  • Solvent Effects: The solvent can significantly influence the solubility of the reactants and the stability and activity of the catalyst.

  • Potential Side Reactions: Hydrodehalogenation, where a halogen is replaced by a hydrogen atom, can be a competing side reaction in cross-coupling reactions involving fluorinated aryl halides.[1][4]

Troubleshooting Guides

Hydrogenation
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst (poisoning or degradation).2. Insufficient hydrogen pressure.3. Poor substrate purity.4. Suboptimal solvent or temperature.1. Use fresh, high-quality catalyst. Ensure starting materials and solvents are free of poisons like sulfur or halides.[8]2. Increase hydrogen pressure within safe limits for the equipment.3. Purify the this compound before the reaction.4. Screen different solvents (e.g., methanol, ethanol, ethyl acetate) and temperatures.
Incomplete Reaction 1. Insufficient catalyst loading.2. Short reaction time.1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[9]2. Extend the reaction time and monitor progress by TLC or GC/LC-MS.
Side Reactions (e.g., defluorination) 1. Harsh reaction conditions (high temperature or pressure).2. Inappropriate catalyst choice.1. Reduce the reaction temperature and/or pressure.2. Switch to a milder catalyst or consider a different hydrogenation method like transfer hydrogenation or photoredox catalysis.
Esterification
Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Reaction at equilibrium (Fischer esterification).2. Incomplete activation of the carboxylic acid.3. Steric hindrance.4. Presence of water.1. Use a large excess of the alcohol or remove water as it forms (e.g., with a Dean-Stark apparatus).2. Ensure the acid catalyst is active and used in sufficient quantity. For coupling agent methods, ensure the reagent is fresh.3. For sterically hindered alcohols, consider using a more reactive carboxylic acid derivative (e.g., the acyl chloride) or a more potent catalytic system.4. Use anhydrous solvents and reagents.
Decomposition of Substrate or Product 1. Harsh acidic conditions and high temperatures.1. Use a milder acid catalyst (e.g., p-TsOH instead of H₂SO₄) or switch to a non-acidic method like the Steglich esterification.[4]
Difficult Purification 1. Excess alcohol or carboxylic acid remaining.1. After the reaction, wash the organic layer with a saturated solution of sodium bicarbonate to remove unreacted acid, followed by a brine wash.[10]
Amidation
Issue Potential Cause(s) Troubleshooting Steps
Low or No Reaction 1. Formation of stable ammonium carboxylate salt.2. Deactivated coupling agent.3. Electron-deficient amine is a poor nucleophile.1. A catalyst is almost always necessary for direct amidation.[11]2. Use fresh coupling agents (e.g., EDC).3. Increase the reaction temperature or use a more potent activating agent/catalyst system.
Low Yield 1. Presence of water hydrolyzing the activated intermediate.2. Suboptimal base or solvent.3. Insufficient amount of coupling agent.1. Use anhydrous solvents and reagents. Consider adding molecular sieves.2. Screen different non-nucleophilic bases (e.g., DIPEA, N-methylmorpholine) and aprotic solvents (e.g., DMF, DCM, THF).3. Use a slight excess of the coupling agent (e.g., 1.1-1.5 equivalents).
Racemization (if chiral centers are present) 1. Use of a strong base or high temperatures.1. Add a racemization suppressor like HOBt or operate at lower temperatures if possible.
Cross-Coupling Reactions (Heck, Suzuki)
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive catalyst.2. Incorrect ligand choice.3. Inappropriate base or solvent.4. Poor quality of organoboron reagent (Suzuki).1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.2. For electron-deficient substrates, bulky, electron-rich phosphine ligands are often required.[7]3. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF).4. Use fresh, high-purity boronic acid or its ester.
Formation of Homocoupling Products 1. Side reactions of the organometallic reagent.1. Adjust the stoichiometry of the reactants. Optimize the reaction temperature and time.
Hydrodehalogenation 1. Presence of water or other proton sources.2. Ligand effects.1. Use anhydrous conditions.[1]2. The choice of phosphine ligand can influence the extent of this side reaction.[4]

Quantitative Data Summary

Quantitative data for reactions specifically with this compound is limited in readily available literature. The following tables provide representative data for similar cinnamic acid derivatives to guide experimental design. Researchers should perform their own optimization.

Table 1: Representative Conditions for Hydrogenation of Cinnamic Acid Derivatives

CatalystSubstrateH₂ SourceSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂ (2 mol%)Cinnamic AcidFormic Acid/KOHWater90-100[11]
Pd/CCinnamic AcidH₂----[2]

Table 2: Representative Conditions for Esterification of Cinnamic Acid Derivatives

Catalyst/ReagentSubstrateAlcoholSolventTemp. (°C)Time (h)Yield (%)Reference
H₂SO₄Cinnamic AcidMethanolMethanolReflux>12High[12]
H₂SO₄Cinnamic AcidMentholEther60596.4[13]
DCC/DMAP(E)-Cinnamic AcidBenzyl Alcohol-45-76[4]

Table 3: Representative Conditions for Amidation of Cinnamic Acid Derivatives

Catalyst/ReagentSubstrateAmineSolventTemp. (°C)Time (min)Yield (%)Reference
EDC·HClCinnamic Acidp-AnisidineTHF6015093.1[11]
Boric Acid (5 mol%)Cinnamic AcidDiethylamine-504020.5[14]
EDC/HOBtCinnamic Acid DerivativesVarious Amines---Good[6][15]

Table 4: Representative Conditions for Heck Cross-Coupling of Cinnamic Acid Derivatives

Catalyst SystemAryl HalideAlkeneBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂/PPh₃Aryl IodideAcrylateEt₃N--Good[7]
Pd(OAc)₂Aryl BromideStyreneK₂CO₃DMF120High[7]

Experimental Protocols & Visualizations

General Workflow for Catalyst Screening

The following diagram illustrates a general workflow for selecting an appropriate catalyst system for a given reaction with this compound.

G cluster_0 Phase 1: Initial Catalyst Selection cluster_1 Phase 2: Small-Scale Screening cluster_2 Phase 3: Optimization and Scale-up A Define Reaction Type (e.g., Hydrogenation, Amidation) B Literature Search for Cinnamic Acid Derivatives A->B C Consider Electronic Effects of Difluoro-Substitution B->C D Select 2-3 Promising Catalyst Classes C->D E Set up Parallel Reactions (e.g., 0.1 mmol scale) D->E F Vary Key Parameters: - Catalyst Loading - Solvent - Temperature - Base (if applicable) E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Identify Lead Conditions G->H I Fine-tune Lead Conditions (e.g., concentration, equivalents) H->I J Confirm Structure and Purity of Product (NMR, MS) I->J K Scale-up Reaction J->K L Purify and Characterize Final Product K->L

Caption: A three-phase workflow for catalyst selection and reaction optimization.

Catalytic Cycle for the Heck Reaction

This diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction, a common cross-coupling strategy.

heck_cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition (R-X) alkene_complex R-Pd(II)L(X)(Alkene) pd2_complex->alkene_complex + Alkene - L inserted_complex R-CH₂-CH(R')-Pd(II)L(X) alkene_complex->inserted_complex Migratory Insertion hydride_complex H-Pd(II)L₂(X) inserted_complex->hydride_complex β-Hydride Elimination (+ Product) hydride_complex->pd0 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

Fischer Esterification Mechanism

The following diagram outlines the key steps in the acid-catalyzed Fischer esterification.

fischer_esterification A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B Protonation (H⁺) C Tetrahedral Intermediate B->C Nucleophilic Attack (R'-OH) D Protonated Ester C->D Loss of Water (-H₂O) E Ester (R-COOR') D->E Deprotonation (-H⁺)

Caption: Simplified mechanism of the Fischer esterification reaction.

References

trans-3,4-Difluorocinnamic acid storage conditions and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, stability, and handling of trans-3,4-Difluorocinnamic acid for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Several suppliers recommend storage at 2-8°C.[1]

Q2: What is the general stability of solid this compound?

A2: The product is stable under normal handling and storage conditions.[1]

Q3: What is the appearance of pure this compound?

A3: It is a white to almost white powder or crystalline solid.[1][2]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, it is incompatible with strong bases and strong oxidizing agents. Contact with these substances should be avoided.

Q5: What are the potential signs of degradation of this compound?

A5: While specific data for this compound is limited, discoloration (e.g., yellowing) of the white powder could indicate degradation. For solutions, the appearance of precipitates or a change in color may suggest instability.

Q6: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected reaction results (e.g., low yield, side products) Degradation of this compound stock.- Assess the appearance of your solid sample. If discolored, consider purchasing a fresh batch.- Prepare a fresh solution from the solid for your reaction.- Run a control reaction with a newly purchased lot of the starting material.
Instability in the reaction solvent.- Ensure the solvent is dry and free of impurities.- Consider if the solvent could be acting as a base or oxidizing agent.- If possible, perform the reaction at a lower temperature.
pH-related degradation.- If your reaction conditions are strongly basic or acidic, consider if this could be degrading the starting material or product.- Buffer the reaction medium if possible.
Solution of this compound has changed color or formed a precipitate Solvent-induced degradation or poor solubility.- Prepare a fresh solution.- If the issue persists, consider a different solvent.- The precipitate could be the less soluble cis-isomer if the solution was exposed to light. Try protecting the solution from light.
Difficulty dissolving the compound Inappropriate solvent choice.- Information on the solubility of this compound in various organic solvents is not widely published. Test solubility in a small scale with different common laboratory solvents (e.g., DMSO, DMF, methanol, ethanol, ethyl acetate).

Storage and Stability Data

While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the recommended storage conditions.

Parameter Recommendation Source
Storage Temperature Cool, dry place; some suppliers recommend 2-8°C.[1]
Atmosphere Store in a tightly closed container.[1]
Light Store protected from light to prevent potential photoisomerization.General chemical knowledge
Incompatible Materials Strong bases, strong oxidizing agents.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general method to determine the stability of this compound in a chosen solvent over time.

1. Materials:

  • This compound
  • High-purity solvent of interest (e.g., DMSO, ethanol)
  • HPLC or UPLC system with a suitable column (e.g., C18)
  • UV detector
  • Volumetric flasks and pipettes
  • Amber vials

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to make a stock solution of a known concentration (e.g., 1 mg/mL).
  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC/UPLC analysis. Inject the sample and record the peak area and retention time of the main peak. This will serve as the baseline.
  • Sample Storage: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC/UPLC.
  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation. Calculate the percentage of the remaining compound at each time point.

3. Expected Outcome: This study will provide quantitative data on the stability of this compound in the chosen solvent under specific storage conditions.

Diagrams

Caption: Troubleshooting workflow for stability issues.

StabilityProtocol Experimental Workflow for Solvent Stability Assessment prep_stock Prepare Stock Solution (T=0) initial_hplc Analyze by HPLC/UPLC (Baseline) prep_stock->initial_hplc store_solution Store Solution under Test Conditions initial_hplc->store_solution time_points Analyze Aliquots at Time Intervals (T=x) store_solution->time_points compare_data Compare Peak Areas to Baseline time_points->compare_data determine_stability Determine Degradation Percentage compare_data->determine_stability

Caption: Workflow for stability assessment.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological properties. This guide provides a detailed comparison of the biological activities of trans-cinnamic acid and its fluorinated analogue, trans-3,4-Difluorocinnamic acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced biological activity and improved metabolic stability. This comparison aims to provide researchers and drug development professionals with a comprehensive overview of the available experimental data to inform future research and development efforts.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and trans-cinnamic acid. It is important to note that direct comparative studies are limited, and much of the data for this compound pertains to its role as a precursor in the synthesis of other active compounds.

CompoundBiological ActivityMetricValueCell Line/Organism
This compound Precursor for RadiosensitizerPotency16.14 μMHuman Lung Cancer
Precursor for 5-HT3 AntagonistID500.35 μg/kgin vivo
trans-Cinnamic acid AnticancerIC501 - 4.5 mMGlioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells[1]
Antioxidant (DPPH assay)IC500.18 μg/mL-
AntimicrobialMIC>5 mMVarious Bacteria[2]
AntimicrobialMIC250–675 µMMycobacterium tuberculosis[2]

Detailed Comparison of Biological Activities

Anticancer Activity

trans-Cinnamic Acid: This compound has demonstrated direct cytotoxic effects against a range of cancer cell lines, with IC50 values in the millimolar range.[1] Its proposed mechanisms of action include the induction of cytostasis and the reversal of malignant properties by promoting cell differentiation.[1]

Anti-inflammatory Activity

trans-Cinnamic Acid: Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[5] They can inhibit the production of pro-inflammatory mediators, although specific IC50 values for the parent acid are not consistently reported in the available literature.

This compound: This compound is highlighted as a valuable intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases.[3] The presence of fluorine is believed to enhance its biological activity, suggesting that its derivatives could be potent anti-inflammatory agents.[3]

Antimicrobial Activity

trans-Cinnamic Acid: The antimicrobial activity of trans-cinnamic acid is generally considered weak against many common bacteria, with Minimum Inhibitory Concentrations (MICs) often exceeding 5 mM.[2] However, it exhibits notable activity against Mycobacterium tuberculosis, with MIC values in the range of 250–675 µM.[2] The proposed mechanism involves the disruption of bacterial cell membranes.[5]

This compound: Specific MIC values for this compound are not well-documented in the reviewed literature. However, the introduction of fluorine atoms can significantly alter the electronic properties and lipophilicity of a molecule, which may influence its interaction with bacterial cell membranes and enzymes. Further studies are required to quantify its antimicrobial efficacy.

Antioxidant Activity

trans-Cinnamic Acid: trans-Cinnamic acid exhibits antioxidant properties, with a reported IC50 value of 0.18 μg/mL in the DPPH radical scavenging assay. This activity is attributed to its ability to donate a hydrogen atom to neutralize free radicals.

This compound: While not extensively studied for its antioxidant properties, the electron-withdrawing nature of fluorine atoms could modulate the radical scavenging potential of the phenolic group (if present in derivatives) or the carboxylic acid moiety.

Mechanism of Action: The Role of Fluorine

The introduction of fluorine atoms into the cinnamic acid scaffold in this compound is expected to confer several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by enzymes such as cytochrome P450.[6] This can lead to a longer biological half-life and increased bioavailability.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[7]

  • Altered Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the molecule, potentially leading to stronger interactions with biological targets.[7]

These factors contribute to the observation that fluorinated compounds are often more potent and have better pharmacokinetic profiles than their non-fluorinated counterparts.

Experimental Protocols

Anticancer Activity: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (this compound and trans-cinnamic acid) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay
  • Bacterial Culture: The test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: The test compounds are dissolved in an appropriate solvent and serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • DPPH Solution Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Compound Preparation: The test compounds are dissolved in methanol at various concentrations.

  • Reaction Mixture: The compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • IC50 Calculation: The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is calculated. Ascorbic acid or Trolox is typically used as a positive control.

Visualizations

experimental_workflow_mtt_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Measurement solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathway Signaling Cascade cluster_response Inflammatory Response cluster_inhibition Inhibition by Cinnamic Acid Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->NFkB inhibits

Caption: Simplified signaling pathway of inflammation inhibited by cinnamic acid derivatives.

Conclusion

The comparison between this compound and trans-cinnamic acid reveals distinct profiles of biological activity. trans-Cinnamic acid demonstrates a broad range of modest biological effects, including anticancer, antimicrobial, and antioxidant activities. In contrast, while quantitative data for the direct activity of this compound is limited, its significance lies in its role as a key building block for highly potent and metabolically stable pharmaceuticals. The strategic incorporation of fluorine atoms enhances the drug-like properties of the cinnamic acid scaffold, making it a valuable tool for medicinal chemists. Future research should focus on direct comparative studies to fully elucidate the impact of fluorination on the diverse biological activities of cinnamic acid.

References

A Comparative Vibrational Spectroscopy Guide: Analyzing trans-3,4-Difluorocinnamic Acid with FT-IR and Raman Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular vibrations of a compound is crucial for identification, quality control, and formulation development. This guide provides a comparative analysis of trans-3,4-Difluorocinnamic acid using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, benchmarked against other cinnamic acid derivatives.

Experimental Protocols

The following sections detail the standardized methodologies for acquiring FT-IR and Raman spectra of solid organic compounds, based on common practices in the field.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its functional groups.

Methodology:

  • Sample Preparation: For solid samples, two common techniques are employed:

    • KBr Pellet Technique: A small amount of the sample (typically 1-2 mg) is finely ground with potassium bromide (KBr) powder (approximately 200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: A benchtop FT-IR spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded to account for atmospheric and instrumental noise.

    • The sample spectrum is then recorded, typically in the range of 4000–400 cm⁻¹.

    • Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes in a molecule. It is complementary to FT-IR spectroscopy.

Methodology:

  • Sample Preparation: Solid samples are typically placed in a glass capillary tube or on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG at 1064 nm or a diode laser at 785 nm) is used.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

    • The Raman scattering is then dispersed by a grating and detected.

    • Spectra are typically recorded over a Raman shift range of 4000–100 cm⁻¹.

  • Data Processing: The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Comparative Spectroscopic Data

The following tables summarize the key vibrational frequencies for trans-Cinnamic acid and a fluorinated analog, trans-2,3,4,5,6-Pentafluorocinnamic acid. These serve as a basis for understanding the influence of fluorine substitution on the vibrational modes of the cinnamic acid scaffold. The expected positions for key vibrations in this compound are inferred from these comparisons.

Table 1: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational Modetrans-Cinnamic Acidtrans-2,3,4,5,6-Pentafluorocinnamic Acid[1]This compound (Expected)
O-H stretch (Carboxylic Acid)~3000 (broad)3084~3000 (broad)
C=O stretch (Carboxylic Acid)~16801698~1680-1700
C=C stretch (Alkenyl)~16301645~1630-1645
C=C stretch (Aromatic)~1580, 14951512, 1492~1590, 1500
C-F stretch-1110, 992~1200-1000
=C-H out-of-plane bend~980980~980

Table 2: Comparison of Key Raman Vibrational Frequencies (cm⁻¹)

Vibrational Modetrans-Cinnamic Acidtrans-2,3,4,5,6-Pentafluorocinnamic Acid[1]This compound (Expected)
C=O stretch (Carboxylic Acid)~16801698~1680-1700
C=C stretch (Alkenyl)~16301645~1630-1645
C=C stretch (Aromatic)~1600, 15801600 (shoulder)~1600
Ring Breathing Mode~1000-~1000-1020
C-F stretch-1110, 992~1200-1000

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the FT-IR and Raman spectroscopic analysis of a solid sample like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_processing Data Processing & Interpretation Sample Solid Sample (this compound) Prep_FTIR Prepare KBr Pellet or place on ATR Sample->Prep_FTIR Prep_Raman Place in Capillary or on Slide Sample->Prep_Raman FTIR FT-IR Spectrometer Prep_FTIR->FTIR Raman Raman Spectrometer Prep_Raman->Raman Process_FTIR FT-IR Spectrum (Absorbance vs. Wavenumber) FTIR->Process_FTIR Process_Raman Raman Spectrum (Intensity vs. Raman Shift) Raman->Process_Raman Compare Comparative Analysis & Vibrational Assignment Process_FTIR->Compare Process_Raman->Compare

Caption: Experimental workflow for FT-IR and Raman analysis.

Discussion and Comparison

The vibrational spectra of cinnamic acid and its derivatives are characterized by several key features:

  • Carboxylic Acid Group: The O-H stretching vibration of the carboxylic acid dimer appears as a very broad band in the FT-IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretching vibration gives rise to a strong absorption in the FT-IR spectrum and a prominent band in the Raman spectrum, usually between 1680 and 1700 cm⁻¹.

  • Alkenyl and Aromatic Groups: The C=C stretching of the alkenyl group is observed around 1630-1645 cm⁻¹ in both FT-IR and Raman spectra. The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1600-1450 cm⁻¹ region. Aromatic ring breathing modes are often prominent in the Raman spectrum around 1000 cm⁻¹.

  • Influence of Fluorine Substitution: The introduction of fluorine atoms onto the aromatic ring is expected to have a noticeable effect on the vibrational spectra. The strong electronegativity of fluorine will influence the electron distribution in the molecule, potentially shifting the frequencies of the aromatic ring vibrations. More significantly, C-F stretching vibrations will introduce new bands in the fingerprint region of the FT-IR and Raman spectra, typically in the 1200-1000 cm⁻¹ range. The exact positions of these bands will be sensitive to the substitution pattern on the aromatic ring.

For this compound, we can anticipate that the overall spectral features will be similar to those of trans-cinnamic acid, but with the addition of characteristic C-F stretching bands and shifts in the aromatic ring vibrations due to the electronic effects of the fluorine substituents. The comparison with trans-2,3,4,5,6-Pentafluorocinnamic acid, which shows strong C-F related bands, supports this expectation.

Conclusion

FT-IR and Raman spectroscopy are powerful, complementary techniques for the structural characterization of this compound and related compounds. While a detailed vibrational assignment for this compound from the literature is not currently available, a comparative analysis with unsubstituted and other halogenated cinnamic acids provides a solid foundation for interpreting its spectra. The key distinguishing features for this compound will be the presence of C-F stretching vibrations in the fingerprint region and shifts in the aromatic C=C stretching modes, in addition to the characteristic vibrations of the trans-cinnamic acid backbone. This guide provides the necessary framework for researchers to conduct and interpret their own spectroscopic analyses of this compound.

References

Validating the Purity of trans-3,4-Difluorocinnamic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical step in the synthesis of novel compounds. This guide provides a comparative analysis of trans-3,4-Difluorocinnamic acid from various sources, utilizing High-Performance Liquid Chromatography (HPLC) for purity validation. Detailed experimental protocols and supporting data are presented to aid in the selection of high-purity reagents for pharmaceutical and research applications.

Comparative Purity Analysis

The purity of this compound from three different suppliers was assessed using a validated HPLC method. The results, summarized in Table 1, indicate variations in the purity levels and the presence of different impurities. Supplier C provided the material with the highest purity and the lowest levels of process-related and isomeric impurities.

Table 1: Comparative Purity of this compound from Different Suppliers

AnalyteSupplier A (Purity %)Supplier B (Purity %)Supplier C (Purity %)
This compound98.5299.2599.91
cis-3,4-Difluorocinnamic acid0.780.350.05
3,4-Difluorobenzaldehyde0.450.20Not Detected
Unidentified Impurity 10.150.100.02
Unidentified Impurity 20.10Not Detected0.02

Experimental Protocol: HPLC Purity Determination

A robust reversed-phase HPLC (RP-HPLC) method was developed and validated for the purity assessment of this compound and the separation of potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were prepared by dissolving approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile (B52724) and water. The solution was then filtered through a 0.45 µm syringe filter before injection.

Method Validation:

The HPLC method was validated for specificity, linearity, precision, and accuracy to ensure reliable and reproducible results. The method demonstrated good separation of the main peak from potential impurities, including the cis-isomer and the starting material, 3,4-difluorobenzaldehyde.

Potential Impurities and Their Origin

The synthesis of this compound, commonly achieved through the Perkin reaction or Knoevenagel condensation, can lead to the formation of several impurities.

  • cis-3,4-Difluorocinnamic acid: This geometric isomer is a common impurity that can be formed during the synthesis or upon exposure to UV light.

  • 3,4-Difluorobenzaldehyde: Unreacted starting material from the condensation reaction.

  • Side-products: Depending on the synthetic route, other minor impurities may be present. For instance, in the Perkin reaction, side-products can arise from self-condensation of the anhydride.

The developed HPLC method is crucial for identifying and quantifying these impurities, thereby ensuring the quality of the this compound used in subsequent applications.

Workflow and Data Analysis

The overall workflow for the purity validation is depicted in the following diagram, from sample preparation to data analysis and reporting.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting weigh Weighing of Sample dissolve Dissolution in Diluent weigh->dissolve filter Syringe Filtration dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation inject->separate detect DAD Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Purity Calculation identify->quantify report Generate Certificate of Analysis quantify->report

Caption: Experimental workflow for HPLC purity validation.

Logical Relationship of Purity Assessment

The logical flow of assessing the purity of a chemical substance involves a series of interconnected steps, from initial sample evaluation to the final purity declaration.

Purity_Assessment_Logic substance trans-3,4-Difluorocinnamic Acid Sample method HPLC Method substance->method is analyzed by data Chromatographic Data (Peak Areas) method->data generates impurities Potential Impurities (cis-isomer, starting materials) impurities->method are separated by purity Purity (%) data->purity is used to calculate

Caption: Logical flow of purity assessment.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated cinnamic acids, focusing on the impact of fluorination on key physicochemical and biological properties. By presenting experimental data and detailed methodologies, this document aims to support informed decision-making in the design and development of novel therapeutics.

Physicochemical Properties: The Influence of Fluorination on Acidity and Lipophilicity

The introduction of fluorine to the cinnamic acid scaffold significantly alters its electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical in predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion and thereby increases the acidity of the carboxylic acid, resulting in a lower pKa value. The position of the fluorine atom on the phenyl ring influences the magnitude of this effect.

The effect of fluorination on lipophilicity is more nuanced. While fluorine is the most electronegative element, it is also small and can participate in hydrophobic interactions. The change in logP upon fluorination is often small and depends on the molecular context.

CompoundStructurepKalogP
Cinnamic Acid trans-3-phenyl-2-propenoic acid4.442.13[1]
2-Fluorocinnamic Acid (E)-3-(2-fluorophenyl)prop-2-enoic acid4.10 (Predicted)1.9 (Computed)[2]
3-Fluorocinnamic Acid (E)-3-(3-fluorophenyl)prop-2-enoic acid4.29 (Predicted)[3]2.2 (Predicted)
4-Fluorocinnamic Acid (E)-3-(4-fluorophenyl)prop-2-enoic acid4.43 (Predicted)[4]1.92 (Calculated)[5]

Table 1: Comparison of Physicochemical Properties. This table summarizes the pKa and logP values for cinnamic acid and its ortho-, meta-, and para-fluorinated analogs.

Biological Activity: A Tale of Enhanced Potency and Selectivity

Fluorination can significantly modulate the biological activity of cinnamic acid derivatives. The position of the fluorine substituent is often a critical determinant of potency and selectivity against various biological targets. This section explores the impact of fluorination on antibacterial and anti-inflammatory activities.

Antibacterial Activity

Cinnamic acid and its derivatives have demonstrated notable antibacterial properties. Fluorination has been shown to enhance this activity, particularly against Mycobacterium tuberculosis.

CompoundTarget OrganismIC50 (µg/mL)
Cinnamic Acid Mycobacterium tuberculosis H37Ra>30
4-Fluorocinnamic Acid derivative (Compound 17) Mycobacterium tuberculosis H37Ra0.36

Table 2: Comparative Antibacterial Activity. This table highlights the enhanced anti-tuberculosis activity of a 4-fluorocinnamic acid derivative compared to the parent compound.

Anti-inflammatory Activity: COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. Cinnamic acid derivatives have been investigated as potential COX inhibitors, and fluorination can play a role in enhancing their potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1.

CompoundEnzyme% Inhibition (at 10 µM)IC50 (µM)
Cinnamic Acid Derivative (Compound 9) COX-2-3.0 ± 0.3[6]
Cinnamic Acid Derivative (Compound 10) COX-2-2.4 ± 0.6[6]
Cinnamic Acid Derivative (Compound 23) COX-2-1.09 ± 0.09[6]

Table 3: Comparative COX-2 Inhibitory Activity. This table presents the IC50 values of several cinnamic acid derivatives against the COX-2 enzyme. While a direct comparison with a non-fluorinated parent compound is not provided in the search results, the data indicates the potential for potent COX-2 inhibition within this class of molecules.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Determination of pKa by Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place a known volume (e.g., 25 mL) of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection).

    • The pKa is the pH at the half-equivalence point.

Measurement of logP by the Shake-Flask Method
  • Preparation of Phases:

    • Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the test compound in the n-octanol-saturated water phase at a known concentration.

    • Add equal volumes of the n-octanol-saturated water solution of the compound and the water-saturated n-octanol to a flask.

    • Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Microsomal Stability Assay
  • Preparation of Reagents:

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, combine the reaction buffer, liver microsomes, and the test compound solution. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard) to stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the mechanism of action and the experimental process is crucial for drug development. The following diagrams illustrate the prostaglandin (B15479496) synthesis pathway, a key target for anti-inflammatory cinnamic acid derivatives, and a general workflow for evaluating these compounds.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Cinnamic_Acids Fluorinated & Non-Fluorinated Cinnamic Acids Cinnamic_Acids->COX1_COX2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of cinnamic acids.

Experimental_Workflow Synthesis Synthesis of Fluorinated & Non-Fluorinated Cinnamic Acids Physicochem Physicochemical Characterization (pKa, logP) Synthesis->Physicochem In_Vitro_Screening In Vitro Biological Screening (Antibacterial, COX Inhibition) Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization Physicochem->Lead_Optimization ADME_Tox In Vitro ADME/Tox (Metabolic Stability) In_Vitro_Screening->ADME_Tox ADME_Tox->Lead_Optimization

Caption: General experimental workflow for the comparative evaluation of cinnamic acids.

References

A Comparative Crystallographic Analysis of trans-3,4-Difluorocinnamic Acid and Related Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structure of trans-3,4-difluorocinnamic acid reveals key structural motifs and intermolecular interactions that influence its solid-state properties. This guide provides a comparative analysis of its crystal structure with unsubstituted trans-cinnamic acid and its 4-chloro and 4-bromo analogues, offering valuable insights for researchers, scientists, and drug development professionals in understanding the impact of halogen substitution on molecular packing and crystal engineering.

The study of cinnamic acid and its derivatives is of significant interest in materials science and pharmaceutical development due to their diverse biological activities and potential for designing crystalline materials with specific properties. The introduction of halogen atoms, particularly fluorine, can profoundly alter the electronic and steric characteristics of the molecule, leading to distinct crystal packing arrangements and intermolecular interactions. This guide summarizes the crystallographic data and experimental protocols for this compound and compares it with trans-cinnamic acid, trans-4-chlorocinnamic acid, and trans-4-bromocinnamic acid.

Comparative Crystallographic Data

The crystallographic parameters for this compound and its selected analogues are presented in the table below, allowing for a direct comparison of their unit cell dimensions and space groups.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
This compoundC₉H₆F₂O₂MonoclinicP2₁/n3.71896.469432.9659092.19890Chakraborty & Desiraju, CrystEngComm, 2018.[1]
trans-Cinnamic acidC₉H₈O₂MonoclinicP2₁/n5.550417.54277.71619096.29690Howard et al., Acta Cryst. B, 2009.
trans-4-Chlorocinnamic acidC₉H₇ClO₂MonoclinicP2₁/c17.0343.86513.11190111.4590R.F. Bryan & H.P. Weber, J. Chem. Soc., Perkin Trans. 2, 1975
trans-4-Bromocinnamic acidC₉H₇BrO₂MonoclinicP2₁/c17.383.8713.2090111.590R.F. Bryan & D.P. Flipper, J. Chem. Soc., Perkin Trans. 2, 1973

Experimental Protocols

The determination of the crystal structures for these compounds follows a general workflow involving single-crystal X-ray diffraction. The specific experimental conditions for each analysis are detailed below.

Synthesis and Crystallization
  • This compound: Single crystals were grown by slow evaporation from a solution in ethyl acetate.

  • trans-Cinnamic acid: Commercially available trans-cinnamic acid was recrystallized from ethanol (B145695) to obtain single crystals suitable for X-ray diffraction.

  • trans-4-Chlorocinnamic acid: Single crystals were obtained by slow evaporation from an ethanol solution.

  • trans-4-Bromocinnamic acid: Needle-like single crystals were grown by slow evaporation from a solution in a mixture of ethanol and water.

X-ray Data Collection and Structure Refinement

For all compounds, a suitable single crystal was mounted on a diffractometer. The data collection was performed at a controlled temperature using monochromatic X-ray radiation (typically Mo Kα, λ = 0.71073 Å). The collected diffraction data were processed to yield a set of structure factors. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

The general workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution and Refinement synthesis Synthesis/Purification of Compound dissolution Dissolution in Appropriate Solvent synthesis->dissolution evaporation Slow Evaporation / Cooling dissolution->evaporation crystal_selection Selection of a Suitable Single Crystal evaporation->crystal_selection mounting Crystal Mounting crystal_selection->mounting diffractometer Data Collection on Diffractometer mounting->diffractometer data_processing Data Processing and Reduction diffractometer->data_processing direct_methods Structure Solution (Direct Methods) data_processing->direct_methods refinement Full-Matrix Least-Squares Refinement direct_methods->refinement validation Structure Validation and Analysis refinement->validation

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

Structural Comparison and Discussion

The crystal structures of all four cinnamic acid derivatives are stabilized by the characteristic head-to-tail hydrogen-bonded dimers between the carboxylic acid moieties. However, the substitution on the phenyl ring significantly influences the overall crystal packing.

In trans-cinnamic acid , the molecules pack in a herringbone arrangement. The introduction of halogen atoms in the para-position, as seen in trans-4-chlorocinnamic acid and trans-4-bromocinnamic acid , leads to a sheet-like packing motif, with halogen···halogen interactions playing a role in the supramolecular assembly.

The crystal structure of This compound exhibits a more complex packing arrangement. The presence of two fluorine atoms leads to a variety of weak intermolecular interactions, including C—H···F and F···F contacts, in addition to the primary carboxylic acid dimers. These interactions contribute to a layered structure with distinct fluorinated and non-fluorinated regions. The subtle interplay of these weak interactions is crucial in dictating the final crystal packing, which has implications for the material's physical properties.

This comparative analysis highlights the profound impact of halogen substitution on the crystal engineering of cinnamic acids. Understanding these structural nuances is essential for the rational design of new materials with tailored properties for applications in pharmaceuticals and materials science.

References

Validating In Vitro Bioactivity of trans-3,4-Difluorocinnamic Acid: A Comparative Guide to Assay Selection and Implementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro assay validation for determining the bioactivity of trans-3,4-Difluorocinnamic acid. Due to the limited availability of direct experimental data for this specific compound, this document establishes a framework for its evaluation by comparing its potential activities with known bioactivities of structurally similar cinnamic acid derivatives. The provided experimental protocols and comparative data from related fluorinated and non-fluorinated analogues will enable researchers to design and validate robust in vitro assays.

Introduction to this compound and its Potential Bioactivities

This compound is a fluorinated derivative of cinnamic acid, a naturally occurring compound found in various plants.[1] Cinnamic acid and its derivatives have garnered significant interest in pharmaceutical research due to their wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] The introduction of fluorine atoms to organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved biological activity.[2] Therefore, this compound is a promising candidate for drug discovery and development.

This guide focuses on two key in vitro assays for validating the potential bioactivity of this compound: the MTT assay for assessing cytotoxicity against cancer cell lines and enzyme inhibition assays.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7][8][9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[6][7] The intensity of the purple color is directly proportional to the number of viable cells.

Comparative Data: Anticancer Activity of Cinnamic Acid Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various cinnamic acid derivatives against different cancer cell lines, providing a benchmark for evaluating this compound.

CompoundCell LineIC50 (µM)Reference
Fluorinated Derivatives
N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative of p-fluorocinnamideHepG2 (Liver Cancer)4.23[2]
(E)-3-(4-fluorophenyl)-N-(4-fluorophenylsulfonyl)acrylamideB16-F10 (Melanoma)0.8 (µg/mL)[6]
Non-Fluorinated Derivatives
Cinnamic Acid Derivative 20 M. tuberculosisPotent Activity[4]
Cinnamic Acid Derivative 27 S. aureusSignificant Activity[4]
Methyl 2-{(E)-2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoateM. marinum64
Staurosporine (Reference Compound)HepG2 (Liver Cancer)5.59[2][10]
Experimental Protocol: MTT Assay

This protocol provides a general procedure for determining the cytotoxicity of a test compound, such as this compound.

Materials:

  • Target cancer cell line (e.g., HepG2, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and other comparative compounds

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate_cells Incubate for 24-72h add_compounds->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Enzyme Inhibition Assays

Given that many drugs exert their effects by inhibiting specific enzymes, evaluating the enzyme inhibitory potential of this compound is a crucial step. Cinnamic acid derivatives have been reported to inhibit various enzymes.

Comparative Data: Enzyme Inhibition by Cinnamic Acid Derivatives

The following table provides examples of enzyme inhibition by compounds related to cinnamic acid.

CompoundEnzyme TargetInhibition Data (IC50 or Ki)Reference
cis-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acidCarnitine Acetyltransferase (CAT)Ki = 130 µM[9]
trans-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acidCarnitine Acetyltransferase (CAT)Ki = 380 µM[9]
Chrysin (a flavonoid)CYP3A4IC50 = 0.6 ± 0.5 µM
Experimental Protocol: General Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on enzyme activity using a spectrophotometric method.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme that produces a chromogenic or fluorogenic product

  • Assay buffer (optimized for the specific enzyme)

  • This compound and other test compounds

  • 96-well microplate

  • Microplate spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle solvent).

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the test compound. Calculate the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions plate_setup Add Buffer, Inhibitor, and Enzyme to 96-well Plate prepare_reagents->plate_setup pre_incubate Pre-incubate plate_setup->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure_kinetics Measure Kinetic Activity add_substrate->measure_kinetics calculate_inhibition Calculate % Inhibition measure_kinetics->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Enzyme Inhibition Assay Workflow

Potential Signaling Pathway for Anticancer Activity

Based on the known mechanisms of other cinnamic acid derivatives with anticancer properties, a potential signaling pathway that could be investigated for this compound is the induction of apoptosis (programmed cell death).[3]

Apoptosis_Pathway DFCA This compound Cell Cancer Cell DFCA->Cell Enters Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothesized Apoptotic Pathway

Conclusion

While direct experimental data on the bioactivity of this compound is limited, this guide provides a robust framework for its in vitro evaluation. By utilizing the detailed protocols for cytotoxicity and enzyme inhibition assays and comparing the results with the provided data from analogous cinnamic acid derivatives, researchers can effectively validate the bioactivity of this promising compound. The inclusion of fluorinated analogues in comparative studies is crucial to understanding the impact of fluorine substitution on the biological activity of the cinnamic acid scaffold. Further investigations into the specific molecular targets and signaling pathways will be essential to fully elucidate the therapeutic potential of this compound.

References

Comparative Efficacy of trans-3,4-Difluorocinnamic Acid Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-3,4-Difluorocinnamic acid has emerged as a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of novel drug candidates with potential applications in oncology, neuroscience, and inflammatory diseases. This guide provides a comparative analysis of the efficacy of various derivatives of this compound, including psammaplin A analogs and substituted isoquinolones, against established therapeutic agents. The information is supported by experimental data to aid in the evaluation of these compounds for further drug development.

Anticancer Applications: Psammaplin A Derivatives as HDAC Inhibitors and Radiosensitizers

Derivatives of the marine natural product psammaplin A (PsA), synthesized using this compound, have demonstrated significant potential as anticancer agents. These compounds primarily exert their effects through the inhibition of histone deacetylases (HDACs) and by acting as radiosensitizers, enhancing the efficacy of radiation therapy.

Comparative Efficacy of Psammaplin A Derivatives as HDAC Inhibitors

Several novel PsA analogs have been synthesized and evaluated for their HDAC inhibitory activity. In comparative studies, some of these derivatives have shown superior or comparable potency to the established HDAC inhibitor Vorinostat (SAHA). For instance, PsA itself has demonstrated a potent inhibitory activity in enzymatic assays with an IC50 value of 0.003 µM and an anti-proliferative IC50 of 1 µM.[1] Furthermore, specific analogs, designated as 5d and 5e, have been reported to exhibit even better HDAC inhibition than the parent compound, PsA.[2]

For reference, the well-characterized HDAC inhibitor Vorinostat (SAHA) typically displays IC50 values in the range of 10-50 nM in enzymatic assays and between 0.146 µM and 2.697 µM in various cancer cell line proliferation assays.[3][4][5] This positions the more potent PsA derivatives as highly promising candidates for further investigation.

Table 1: Comparative HDAC Inhibitory Activity (IC50)

CompoundTarget/Cell LineIC50 ValueReference
Psammaplin AEnzyme Assay0.003 µM[1]
Psammaplin AAnti-proliferation Assay1 µM[1]
Psammaplin A Analog 5dHDACBetter than PsA[2]
Psammaplin A Analog 5eHDACBetter than PsA[2]
Vorinostat (SAHA)HDAC1~10 nM[5]
Vorinostat (SAHA)HDAC3~20 nM[5]
Vorinostat (SAHA)Various Cancer Cell Lines0.146 - 2.697 µM[3]
Psammaplin A Derivatives as Radiosensitizers

In addition to their HDAC inhibitory activity, PsA derivatives have been investigated for their ability to sensitize cancer cells to radiation. A series of eight novel PsA-based derivatives were synthesized and tested for their cytotoxic and radiosensitizing effects on A549 lung cancer and U373MG glioblastoma cells.[6] These derivatives exhibited cytotoxic IC50 values ranging from 16-150 µM in A549 cells and 15-50 µM in U373MG cells.[6] Notably, two compounds, MA3 and MA7, demonstrated significant radiosensitization in both cell lines, indicating their potential to enhance the therapeutic effect of radiation treatment.[6]

Table 2: Cytotoxicity of Psammaplin A-based Radiosensitizers

Cell LineIC50 Range of 8 Novel Derivatives
A549 (Lung Cancer)16 - 150 µM[6]
U373MG (Glioblastoma)15 - 50 µM[6]
Experimental Protocols

HDAC Inhibition Assay:

The inhibitory activity of the compounds against HDACs is typically determined using a commercially available HDAC fluorometric assay kit. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by HDAC enzymes.

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and the fluorogenic substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (e.g., PsA derivatives, Vorinostat) at various concentrations are pre-incubated with the HDAC enzyme in a 96-well plate.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Development: After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the HDAC activity (IC50) is calculated from the dose-response curve.

Radiosensitization (Clonogenic) Assay:

The radiosensitizing effect of the compounds is evaluated using a clonogenic survival assay, which assesses the ability of single cells to form colonies after treatment.

  • Cell Seeding: Cancer cells (e.g., A549, U373MG) are seeded in 6-well plates at a low density.

  • Compound Treatment: After cell attachment, the cells are treated with the test compound at a non-toxic concentration for a specified period.

  • Irradiation: The cells are then exposed to various doses of ionizing radiation.

  • Colony Formation: The cells are incubated for a period of 10-14 days to allow for colony formation.

  • Staining and Counting: The colonies are fixed, stained with crystal violet, and the number of colonies containing at least 50 cells is counted.

  • Survival Fraction and Sensitizer Enhancement Ratio (SER) Calculation: The survival fraction at each radiation dose is calculated, and the SER is determined by comparing the radiation dose required to achieve a certain level of cell killing in the presence and absence of the compound.

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme HDAC Enzyme Preincubation Pre-incubation (Enzyme + Compound) Enzyme->Preincubation Substrate Fluorogenic Substrate Reaction Reaction Initiation (+ Substrate) Substrate->Reaction Compound Test Compound Compound->Preincubation Preincubation->Reaction Development Development Reaction->Development Measurement Fluorescence Measurement Development->Measurement IC50 IC50 Calculation Measurement->IC50

Workflow for HDAC Inhibition Assay.

Neurological Applications: Isoquinolone Derivatives as 5-HT3 Receptor Antagonists

Substituted isoquinolones, synthesized from this compound, have been identified as potent antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor.[7] 5-HT3 antagonists are a class of drugs primarily used to manage nausea and vomiting, particularly that induced by chemotherapy.

Comparative Efficacy of Isoquinolone Derivatives

While specific head-to-head comparative studies of isoquinolones derived from this compound against established 5-HT3 antagonists like ondansetron (B39145) and granisetron (B54018) are not yet widely published, initial findings are promising. One report indicates that substituted isoquinolones derived from this precursor are effective 5-HT3 antagonists with an infective dose (ID50) of 0.35 µg/kg in the context of anticancer treatments.[7]

For comparison, established 5-HT3 antagonists have well-documented efficacy. Meta-analyses of clinical trials have shown that drugs like ondansetron, granisetron, and tropisetron (B1223216) have comparable efficacy in preventing chemotherapy-induced nausea and vomiting.[1][8][9][10][11] The affinity of these drugs for the 5-HT3 receptor is typically reported in terms of their Ki values, which are often in the low nanomolar range. For example, some high-affinity quinoline (B57606) derivatives have shown Ki values as low as 0.19 nM.[12]

Table 3: Efficacy of 5-HT3 Receptor Antagonists

Compound/ClassEfficacy MeasureValue
Substituted Isoquinolones (from this compound)ID50 (in vivo)0.35 µg/kg[7]
Ondansetron, Granisetron, TropisetronClinical EfficacyComparable[1][8][9][10][11]
High-affinity Quinoline DerivativesKi (in vitro)0.19 nM[12]
Experimental Protocol

5-HT3 Receptor Binding Assay:

The affinity of the isoquinolone derivatives for the 5-HT3 receptor is determined using a competitive radioligand binding assay.

  • Membrane Preparation: Cell membranes expressing the human 5-HT3 receptor are prepared.

  • Radioligand and Compound Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]granisetron) and varying concentrations of the test compound (isoquinolone derivative).

  • Equilibrium Binding: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Ki Calculation: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

HT3_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki Ki Calculation Counting->Ki

Workflow for 5-HT3 Receptor Binding Assay.

Anti-inflammatory Applications

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. While specific comparative studies focusing on this compound derivatives are still emerging, the general class of cinnamic acids has been evaluated against established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[13][14][15][16][17]

Experimental Protocol

Inhibition of LPS-Induced Nitric Oxide Production:

A common in vitro method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Macrophage cells are cultured in a suitable medium.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Nitrite (B80452) Measurement: After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the LPS-induced nitrite production (IC50) is determined.

Anti_Inflammatory_Signaling cluster_drug Drug Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Cinnamic_Acid_Derivative Cinnamic Acid Derivative Cinnamic_Acid_Derivative->NFkB Inhibits

Signaling pathway of LPS-induced inflammation.

References

Unveiling the Cross-Reactivity Profile of trans-3,4-Difluorocinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of novel compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of derivatives synthesized from trans-3,4-Difluorocinnamic acid, a versatile scaffold in medicinal chemistry. While direct and comprehensive cross-reactivity studies on a wide range of derivatives are not extensively published, this guide synthesizes available information on their primary targets and potential off-target interactions, supported by experimental data where available.

This compound serves as a key building block in the synthesis of various biologically active molecules, notably 5-HT3 receptor antagonists and potential radiosensitizers. The introduction of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, including their binding affinity and selectivity.

Comparative Analysis of Target Affinity

The following table summarizes the known primary targets and reported potency of compounds derived from this compound. The lack of extensive public data on their activity against a wider range of receptors or enzymes highlights a gap in the current understanding of their cross-reactivity.

Derivative ClassPrimary TargetReported PotencyPotential for Cross-Reactivity
Substituted Isoquinolones5-HT3 ReceptorID50 of 0.35 µg/kg[1][2]Data on cross-reactivity with other 5-HT receptor subtypes or other receptors is limited. Non-selective 5-HT3 antagonists are known to interact with 5-HT4 and dopamine (B1211576) receptors.
Psammaplin A DerivativesNot specified (Radiosensitizer)Potency of 16.14 μM[1][2]The mechanism of radiosensitization is not fully elucidated, and potential off-target effects are not well-documented in publicly available literature.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines a generalized experimental protocol for assessing the cross-reactivity of a given compound, based on standard industry practices.

Receptor Binding Assay (Example: 5-HT Receptor Subtype Selectivity)

Objective: To determine the binding affinity of a this compound derivative for various 5-HT receptor subtypes.

Materials:

  • Test compound (derivative of this compound)

  • Cell membranes expressing the human 5-HT receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT3, etc.)

  • Radioligand specific for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Granisetron for 5-HT3)

  • Scintillation fluid

  • 96-well filter plates

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

Procedure:

  • Compound Dilution: Prepare a series of dilutions of the test compound in the incubation buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the specific radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of a known non-labeled ligand (for non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The interaction of a ligand with its primary target and potential off-targets can trigger a cascade of intracellular signaling events. Visualizing these pathways and the experimental workflows used to study them is crucial for a comprehensive understanding of a compound's activity.

G cluster_0 Experimental Workflow: Receptor Binding Assay A Compound Dilution B Incubation with Membranes & Radioligand A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50/Ki Determination) D->E

Caption: Workflow for a typical receptor binding assay.

G cluster_1 Hypothesized 5-HT3 Receptor Antagonism Signaling Ligand trans-3,4-Difluorocinnamic Acid Derivative Receptor 5-HT3 Receptor Ligand->Receptor Antagonistic Binding IonChannel Ion Channel (Na+, K+, Ca2+) Receptor->IonChannel Blocks Opening Depolarization Membrane Depolarization IonChannel->Depolarization Prevents Signal Downstream Signaling (e.g., emetic reflex) Depolarization->Signal Inhibits

Caption: Postulated signaling pathway for 5-HT3 antagonism.

Conclusion

The available data, while limited, suggests that this compound is a promising scaffold for the development of targeted therapeutics. However, a comprehensive understanding of the cross-reactivity profile of its derivatives is essential for advancing these compounds into clinical development. Further studies, including broad-panel receptor and enzyme screening, are necessary to fully characterize their selectivity and potential for off-target effects. This guide serves as a foundational resource to encourage and inform such investigations.

References

validating its role as a radiosensitizer in human lung cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various radiosensitizers in human lung cancer cells, supported by experimental data. We delve into the mechanisms of action, comparative efficacy, and detailed experimental protocols for key assays, offering a comprehensive resource for advancing research in radiation oncology.

Executive Summary

Radiotherapy is a cornerstone of lung cancer treatment, but intrinsic and acquired radioresistance remains a significant clinical challenge. Radiosensitizers are agents that enhance the efficacy of radiation therapy, leading to improved tumor control. This guide evaluates several classes of radiosensitizers, including Poly (ADP-ribose) polymerase (PARP) inhibitors, Epidermal Growth Factor Receptor (EGFR) inhibitors, and other promising agents, providing a comparative analysis of their performance in preclinical studies.

Comparative Efficacy of Radiosensitizers

The efficacy of radiosensitizers is often quantified by the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF), which measure the extent to which a drug enhances the cytotoxic effects of radiation. The following tables summarize the quantitative data from various studies on different radiosensitizers in human lung cancer cell lines.

PARP Inhibitors

PARP inhibitors have emerged as potent radiosensitizers by interfering with DNA damage repair pathways. In response to radiation-induced single-strand breaks (SSBs), PARP1 is activated and recruits DNA repair proteins. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted into more lethal double-strand breaks (DSBs) during DNA replication, thereby enhancing radiation-induced cell death.[1][2]

Table 1: Comparison of PARP Inhibitors as Radiosensitizers in A549 Lung Adenocarcinoma Cells
RadiosensitizerConcentrationEnhancement Ratio (ER10)
Talazoparib0.005 µM1.5
Olaparib1.3 µM1.8
Rucaparib2.0 µM2.8
Niraparib0.4 µM1.4
Veliparib (ABT-888)3.0 µM1.4

Note: ER10 is the enhancement ratio at 10% cell survival. A higher ER10 value indicates greater radiosensitizing effect.

EGFR Inhibitors

EGFR is frequently overexpressed in non-small cell lung cancer (NSCLC) and its activation is associated with radioresistance. EGFR inhibitors block downstream signaling pathways involved in cell proliferation, survival, and DNA repair, thereby sensitizing cancer cells to radiation.[3][4]

Table 2: Radiosensitizing Effects of EGFR Inhibitors in NSCLC Cell Lines
RadiosensitizerCell LineConcentrationSensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF)Reference
Gefitinib (B1684475)A549--[5][6]
NCI-H460--
Erlotinib (B232)Adenocarcinoma--[5][6][7]
---

Note: Direct comparative studies on the radiosensitizing effects of Gefitinib and Erlotinib under identical experimental conditions are limited. Clinical studies have shown similar efficacy between the two drugs in patients with EGFR mutations.[5][6][7]

Other Radiosensitizing Agents

Other agents, such as Vinca alkaloids and novel nanoparticles, also exhibit radiosensitizing properties through different mechanisms.

Table 3: Radiosensitizing Effects of Other Agents in Lung Cancer Cell Lines
RadiosensitizerCell LineMechanism of ActionSensitizer Enhancement Ratio (SER)Reference
VinorelbineSBC-3 (SCLC)G2/M phase cell cycle arrest and impairment of DNA repair1.22 - 1.42
PC-9 (NSCLC)1.35
Albumin-Modified Gold NanoparticlesNot SpecifiedEnhanced radiation dose deposition and generation of reactive oxygen species1.432

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by radiosensitizers is crucial for developing targeted therapies. The following diagrams illustrate the key signaling pathways involved in the radiosensitizing effects of PARP and EGFR inhibitors.

PARP_Inhibition_Radiosensitization cluster_0 Radiation cluster_1 DNA Damage cluster_2 DNA Repair Pathways cluster_3 Cellular Outcome Radiation Radiation SSB Single-Strand Break (SSB) Radiation->SSB PARP1 PARP1 SSB->PARP1 activates DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis unrepaired DSBs lead to PARP1->DSB unrepaired SSBs lead to BER Base Excision Repair (BER) PARP1->BER initiates Cell_Survival Cell Survival BER->Cell_Survival HR->Cell_Survival PARP_Inhibitor PARP_Inhibitor PARP_Inhibitor->PARP1 inhibits EGFR_Inhibition_Radiosensitization cluster_0 Radiation cluster_1 EGFR Signaling cluster_2 Cellular Processes cluster_3 Cellular Outcome Radiation Radiation EGFR EGFR Radiation->EGFR activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Radiosensitivity Radiosensitivity EGFR->Radiosensitivity Survival Survival PI3K_Akt->Survival DNA_Repair DNA Repair PI3K_Akt->DNA_Repair Proliferation Proliferation RAS_MAPK->Proliferation Radioresistance Radioresistance Proliferation->Radioresistance Survival->Radioresistance DNA_Repair->Radioresistance EGFR_Inhibitor EGFR_Inhibitor EGFR_Inhibitor->EGFR inhibits Clonogenic_Assay_Workflow Seed_Cells 1. Seed cells at low density in 6-well plates Incubate_24h 2. Incubate for 24 hours to allow attachment Seed_Cells->Incubate_24h Treat_Cells 3. Treat with radiosensitizer at desired concentrations Incubate_24h->Treat_Cells Irradiate_Cells 4. Irradiate with a range of radiation doses (e.g., 0-8 Gy) Treat_Cells->Irradiate_Cells Incubate_Colonies 5. Incubate for 10-14 days to allow colony formation Irradiate_Cells->Incubate_Colonies Fix_and_Stain 6. Fix colonies with methanol (B129727) and stain with crystal violet Incubate_Colonies->Fix_and_Stain Count_Colonies 7. Count colonies containing ≥50 cells Fix_and_Stain->Count_Colonies Calculate_SF 8. Calculate Surviving Fraction (SF) and plot survival curves Count_Colonies->Calculate_SF

References

Comparative Docking Analysis of Cinnamic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various cinnamic acid derivatives against a range of protein targets. The information is supported by experimental data from several computational studies, offering insights into the potential therapeutic applications of these compounds.

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention in drug discovery for their diverse biological activities.[1][2] Molecular docking studies have become an invaluable tool to predict the binding affinities and interaction mechanisms of these derivatives with various protein targets, thereby accelerating the identification of promising drug candidates.[3][4] This guide summarizes key findings from comparative docking studies, presents a generalized experimental protocol for such analyses, and visualizes relevant biological pathways and experimental workflows.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of several cinnamic acid derivatives against various protein targets, as reported in recent computational studies. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

Cinnamic Acid DerivativeProtein TargetBinding Affinity (kcal/mol)Inhibition Constant (Ki)Reference Study
Rosmarinic AcidGlucosyltransferase (GTFase)-9.10212.34 nM[5]
CynarineGlucosyltransferase (GTFase)-8.97265.18 nM[5]
Chlorogenic AcidGlucosyltransferase (GTFase)--[5]
Caffeic Acid 3-glucosideGlucosyltransferase (GTFase)--[5]
N-p-CoumaroyltyramineGlucosyltransferase (GTFase)--[5]
CynarinMMP-9< -10Picomolar scale[6][7]
Chlorogenic AcidMMP-9< -10Picomolar scale[6][7]
Rosmarinic AcidMMP-9< -10-[6][7]
Compound 6b2DENV-2 NS2B/NS3Lowest FEB value-[8]
Compound 6b3DENV-2 NS2B/NS3--[8]
13 Cinnamic Acid DerivativesC-Neutral human α-glucosidaseBetter than 1-deoxynojirimycin-[4]
Cinnamic AcidXanthine Oxidase (XO)--[3]
Cinnamic Acid DerivativesNADPH Oxidase (NO)--[3]
Cinnamic Acid DerivativesCytochrome P450 (CP450)--[3]
Cinnamic Acid DerivativesLipoxygenase (LO)--[3]
Methyl FerulateCandida albicans enzymes-MIC: 31.25-62.5 µg/ml[9]
Methyl o-coumarateCandida albicans enzymes-MIC: 62.5-125 µg/ml[9]
Indole-based cinnamic esterHuman coronaviruses-EC50: 9.14 µM, 10.1 µM[10]
Brefeldin A 4-O-(4)-dimethylaminocinnamate--IC50: 0.29, 0.84 µM (HepG2, BEL-7402)[10]
Ursodeoxycholic acid–cinnamic acid hybrids--IC50: 7.70 µM (Anti-inflammatory)[10]

Note: A direct comparison of binding affinities across different studies should be made with caution due to variations in computational methods, software, and force fields used.

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines the typical steps involved in a comparative molecular docking study of cinnamic acid derivatives, based on methodologies reported in the referenced literature.[4][8][11]

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 2D structures of cinnamic acid derivatives are typically drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.[8] Energy minimization is then performed using a suitable force field (e.g., MMFF94). The structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock). Gasteiger charges are commonly added to the ligand atoms.[8]

  • Receptor Preparation: The 3D crystal structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB). Water molecules and co-crystallized ligands not involved in the binding interaction are generally removed.[9] Hydrogen atoms are added to the protein, and Kollmann charges are assigned.[8] The prepared protein structure is also saved in a compatible format (e.g., .pdbqt).

2. Binding Site Definition and Grid Box Generation:

  • The active site of the protein is identified, often based on the location of a co-crystallized inhibitor or through literature review of functionally important residues.[9]

  • A grid box is then generated around this active site. The size and center of the grid box are defined to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this defined space.

3. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock, Molegro, or GOLD.[4][8][10] The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the protein's active site.

  • The software calculates the binding energy for each conformation, and the results are clustered based on conformational similarity.

4. Analysis of Docking Results:

  • The docking results are analyzed to identify the best-docked conformation for each ligand, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

  • The binding affinities and inhibition constants (if calculated) of the different cinnamic acid derivatives are compared to each other and to a reference inhibitor or control compound.

5. Post-Docking Analysis (Optional but Recommended):

  • Molecular Dynamics (MD) Simulations: To assess the stability of the docked protein-ligand complex, MD simulations can be performed.[6][7] This provides insights into the dynamic behavior of the complex over time.

  • Validation: The docking protocol can be validated by redocking a known inhibitor into the active site and comparing the predicted conformation with the experimentally determined one. An RMSD value of less than 2.0 Å is generally considered a good validation.[4]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by cinnamic acid derivatives and a typical workflow for a comparative docking study.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen receptor_prep Receptor Preparation receptor_prep->grid_gen docking Molecular Docking grid_gen->docking results_analysis Results Analysis docking->results_analysis post_docking Post-Docking Analysis results_analysis->post_docking

A generalized workflow for comparative molecular docking studies.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Pro-inflammatory cytokines) DNA->Transcription Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibition Cinnamic_Acid->NFkB Inhibition

References

Safety Operating Guide

Proper Disposal of trans-3,4-Difluorocinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary recommended disposal method for trans-3,4-Difluorocinnamic acid is incineration by a licensed waste disposal company. This compound is categorized as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Adherence to proper disposal protocols is crucial to ensure personnel safety and environmental protection.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is critical to mitigate the risks of skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Protective glovesTo prevent skin irritation upon contact.[1]
Eye Protection Chemical goggles or safety glasses; Face shieldTo protect against dust particles and splashes causing serious eye irritation.[1]
Skin and Body Wear suitable protective clothingTo prevent skin contact.[1]
Respiratory In case of insufficient ventilation, wear suitable respiratory equipment (e.g., N95 dust mask)To avoid respiratory tract irritation from dust.[1]

Always handle the material in a well-ventilated area, such as a fume hood, to minimize the generation and inhalation of dust.[1][3] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[4] The following steps provide a general guideline for its proper disposal:

  • Containment: Spills should be carefully swept or shoveled into an appropriate, labeled container for disposal, minimizing dust generation.[1] Do not let the product enter drains or waterways.[1][5][6]

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name: "this compound" and its CAS Number: 112897-97-9.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and strong oxidizing agents.[1] The container should be kept tightly closed.[1]

  • Engage a Licensed Waste Disposal Service: Contact a licensed professional waste disposal company to handle the final disposal of the material.[4] Inform them of the nature of the waste.

  • Recommended Disposal Method: The recommended method of disposal is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Container Disposal: Dispose of the original, empty, or uncleaned container as unused product, following the same hazardous waste protocols.[4][6]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling & Containment cluster_disposal Disposal Phase A Identify trans-3,4-Difluorocinnamic acid for disposal B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a well-ventilated area (e.g., Fume Hood) C->D Proceed with caution E Transfer waste to a designated, compatible waste container D->E F Securely seal and label the waste container E->F G Store container in a designated hazardous waste accumulation area F->G H Arrange for pickup by a licensed waste disposal vendor G->H I Vendor transports waste for approved incineration H->I J Document waste disposal (Manifests, Records) I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of trans-3,4-Difluorocinnamic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this chemical.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 112897-97-9

  • Molecular Formula: C₉H₆F₂O₂

Hazard Identification and Classification:

According to safety data sheets, this compound is classified as a hazardous substance.[1][2] The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2]
Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Respiratory N95 (US) or equivalent dust maskTo be used when handling the solid powder to prevent inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4]
Eyes Safety glasses with side shields or chemical splash gogglesGoggles are required when there is a risk of splashing. A face shield should be worn in conjunction with goggles for maximum protection.[5][6][7]
Hands Chemical-resistant glovesNitrile, neoprene, or PVC gloves are recommended.[5] Inspect gloves for integrity before each use.
Body Laboratory coatA chemical-resistant apron worn over the lab coat is recommended if there is a potential for splashing.[4]
Feet Closed-toe shoesEnsure shoes are made of a material that provides protection against chemical spills.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[3][6]

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.

  • Ensure spill cleanup materials, such as a spill kit with appropriate absorbents (e.g., vermiculite, sand), are available.[8]

2. Handling the Solid Chemical:

  • Don all required PPE as specified in the table above.

  • Carefully weigh the desired amount of this compound on a tared weigh boat inside the chemical fume hood. Avoid creating dust.

  • If preparing a solution, slowly add the solid to the solvent with continuous stirring. Be aware that dissolving corrosive solids can generate heat.[3]

3. Post-Handling Procedures:

  • Thoroughly decontaminate the work area with an appropriate cleaning agent.

  • Wipe down the exterior of any containers used.

  • Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

Emergency and Disposal Plans

Spill Response:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material from the spill kit.[8]

    • Carefully collect the absorbed material into a labeled, sealable hazardous waste container.[8]

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Restrict access to the spill area.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal:

  • This compound is a halogenated organic compound.[9]

  • All waste, including contaminated PPE and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container for halogenated organic solids.[8][9]

  • Do not mix halogenated waste with non-halogenated waste streams.[8][10]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Incineration at high temperatures is a common disposal method for halogenated compounds.[11]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Verify fume hood certification prep2 Check eyewash/shower station prep1->prep2 prep3 Assemble PPE prep2->prep3 prep4 Prepare spill kit prep3->prep4 handle1 Don appropriate PPE prep4->handle1 handle2 Weigh solid carefully handle1->handle2 handle3 Prepare solution (if needed) handle2->handle3 emergency Emergency Procedures (Spill, Exposure) handle2->emergency post1 Decontaminate work area handle3->post1 handle3->emergency post2 Properly remove PPE post1->post2 post3 Wash hands thoroughly post2->post3 disp1 Collect all waste in labeled container post3->disp1 disp2 Segregate as halogenated waste disp1->disp2

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3,4-Difluorocinnamic acid
Reactant of Route 2
Reactant of Route 2
trans-3,4-Difluorocinnamic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.